1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Description
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Properties
IUPAC Name |
1-(3-chlorophenyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZULMVLNYMMNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436056 | |
| Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183500-94-9 | |
| Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 1-(3-chlorophenyl)piperazin-2-one hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document outlines two primary synthetic strategies: a classical approach involving the formation of the piperazine ring followed by cyclization to the piperazin-2-one, and a more direct method involving the construction of the piperazin-2-one ring from acyclic precursors. Detailed experimental protocols, mechanistic insights, characterization data, and safety considerations are presented to provide a thorough understanding of the synthesis of this important molecule.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various therapeutic agents. The unique structural combination of a substituted phenyl ring, a piperazine moiety, and a lactam function imparts specific physicochemical properties that are desirable in drug design. This guide is intended to serve as a detailed resource for researchers and process chemists, offering a deep dive into the practical and theoretical aspects of its synthesis.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and an emphasis on process safety and efficiency. This guide will focus on two well-established and logical synthetic routes.
Visualizing the Synthetic Pathways
An In-Depth Technical Guide to 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the known chemical and physical properties of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride (CAS No: 183500-94-9). As a distinct chemical entity, it is crucial to differentiate this compound from the more extensively documented research chemical, 1-(3-chlorophenyl)piperazine (mCPP). This document consolidates the available data on its structure, identifiers, and safety profile, serving as a foundational reference for researchers and drug development professionals. Due to the limited publicly available information, this guide also highlights the current gaps in the scientific literature regarding this specific compound.
Introduction and Compound Identification
This compound is a substituted piperazinone derivative. The presence of a carbonyl group at the 2-position of the piperazine ring distinguishes it structurally and, presumably, functionally from its non-ketonic analog, 1-(3-chlorophenyl)piperazine. The hydrochloride salt form is intended to enhance stability and solubility.
Precise identification is paramount. This compound is registered under CAS number 183500-94-9.[1][2] It is essential for researchers to verify this identifier to avoid confusion with related but distinct chemical structures.
Core Chemical Structure
The molecule consists of a piperazin-2-one heterocyclic core, substituted at the N1 position with a 3-chlorophenyl group. The hydrochloride salt is formed with the secondary amine in the piperazine ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
The available data on the physicochemical properties of this compound is summarized below. It is typically supplied as a solid with a purity of 98% or greater.
| Property | Value | Source |
| CAS Number | 183500-94-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |
| Molecular Weight | 247.12 g/mol | |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | |
| Synonyms | 1-(3-chlorophenyl)piperazin-2-one HCl | [1] |
| InChI Key | NZULMVLNYMMNLJ-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| MDL Number | MFCD09027310 |
Synthesis and Experimental Protocols
Currently, there are no detailed, peer-reviewed synthesis protocols available in the searched scientific literature for this compound. The synthesis would likely involve the reaction of a suitably protected piperazin-2-one with 1-bromo-3-chlorobenzene or a similar coupling reaction, followed by deprotection and salt formation. However, this remains speculative without published experimental validation.
Workflow: Proposed General Synthesis (Hypothetical)
Caption: Hypothetical synthesis workflow for the target compound.
Spectral and Analytical Data
No publicly accessible spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound was identified in the initial search. Such data is crucial for structural confirmation and purity assessment and would need to be generated as part of any research undertaking involving this compound.
Handling, Safety, and Storage
Hazard Identification
Based on supplier safety data, this compound is classified as hazardous.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
-
Recommended Precautions
Standard laboratory personal protective equipment (PPE) should be employed when handling this compound.
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Storage Conditions: Store in a tightly sealed container in a dry, room-temperature environment.[2]
Applications and Biological Activity
The specific biological activity and potential applications of this compound are not documented in the available literature. Its structural similarity to other pharmacologically active piperazine and piperidinone compounds suggests potential for investigation in areas such as neuroscience or medicinal chemistry, but any such application is currently speculative.
Conclusion and Future Directions
This compound is a chemical compound with established identifiers but a significant lack of detailed characterization in the public scientific literature. The information available is limited to basic molecular properties and supplier-provided safety data.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The primary challenge is the need for fundamental characterization, including the development and validation of a synthesis protocol, full spectral analysis, and determination of key physicochemical properties like solubility and melting point. The opportunity lies in the potential for novel discovery, as the biological profile of this compound remains unexplored. Any future work on this molecule should begin with these foundational analytical and synthetic chemistry steps.
References
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Sources
An In-depth Technical Guide to 1-(3-chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, a fine chemical intermediate with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide synthesizes information from chemical supplier data, general principles of organic chemistry, and established analytical methodologies. It aims to provide a foundational understanding for researchers interested in this and related molecules.
Introduction and Structural Disambiguation
This compound is a piperazinone derivative. It is crucial to distinguish it from the structurally similar and more extensively studied compound, 1-(3-chlorophenyl)piperazine (mCPP). The presence of a carbonyl group at the 2-position of the piperazine ring in the title compound fundamentally alters its chemical properties and, presumably, its biological activity. This structural modification introduces a lactam functionality, which can impact the molecule's conformation, polarity, and hydrogen bonding capabilities.
Diagram 1: Structural Comparison
Caption: Chemical structures of the topic compound and its analogue, mCPP.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound, primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 183500-94-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O | [2][3] |
| Molecular Weight | 247.12 g/mol | [2][3] |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a cool, dry place. Sealed in dry, room temperature. | [2][4] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below. This pathway is hypothetical and would require optimization and validation.
Diagram 2: Proposed Synthesis Workflow
Caption: A plausible multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-((3-chlorophenyl)amino)ethyl)glycine ethyl ester
-
In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Add a non-nucleophilic base, for example, triethylamine (1.1 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl 2-chloroacetate (1 equivalent) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to 1-(3-chlorophenyl)piperazin-2-one
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent like toluene or xylene.
-
Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide.
-
Heat the mixture to reflux for 4-8 hours, monitoring for the formation of the cyclized product by TLC or GC-MS.
-
Cool the reaction mixture and neutralize with a mild acid.
-
Wash with water and brine, then dry the organic layer and concentrate to obtain the crude piperazinone base.
Step 3: Formation of the Hydrochloride Salt
-
Purify the crude 1-(3-chlorophenyl)piperazin-2-one base using column chromatography on silica gel.
-
Dissolve the purified base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound as a solid.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, similar to those used for other arylpiperazines, would be suitable for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be a good starting point.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₁₀H₁₁ClN₂O) would be approximately 211.06.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the piperazinone ring.
-
¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the lactam.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would show a characteristic strong absorption band for the amide carbonyl group (typically around 1650-1680 cm⁻¹).
Potential Applications and Research Directions
Given the scarcity of research on this compound, its applications are speculative but can be inferred from its structural features.
-
Medicinal Chemistry Scaffold: The piperazinone core is considered a "privileged structure" in medicinal chemistry and is a component of several approved drugs.[5] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.
-
Neuroscience Research: Arylpiperazines are well-known for their interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors.[6] While the lactam moiety will alter the electronic and steric properties compared to mCPP, 1-(3-chlorophenyl)piperazin-2-one could be investigated as a novel ligand for these receptors. Its constrained conformation might lead to altered receptor subtype selectivity.
-
Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening campaigns to identify new starting points for drug discovery programs targeting a wide range of biological targets.
Further research is warranted to synthesize and characterize this compound thoroughly and to explore its potential biological activities.
Safety and Handling
Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with a distinct structure from its more well-known analogue, mCPP. While there is a lack of extensive research on this specific compound, its piperazinone core and arylpiperazine-like structure suggest potential utility in medicinal chemistry and neuroscience research. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and recommended analytical methods to encourage further investigation into this molecule.
References
- Process for the preparation of N-aryl-N'aklyl-piperazines. EP0895993A1.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate.
- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. National Institutes of Health.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).
- Synthesis of Piperazin-2-ones. Thieme Chemistry.
- Synthetic method of piperazidines drug intermediate. CN104402842A.
- Preparation of N-substituted piperazinones. EP0264261A2.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
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- The preparation method of 2 piperazinones. CN106117153A.
- Synthesis and characterization of some 2-quinonyl piperazine derivatives. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 295-312.
- New piperazine derivatives and methods for the preparation thereof and compositions containing the same. WO1996021648A1.
- Process for the Manufacture of fused piperazin-2-one derivatives. US20070213534A1.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.
- Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. (2023). Neuroquantology, 21(7), 1109-1117.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(19), 68.
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Foreword: The Architectural Significance of the Arylpiperazine Scaffold
An In-depth Technical Guide to the Molecular Structure of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
In the landscape of modern medicinal chemistry, few scaffolds have demonstrated the versatility and therapeutic relevance of the arylpiperazine moiety. This structural motif is a cornerstone in the design of centrally acting agents, capable of forming high-affinity interactions with a range of neurotransmitter receptors. Its prevalence in approved therapeutics for neurological disorders underscores its importance as a privileged pharmacophore.[1][2] This guide focuses on a specific, yet pivotal, derivative: this compound. While primarily a synthetic intermediate, its molecular architecture provides a rich platform for understanding the structure-activity relationships that govern the pharmacological effects of this compound class. We will dissect its structure, explore its synthesis from a mechanistic perspective, detail the analytical methodologies for its unambiguous characterization, and place it within the broader context of drug discovery.
Part 1: Molecular Structure and Physicochemical Profile
Structural Elucidation: A Tripartite Analysis
The structure of this compound is best understood by examining its three core components: the aromatic chlorophenyl ring, the heterocyclic piperazin-2-one core, and the counter-ion that forms the hydrochloride salt.
-
The 3-Chlorophenyl Group : The phenyl ring is substituted with a chlorine atom at the meta-position. This substitution is not trivial; the chlorine atom exerts a significant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This electronic modulation influences the nucleophilicity of the adjacent nitrogen atom and contributes to the molecule's overall lipophilicity and binding interactions with biological targets.
-
The Piperazin-2-one Core : This six-membered heterocyclic ring contains two nitrogen atoms and a carbonyl group, classifying it as a lactam. The nitrogen at position 1 (N1) is tertiary, forming the bond to the chlorophenyl ring. The nitrogen at position 4 (N4) is a secondary amine which, in the hydrochloride salt form, is protonated. The presence of the carbonyl group at position 2 introduces rigidity and a potential hydrogen bond acceptor site.
-
The Hydrochloride Salt : The basicity of the N4 nitrogen makes it susceptible to protonation by strong acids like hydrochloric acid (HCl). The resulting ammonium salt dramatically increases the compound's polarity and aqueous solubility, which is a critical consideration for handling, formulation, and in some cases, bioavailability. It also enhances the compound's crystalline nature and stability for long-term storage.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
For any research or development endeavor, having a clear and accurate summary of the compound's properties is essential for experimental design, safety, and data interpretation.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | |
| CAS Number | 183500-94-9 | [3] |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |
| Molecular Weight | 247.12 g/mol | |
| Physical Form | Solid | |
| InChI Key | NZULMVLNYMMNLJ-UHFFFAOYSA-N | |
| SMILES | C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl | [4] |
| Storage | Sealed in dry, room temperature | [3] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of arylpiperazines is a well-trodden path in organic chemistry, yet the specific introduction of the lactam functionality requires a considered approach. The chosen pathway must be robust, scalable, and yield a product of high purity.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection occurs at the aryl-nitrogen bond (C-N), identifying 3-chloroaniline and a piperazin-2-one synthon as key precursors. A further disconnection of the piperazin-2-one ring reveals a strategy involving the cyclization of an N-substituted amino acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Plausible Forward Synthesis
While multiple routes exist, a common and effective strategy involves the cyclization of a diamine precursor. The following protocol is a representative method adapted from established syntheses of similar arylpiperazine structures.[5][6][7]
Objective: To synthesize this compound.
Step 1: Synthesis of N-(3-chlorophenyl)ethylenediamine
-
Rationale: This initial step creates the core C-N aryl bond and introduces the two-carbon linker required for the piperazine ring.
-
Procedure:
-
To a solution of 3-chloroaniline (1.0 eq) in a suitable solvent like ethanol, add 2-chloroethylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as sodium carbonate (2.5 eq).
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield N-(3-chlorophenyl)ethylenediamine.
-
Step 2: Acylation with Ethyl Chloroacetate
-
Rationale: This step introduces the carboxymethyl group onto the more nucleophilic primary amine, setting the stage for the final cyclization. The secondary amine, adjacent to the aromatic ring, is less reactive due to steric hindrance and electronic effects.
-
Procedure:
-
Dissolve N-(3-chlorophenyl)ethylenediamine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) and cool to 0 °C.
-
Add a base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.
-
Slowly add ethyl chloroacetate (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the acylated intermediate.
-
Step 3: Intramolecular Cyclization and Salt Formation
-
Rationale: Heating the intermediate, often with a base, promotes an intramolecular nucleophilic substitution (an SN2 reaction) where the secondary amine attacks the carbon bearing the chlorine atom, displacing it to form the six-membered lactam ring. Subsequent treatment with HCl gas or an HCl solution in a non-aqueous solvent precipitates the desired hydrochloride salt.
-
Procedure:
-
Dissolve the crude product from Step 2 in a high-boiling point solvent like toluene.
-
Add a base such as sodium ethoxide (1.5 eq) and heat to reflux for 8-12 hours. The cyclization forms 1-(3-chlorophenyl)piperazin-2-one.
-
After cooling, quench the reaction carefully with water and extract the product into an organic solvent like ethyl acetate.
-
Dry and concentrate the organic extracts.
-
Dissolve the resulting free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a pre-prepared solution of HCl in isopropanol.
-
Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound as a solid.
-
Part 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A multi-technique approach ensures that the synthesized material is indeed the target compound and meets the required purity standards.
Analytical Workflow
The validation process is a systematic workflow, beginning with crude product analysis and culminating in a full structural dossier for the purified compound.
Caption: Standard workflow for analytical characterization.
Expected Spectroscopic Data
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons in the 7.0-7.5 ppm region, with splitting patterns dictated by their meta- and ortho- relationships. The four methylene groups of the piperazinone ring would appear as distinct multiplets in the 3.0-4.0 ppm range. The protonated N-H proton may appear as a broad singlet, its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The spectrum would display 10 distinct carbon signals (for the free base). Key signals would include the carbonyl carbon (~165-170 ppm), aromatic carbons (~115-150 ppm), and the aliphatic carbons of the piperazine ring (~40-60 ppm).
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z 211.06. A characteristic isotopic pattern would be observed due to the presence of one chlorine atom, with a peak at m/z 213.06 that is approximately one-third the intensity of the [M+H]⁺ peak.[4]
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A strong, sharp peak around 1650-1680 cm⁻¹ corresponds to the C=O stretch of the tertiary amide (lactam). Bands around 3000-3100 cm⁻¹ would indicate aromatic C-H stretching, while bands in the 2850-2950 cm⁻¹ range would correspond to aliphatic C-H stretching. A broad absorption centered around 2400-2700 cm⁻¹ is characteristic of the N-H stretch of the amine salt.
Part 4: Application in Research and Drug Development
A Versatile Synthetic Intermediate
The primary utility of this compound is as a molecular building block. The secondary amine at the N4 position serves as a nucleophilic handle for further chemical elaboration. This allows for the systematic introduction of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR). For instance, it has been utilized as a key intermediate in the synthesis of novel derivatives that were subsequently evaluated for their cytotoxic activity against human cancer cell lines, demonstrating its direct application in the discovery of new potential therapeutic agents.[5]
Pharmacological Context of the Arylpiperazine Scaffold
The broader arylpiperazine class, to which this molecule belongs, is rich in pharmacological activity. These compounds are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[8]
-
CNS Activity: Many arylpiperazine derivatives exhibit antidepressant, anxiolytic, and antipsychotic properties.[1][2] The specific substitution pattern on the phenyl ring and the nature of the substituent at the N4 position fine-tune the receptor binding profile and functional activity (agonist, antagonist, or partial agonist).
-
Metabolic Relevance: The related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a known active metabolite of the widely prescribed antidepressant drug trazodone.[9][10] m-CPP itself is a non-selective serotonin receptor agonist and is often used as a pharmacological tool to study the serotonergic system.[9] The study of molecules like 1-(3-chlorophenyl)piperazin-2-one provides insight into how modifications to the piperazine ring (i.e., the introduction of a lactam) can alter the metabolic stability and pharmacological profile compared to simpler analogs like m-CPP.
Caption: Pharmacological relevance of the arylpiperazine scaffold.
Conclusion
This compound is more than a simple chemical entry in a catalog. It is a precisely defined molecular entity whose structure has been deliberately crafted for utility in medicinal chemistry. Its synthesis is logical, its characterization is straightforward with modern analytical techniques, and its potential as a scaffold for building novel, biologically active molecules is significant. This guide provides the foundational knowledge required for researchers and drug development professionals to confidently synthesize, validate, and strategically employ this compound in the pursuit of new therapeutic discoveries.
References
- Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science Publishers.
- Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. PubMed.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. ProQuest.
- 1-(3-Chlorophenyl)piperazine. PubChem.
- 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. precisionFDA.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
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- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central.
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Spectroscopic Signature of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an in-depth interpretive guide for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally related analogues, we present a comprehensive set of expected spectroscopic characteristics. This guide is intended to aid in the identification, characterization, and quality control of this compound.
Introduction: The Need for Predictive Spectroscopic Analysis
This compound is a derivative of the well-known piperazine scaffold, which is a core component in numerous pharmacologically active compounds. The introduction of a carbonyl group at the 2-position of the piperazine ring and a 3-chlorophenyl substituent at the 1-position creates a unique chemical entity with specific electronic and conformational properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds in a research and development setting.
Due to the novelty of this specific hydrochloride salt, a comprehensive, publicly accessible database of its experimental spectroscopic data is not yet established. This guide, therefore, employs a first-principles approach, combining foundational spectroscopic theory with empirical data from closely related structures, namely 1-(3-chlorophenyl)piperazine and the parent piperazin-2-one ring system, to construct a reliable predictive model of its spectroscopic signature.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound presents several key features that will dictate its spectroscopic output. The presence of an aromatic ring, a lactam (cyclic amide) functionality within the piperazinone ring, and methylene groups in distinct chemical environments will give rise to a unique set of signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the aromatic ring current, and the deshielding effect of the carbonyl group.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the four methylene groups of the piperazinone ring. The hydrochloride form will likely result in a broad signal for the protonated amine.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic CH | 7.0 - 7.5 | Multiplet | The 3-chloro substitution pattern will lead to a complex multiplet. |
| Piperazinone CH₂ (position 3) | ~ 4.2 | Singlet or AB quartet | Adjacent to the carbonyl group, these protons are expected to be significantly deshielded. |
| Piperazinone CH₂ (position 5) | ~ 3.6 | Triplet | Adjacent to the protonated nitrogen, showing coupling to the protons at position 6. |
| Piperazinone CH₂ (position 6) | ~ 3.4 | Triplet | Coupled to the protons at position 5. |
| Amine NH₂⁺ | > 10.0 | Broad singlet | The protonated amine will be a broad, exchangeable signal. |
Predicted ¹³C NMR Data
The carbon NMR will clearly show the presence of the carbonyl carbon and the distinct aromatic and aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O (position 2) | ~ 165 - 170 | The characteristic downfield shift for an amide carbonyl. |
| Aromatic C-Cl | ~ 135 | |
| Aromatic CH | ~ 115 - 130 | Four distinct signals are expected due to the substitution pattern. |
| Aromatic C-N | ~ 145 | |
| Piperazinone CH₂ (position 3) | ~ 50 - 55 | Adjacent to the carbonyl group. |
| Piperazinone CH₂ (position 5) | ~ 45 - 50 | |
| Piperazinone CH₂ (position 6) | ~ 40 - 45 |
Rationale Behind NMR Predictions
The predictions are based on the additive effects of the substituents. The chemical shifts for the 3-chlorophenyl group are estimated from data for 1-(3-chlorophenyl)piperazine. The influence of the carbonyl group is inferred from the known spectra of piperazin-2-one.[1] The deshielding effect of the carbonyl group is most pronounced on the adjacent methylene protons and carbon at position 3.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. The IR spectrum of this compound will be dominated by absorptions from the amide, the aromatic ring, and the C-N and C-Cl bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine Salt) | 2400 - 2800 | Broad, Strong | Characteristic of a secondary amine hydrochloride. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong | A strong, sharp peak characteristic of a lactam. |
| N-H Bend (Amine Salt) | 1550 - 1610 | Medium | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |
| C-N Stretch | 1100 - 1300 | Medium | |
| C-Cl Stretch | 650 - 800 | Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 227.0738 / 229.0708 | The molecular ion of the free base. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observed. |
| [M]⁺ | 226.0660 / 228.0630 | The radical cation may also be observed. |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several key pathways, including cleavage of the piperazinone ring and loss of small neutral molecules.
Caption: Predicted major fragmentation pathways for 1-(3-chlorophenyl)piperazin-2-one.
Experimental Protocols
To obtain high-quality spectroscopic data for novel compounds like this compound, adherence to validated experimental protocols is crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon. A spectral width of 0 to 200 ppm is standard.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the dry powder directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
MS/MS Fragmentation: To confirm the structure, perform a product ion scan on the [M+H]⁺ ion to observe the characteristic fragment ions.
Conclusion
This predictive guide provides a robust framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for researchers working with this and related compounds. As experimental data becomes available, it will be valuable to compare it against these predictions to further refine our understanding of the structure-spectra correlations in this class of molecules.
References
- PubChem. Piperazin-2-one.
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1-(3-chlorophenyl)piperazin-2-one Hydrochloride solubility profile
An In-depth Technical Guide to the Solubility Profile of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Introduction
This compound is a substituted piperazine derivative. The piperazine ring is a common structural motif, or "privileged scaffold," in medicinal chemistry, appearing in a wide array of FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] Understanding the physicochemical properties of any new chemical entity is fundamental to its development, and solubility is arguably one of the most critical parameters. Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy, posing significant challenges for formulation scientists.[3][4]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the factors expected to govern the solubility of this compound. While specific experimental data for this compound is not extensively published, this guide synthesizes foundational chemical principles and data from structurally related analogs to build a robust predictive solubility profile. Furthermore, it provides detailed, industry-standard protocols for the empirical determination of solubility, empowering researchers to generate precise and reliable data.
Physicochemical Characterization
The solubility behavior of a molecule is intrinsically linked to its structure. This compound possesses distinct functional groups that dictate its interaction with various solvents.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | |
| CAS Number | 183500-94-9 | [5] |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |
| Molecular Weight | 247.12 g/mol | |
| Physical Form | Solid |
Key Structural Features:
-
Piperazin-2-one Core: This core contains two nitrogen atoms. The nitrogen at position 1 is part of an amide linkage and is non-basic. The secondary amine nitrogen at position 4 is basic and is the site of protonation, forming the hydrochloride salt.
-
3-Chlorophenyl Group: This aromatic, lipophilic group attached to the amide nitrogen significantly increases the nonpolar character of the molecule, which tends to decrease aqueous solubility.
-
Hydrochloride Salt: The formation of a hydrochloride salt with the basic nitrogen at position 4 is a common strategy to enhance the aqueous solubility of amine-containing compounds.[6]
Inferred pKa and Lipophilicity (logP)
-
pKa: The basicity of the nitrogen at position 4 is influenced by the electron-withdrawing effect of the adjacent carbonyl group at position 2. This effect reduces the electron density on the nitrogen, making it a weaker base compared to unsubstituted piperazine. For reference, piperazine has pKa values of approximately 5.35 and 9.73.[7] The relevant pKa for the N4 nitrogen in 1-(3-chlorophenyl)piperazin-2-one will be significantly lower than 9.73. The precise value dictates the pH range over which the compound transitions from its soluble ionized form to its less soluble free base form.
-
logP: The logarithm of the partition coefficient (logP) is a measure of lipophilicity. The presence of the chlorophenyl group suggests a moderately lipophilic character for the free base form of the molecule.
Key Factors Influencing Aqueous Solubility
The aqueous solubility of an ionizable compound like this compound is not a single value but rather a profile dependent on several environmental factors.
The Critical Role of pH
The pH of the aqueous medium is the most dominant factor controlling the solubility of this compound.[8][9] As a hydrochloride salt of a weak base, its solubility is governed by the equilibrium between the protonated (cationic) form and the neutral free base.
-
At Low pH (pH < pKa): The compound will exist predominantly in its protonated, cationic form. This ionized species is highly polar and interacts favorably with water molecules, leading to maximum aqueous solubility.
-
As pH Approaches the pKa: The equilibrium shifts, and a significant portion of the compound deprotonates to form the neutral free base. This free base, being more lipophilic due to the chlorophenyl group, is expected to be substantially less soluble in water.
-
At High pH (pH > pKa): The compound will exist almost entirely as the poorly soluble free base, likely leading to precipitation from the aqueous solution.
This pH-dependent behavior is a critical consideration for oral drug formulation, as the compound will experience a wide range of pH environments from the stomach (pH 1.5-3.5) to the intestine (pH 6.0-7.5).
Caption: pH-dependent equilibrium of the compound.
Temperature Dependence
For most crystalline solids, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[3] Consequently, the solubility of this compound is expected to increase as the temperature rises.[10] This relationship can be modeled by the van't Hoff equation, which relates the change in solubility to the heat of solution.[10] This property is particularly relevant for manufacturing processes, such as the preparation of saturated solutions for formulation or crystallization.
The Common Ion Effect
As a hydrochloride salt, the compound's solubility is subject to the common ion effect.[11] The dissolution equilibrium involves the dissociation of the salt into the protonated organic cation and a chloride anion. If the dissolution medium already contains a source of chloride ions (e.g., phosphate-buffered saline, PBS), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved state. This can lead to a significant reduction in solubility compared to that in pure water.[9]
Solubility in Organic and Mixed-Solvent Systems
A comprehensive solubility profile includes data in non-aqueous and mixed-solvent systems, which is vital for chemical synthesis, purification, and the development of non-aqueous formulations.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt is expected to exhibit good solubility in these solvents. They can effectively solvate both the cation and the chloride anion and engage in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are known for their ability to dissolve a wide range of organic compounds and are likely to be effective solvents for this compound.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): The hydrochloride salt form is expected to be practically insoluble in nonpolar solvents due to its ionic nature. The free base form would demonstrate higher solubility in these environments.
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or polyethylene glycol (PEG) is a common strategy to increase the aqueous solubility of poorly soluble drugs.[6] These co-solvents reduce the polarity of the water, making it a more favorable environment for the lipophilic portions of the molecule.
Experimental Protocols for Solubility Determination
Empirical testing is essential to establish a definitive solubility profile. The following protocols describe robust, standard methodologies.
Equilibrium Solubility by the Shake-Flask Method
This is the gold-standard method for determining thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired test solvent (e.g., deionized water, pH-adjusted buffers, ethanol). "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a chemically inert 0.45 µm syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the clear, filtered solution with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, against a calibration curve prepared from a known stock solution.
-
Calculation: Calculate the solubility (in mg/mL or mM) by accounting for the dilution factor.
Caption: Workflow for the Shake-Flask solubility determination method.
Analytical Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique for quantifying the concentration of the dissolved compound due to the UV-absorbing properties of the chlorophenyl group.
Example HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 10% to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~240 nm (to be optimized by UV scan) |
| Injection Volume | 10 µL |
Data Summary Table
To build a comprehensive profile, solubility should be determined in a range of pharmaceutically relevant media. The results can be compiled in a table similar to the one below.
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) |
| 0.1 M HCl (pH ~1) | 25 | ||
| Acetate Buffer (pH 4.5) | 25 | ||
| Phosphate Buffer (pH 6.8) | 25 | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | ||
| Deionized Water | 25 | ||
| Deionized Water | 37 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Propylene Glycol | 25 |
Conclusion
The solubility of this compound is a multi-faceted property dictated primarily by its molecular structure and the physicochemical conditions of its environment. As a hydrochloride salt of a weak base, its aqueous solubility is expected to be highly dependent on pH, demonstrating maximal solubility in acidic conditions and significantly lower solubility at neutral and basic pH values. Temperature and the presence of common ions will also modulate its solubility. While a theoretical profile can be inferred, precise and actionable data for drug development can only be obtained through rigorous empirical measurement. The shake-flask method coupled with HPLC analysis, as detailed in this guide, provides a robust framework for generating the high-quality data necessary to advance research and formulation activities.
References
- PubChem. 1-(3-Chlorophenyl)-5,5-dimethylpiperazin-2-one.
- ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures.
- Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]
- Industrial Chemicals. 1-(3-Chlorophenyl)piperazine hydrochloride. Industrial Chemicals. [Link]
- ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
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- PubChem. 1-(3-Chlorophenyl)piperazine monohydrochloride.
- PharmaCompass. m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). PharmaCompass. [Link]
- Lane, T. R., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 937-46. [Link]
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- ExportersIndia. 1-(3- Chlorophenyl) Piperazine Hydrochloride. ExportersIndia. [Link]
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- Sharma, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
- Scribd. Temperature Effects on Drug Solubility. Scribd. [Link]
- Adani Pharmachem. Piperazine & Derivatives.
- ResearchGate. Piperazine derivatives of existing drug molecules.
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
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An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(3-chlorophenyl)piperazin-2-one hydrochloride. Direct pharmacological data for this specific compound is limited in publicly accessible literature. However, its structural backbone, 1-(3-chlorophenyl)piperazine (mCPP), is a well-characterized psychoactive compound and a major metabolite of the antidepressant Trazodone.[1] Therefore, this document will establish a scientifically-grounded, inferred mechanism of action for 1-(3-chlorophenyl)piperazin-2-one by thoroughly examining the pharmacology of mCPP. The guide will delve into the complex serotonergic activity of the core molecule, detailing its interactions with a wide array of serotonin receptors and the serotonin transporter. The potential modulatory effects of the piperazin-2-one modification will be considered in the context of receptor affinity and functional activity. Furthermore, this whitepaper outlines standard experimental protocols for the full characterization of this and similar compounds, providing a roadmap for future research. It is important to note that while the core 1-(3-chlorophenyl)piperazine structure is a known pharmacophore, derivatives such as 1-(3-chlorophenyl)piperazin-2-one have been utilized as intermediates in the synthesis of novel compounds with potential cytotoxic activity against cancer cell lines.[2]
Introduction and a Note on Derivatization
The arylpiperazine class of compounds represents a rich scaffold for the development of centrally active agents, demonstrating a wide spectrum of biological activities.[3][4] The subject of this guide, this compound, belongs to this class. A critical review of the current literature reveals a scarcity of direct research on the mechanism of action of this specific molecule. Its primary appearance is as a foundational structure for the synthesis of more complex derivatives.[2]
However, the core structure, 1-(3-chlorophenyl)piperazine (mCPP), is a compound of significant pharmacological interest. It is a known psychoactive substance and, crucially, the primary active metabolite of several antidepressant drugs, including Trazodone, Nefazodone, and Etoperidone.[1][5][6] The formation of mCPP from Trazodone is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5][7][8] Given that the fundamental pharmacophore of 1-(3-chlorophenyl)piperazin-2-one is mCPP, it is logical to infer that its mechanism of action will be related, though likely modulated by the presence of the carbonyl group at the 2-position of the piperazine ring. This guide will, therefore, be predicated on the extensive pharmacology of mCPP as a proxy.
The Serotonergic System: The Primary Target
The mechanism of action of mCPP, and by extension, its derivatives, is centered on its complex and promiscuous interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. It acts as both a direct receptor agonist at multiple 5-HT receptor subtypes and as an inhibitor of the serotonin transporter (SERT).[9]
Multi-Receptor Affinity and Functional Activity
mCPP exhibits significant affinity for a broad range of 5-HT receptors, often with varying functional outcomes (agonist, partial agonist, or antagonist).[9] This multi-target profile is responsible for its complex and sometimes contradictory behavioral and physiological effects.
| Receptor Subtype | Reported Affinity (Ki, nM) | Functional Activity | Potential Downstream Effects |
| 5-HT1A | High | Partial Agonist | Anxiolytic/Antidepressant effects |
| 5-HT1B | High | Agonist | Regulation of neurotransmitter release |
| 5-HT1D | High | Agonist | Cranial vasoconstriction |
| 5-HT2A | Moderate | Partial Agonist/Antagonist | Hallucinogenic potential, anxiogenic effects |
| 5-HT2B | High | Antagonist | Potential role in migraine induction |
| 5-HT2C | Very High (e.g., 3.4 nM) | Agonist/Partial Agonist | Anorectic, anxiogenic, and potential antidepressant effects[2] |
| 5-HT3 | Moderate | Agonist | Nausea, emesis |
This table is a synthesis of data from multiple sources, and specific Ki values may vary between studies.[2]
The strongest actions of mCPP are generally attributed to its agonist activity at the 5-HT2C receptor.[2][9] This interaction is believed to mediate many of its characteristic effects, including anxiety and appetite suppression.[2]
The addition of a carbonyl group to form the piperazin-2-one structure could potentially alter the binding affinity and selectivity profile. The introduction of a polar, rigidifying element may favor or disfavor interactions with specific receptor subtypes, thus shifting the overall pharmacological effect.
Serotonin Transporter (SERT) Inhibition
In addition to direct receptor interaction, mCPP has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin from the synaptic cleft.[1][10] This action increases the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission. Some studies also suggest it may act as a serotonin-releasing agent.[2][9] This dual action—receptor agonism and reuptake inhibition—is a hallmark of the SARI (Serotonin Antagonist and Reuptake Inhibitor) class of antidepressants, to which Trazodone belongs.[3][11]
Signaling Pathways
The activation of G-protein coupled 5-HT receptors by a ligand like mCPP initiates a cascade of intracellular signaling events. The specific pathway is dependent on the receptor subtype and the G-protein to which it couples.
Figure 1: Simplified signaling pathways for 5-HT2C and 5-HT1A receptor activation.
Secondary Pharmacological Targets
While the primary activity of mCPP is serotonergic, it also demonstrates affinity for other neurotransmitter systems, which contributes to its overall profile and potential side effects.
-
Adrenergic Receptors: mCPP has some affinity for α1 and α2-adrenergic receptors.[2] Interaction with these receptors can influence blood pressure and arousal.
-
Histamine Receptors: Weak antagonism at H1 histamine receptors may contribute to sedative effects.[2]
-
Dopamine Transporter (DAT): While affinity for SERT is significant, some related arylpiperazines show high potency for DAT, suggesting this is a potential, though likely weaker, target.[12]
Experimental Protocols for Characterization
To definitively elucidate the mechanism of action of this compound, a systematic series of in vitro and in vivo experiments would be required.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional activity (EC50, Emax) of the compound at a panel of relevant CNS targets.
Methodology: Radioligand Binding Assays
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge to pellet the membranes and resuspend to a desired protein concentration.
-
Competition Binding: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and a range of concentrations of the test compound (1-(3-chlorophenyl)piperazin-2-one HCl).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then convert to Ki using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
Methodology: Functional Assays (e.g., Calcium Flux for Gq-coupled receptors)
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells with 5-HT2C) in a microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 1-(3-chlorophenyl)piperazin-2-one HCl to the wells.
-
Signal Detection: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to intracellular calcium release.
-
Data Analysis: Plot the fluorescence response against the log concentration of the compound to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect).
In Vivo Behavioral Pharmacology
Objective: To assess the physiological and behavioral effects of the compound in animal models.
Methodology: Head-Twitch Response (HTR) in Rodents
-
Rationale: The HTR is a classic behavioral model used to assess 5-HT2A receptor agonist activity.
-
Procedure: Administer the test compound to mice or rats. Observe and count the number of rapid, involuntary head movements over a set period. An increase in HTRs suggests 5-HT2A agonism.
Methodology: Food Intake Studies
-
Rationale: Agonism at the 5-HT2C receptor is known to suppress appetite.
-
Procedure: Administer the test compound to food-deprived or freely-feeding animals. Measure food consumption over a specific time frame compared to vehicle-treated controls. A significant reduction in food intake would suggest 5-HT2C agonist activity.
Conclusion
The mechanism of action of this compound, while not empirically determined, can be logically inferred from its core chemical structure, which it shares with the well-studied compound mCPP. The primary mode of action is almost certainly centered on a complex interaction with the serotonin system, involving direct agonism/antagonism at multiple 5-HT receptor subtypes and inhibition of the serotonin transporter. The most potent of these interactions is likely to be agonism at the 5-HT2C receptor. The presence of the carbonyl group at the 2-position of the piperazine ring is expected to modulate this activity, potentially altering receptor selectivity and functional potency. Definitive characterization of this compound will require rigorous in vitro binding and functional assays, followed by in vivo behavioral studies as outlined in this guide.
References
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- What is the mechanism of action of Trazodone (antidepressant medication)? - Dr.Oracle.
- What is the mechanism of Trazodone Hydrochloride? - Patsnap Synapse.
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- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed.
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A Technical Guide to Elucidating the Biological Targets of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Abstract
1-(3-chlorophenyl)piperazin-2-one hydrochloride (CAS: 183500-94-9) is a distinct chemical entity for which public-domain pharmacological data is scarce.[1][2] This guide presents a hypothesis-driven framework for the systematic identification and validation of its potential biological targets. By leveraging comparative structural analysis with its well-characterized analog, 1-(3-chlorophenyl)piperazine (mCPP), we establish a logical basis for initial target selection.[3] This document provides a phased experimental strategy, complete with detailed protocols and the underlying scientific rationale, designed for researchers in pharmacology and drug development. The proposed workflow progresses from initial receptor binding assays to functional characterization and broad-spectrum selectivity profiling, offering a robust methodology for characterizing novel psychoactive compounds.
Introduction: The Investigative Challenge
This compound is a piperazine derivative with a unique structural feature: a carbonyl group at the 2-position of the piperazine ring.[4] Unlike its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP), which is a known psychoactive compound and a major metabolite of the antidepressant trazodone, the pharmacological profile of this compound remains uncharacterized.[5][6]
mCPP is a promiscuous ligand, demonstrating significant affinity for multiple serotonin (5-HT) receptor subtypes and acting as a non-selective serotonin receptor agonist.[7] It is this well-documented activity of mCPP that provides a logical starting point for our investigation. The introduction of a carbonyl group, however, fundamentally alters the molecule's stereoelectronic properties by introducing a planar amide bond and modifying its hydrogen-bonding capacity. These changes are expected to significantly impact its affinity and selectivity for the targets associated with mCPP.
This guide, therefore, outlines a systematic, multi-phase approach to de-orphanize this compound, moving from hypothesis to empirical validation.
Hypothesis Generation: An Approach Rooted in Structural Analogy
The most rational starting point for identifying potential targets is to analyze the pharmacology of the closest structural analog, mCPP.
Comparative Structural Analysis
The key structural difference between the compound of interest and mCPP is the ketone functional group on the piperazine ring. This modification transforms the secondary amine portion of the piperazine into an amide, which has several implications:
-
Conformational Rigidity: The planar nature of the amide bond reduces the conformational flexibility of the piperazine ring compared to the classic "chair" and "boat" conformations of mCPP.
-
Electronic Profile: The electron-withdrawing nature of the carbonyl group decreases the basicity of the adjacent nitrogen atom.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, introducing a new potential interaction point within a receptor's binding pocket.
These differences are critical, as they will almost certainly alter the binding mode and affinity for the targets of mCPP.
Primary Hypothesized Targets: Serotonergic (5-HT) Receptors
Given that mCPP is a potent serotonergic agent, the 5-HT receptor family represents the most probable target class.[3][7] mCPP displays the highest affinity for the 5-HT₂ subfamily.[7] Therefore, a primary screening campaign should focus on these receptors.
Table 1: Reported Receptor Affinities of the Analog Compound, mCPP
| Receptor Subtype | Reported Affinity (pEC₅₀ / Kᵢ) | Reference |
|---|---|---|
| Human 5-HT₂C | pEC₅₀: 7.09 | [7] |
| Human 5-HT₂B | pEC₅₀: 7.2 | [7] |
| Human 5-HT₂A | pEC₅₀: 6.65 | [7] |
| Bovine 5-HT₁A | pEC₅₀: 5.9 | [7] |
| Rat 5-HT₁B | pEC₅₀: 6.5 |[7] |
Secondary Hypothesized Targets
The broader arylpiperazine class of compounds is known to interact with other monoamine systems. mCPP itself has been shown to have an affinity for at least 11 neurotransmitter binding sites.[5] Therefore, secondary targets of interest include:
-
Dopamine Receptors: Derivatives of arylpiperazines have been explored as dopamine receptor agonists and antagonists.[8]
-
Adrenergic Receptors: Cross-reactivity with α-adrenergic receptors is common for this chemical class.
-
Monoamine Transporters: A related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent dopamine transporter (DAT) inhibitor.[9]
Experimental Validation Framework
A multi-phase experimental plan is essential to first confirm physical binding to hypothesized targets and then to elucidate the functional consequence of that binding.
Phase 1: Target Affinity Assessment via Radioligand Binding Assays
Causality: The foundational step is to determine if this compound physically interacts with its hypothesized targets. A competitive radioligand binding assay is the gold standard for quantifying this interaction by measuring the compound's affinity (Kᵢ) for a specific receptor.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for the 5-HT₂C Receptor
-
Membrane Preparation: Utilize commercially available cell membranes from a stable cell line expressing the human 5-HT₂C receptor (e.g., CHO-K1 or HEK293 cells). Thaw membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Radioligand Preparation: Dilute a high-affinity 5-HT₂C antagonist radioligand, such as [³H]-Mesulergine, to a final concentration approximately equal to its Kₔ value (e.g., 1-2 nM).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competitor like Mianserin (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the diluted radioligand.
-
50 µL of the diluted cell membranes to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Quantification: Place the filter mat in a scintillation bag with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding CPM from all other measurements. Plot the specific binding CPM against the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Phase 2: Functional Activity Profiling
Causality: A binding affinity (Kᵢ) does not describe the compound's effect. Is it an agonist that activates the receptor, or an antagonist that blocks it? Functional assays are required to determine the compound's efficacy. For G-protein coupled receptors (GPCRs) like the 5-HT₂ receptors, measuring downstream second messengers (e.g., Ca²⁺ mobilization for Gq-coupled receptors) is a direct readout of functional activity.
Signaling Pathway: 5-HT₂C Receptor (Gq-coupled)
Caption: Gq signaling cascade initiated by 5-HT₂C receptor activation.
Protocol: Calcium Mobilization Assay for 5-HT₂C Functional Activity
-
Cell Culture: Plate cells stably expressing the human 5-HT₂C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) into a 96- or 384-well black, clear-bottom microplate. Incubate overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound. Also include a known 5-HT₂C agonist (e.g., serotonin) as a positive control and buffer alone as a negative control.
-
Assay Execution: Place the cell plate into a fluorescent imaging plate reader (FLIPR) or similar instrument.
-
Agonist Mode: The instrument will measure a baseline fluorescence, then automatically add the test compound, and continue to measure the fluorescence intensity over time (typically 90-180 seconds). An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist at its EC₅₀ concentration. A reduction in the agonist's response indicates antagonist activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline (ΔF/F₀).
-
For agonist activity, plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ (potency) and the maximal response (Eₘₐₓ, efficacy) relative to the positive control.
-
For antagonist activity, plot the response to the fixed agonist concentration against the log concentration of the test compound to determine the IC₅₀. This can be converted to a functional inhibition constant (Kₑ) using the Gaddum equation.
-
Phase 3: Selectivity and Off-Target Profiling
Causality: A successful drug candidate must be selective for its intended target to minimize side effects. Screening the compound against a broad panel of receptors, ion channels, and enzymes is a critical step in preclinical safety assessment. This process identifies potential off-target liabilities early in development.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A standard approach involves:
-
Panel Selection: Submit the compound for screening against a comprehensive safety panel, such as the Eurofins SafetyScreen44 or a similar panel that includes a wide range of GPCRs, ion channels, transporters, and enzymes.
-
Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays for each target in the panel.
-
Data Reporting: Results are reported as the percent inhibition of radioligand binding at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any significant hits identified in the primary screen, full dose-response curves are generated to determine the Kᵢ or IC₅₀ for those off-targets. This allows for a quantitative assessment of the compound's selectivity window (the ratio of off-target affinity to on-target affinity).
Conclusion and Strategic Outlook
The lack of existing data for this compound necessitates a rigorous, foundational pharmacology approach. The framework presented here, anchored in the known activity of its structural analog mCPP, provides a clear and scientifically sound path forward. By systematically progressing from binding assays (Phase 1) to functional characterization (Phase 2) and broad selectivity profiling (Phase 3), researchers can effectively build a comprehensive pharmacological profile of this novel compound. This structured approach not only identifies primary biological targets but also proactively uncovers potential off-target liabilities, ensuring a thorough and robust evaluation critical for any future drug development efforts.
References
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- S.V.S. Fabs & Fine Chem. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
- precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE.
- MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
- Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl.
- MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
- Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
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1-(3-chlorophenyl)piperazin-2-one Hydrochloride literature review
An In-Depth Technical Guide to 1-(3-chlorophenyl)piperazin-2-one Hydrochloride: Properties, Synthesis, and Pharmacological Context
Abstract
This technical guide provides a comprehensive overview of this compound, a distinct chemical entity within the broader class of arylpiperazine compounds. It is critical to distinguish this molecule, featuring a lactam (cyclic amide) structure, from its more extensively studied and structurally related analogue, 1-(3-chlorophenyl)piperazine (m-CPP), which is a major metabolite of several antidepressant drugs. Due to the limited specific literature on the title compound, this guide synthesizes available physicochemical data, proposes a plausible synthetic pathway based on established chemical principles, and situates the molecule within the well-documented pharmacological context of arylpiperazines. The focus is on its potential role as a synthetic intermediate and a scaffold for designing novel central nervous system (CNS) agents, offering researchers and drug development professionals a foundational understanding of its properties and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound typically supplied as a hydrochloride salt to improve stability and solubility. Its core structure consists of a piperazin-2-one ring N-substituted with a 3-chlorophenyl group. The presence of the carbonyl group at the 2-position makes it a lactam, which fundamentally differentiates its chemical and electronic properties from the simple diamine structure of piperazine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | |
| CAS Number | 183500-94-9 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |
| Molecular Weight | 247.12 g/mol | |
| Physical Form | Solid | |
| InChI Key | NZULMVLNYMMNLJ-UHFFFAOYSA-N | |
| Purity | Typically ≥98% | |
| Storage | Sealed in dry, room temperature conditions | [1] |
Proposed Synthetic Pathway
A plausible multi-step synthesis is outlined below. This process is designed to be self-validating, with purification and characterization steps included to ensure the integrity of intermediates and the final product.
Experimental Protocol: A Hypothetical Two-Step Synthesis
Step 1: Synthesis of N-(3-chlorophenyl)ethane-1,2-diamine
-
Combine 3-chloroaniline (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in a high-boiling point solvent such as xylene or N-methyl-2-pyrrolidone (NMP).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to scavenge the HCl generated during the reaction.
-
Heat the mixture under reflux (typically 130-150 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product into an organic solvent like ethyl acetate.
-
Purify the crude product using column chromatography on silica gel to yield pure N-(3-chlorophenyl)ethane-1,2-diamine.
Step 2: Cyclization to form 1-(3-chlorophenyl)piperazin-2-one
-
Dissolve the N-(3-chlorophenyl)ethane-1,2-diamine (1.0 eq) from the previous step in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 0 °C. A base like triethylamine (1.1 eq) should be included to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. This forms the chloroacetamide intermediate.
-
To induce cyclization, add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C. This deprotonates the secondary amine, which then displaces the chloride to form the lactam ring.
-
Monitor the cyclization by TLC. Once the starting material is consumed, carefully quench the reaction with water.
-
Extract the product, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
To obtain the hydrochloride salt, dissolve the free base in a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the final product, this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed two-step synthesis of the target compound.
Pharmacological Context and Relationship to m-CPP
The scientific interest in this compound is best understood by examining its relationship to the extensively studied arylpiperazine class, particularly its close analogue, 1-(3-chlorophenyl)piperazine (m-CPP).
The Arylpiperazine Scaffold in CNS Drug Discovery
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[2] Its structure allows for substitution at the N4 position to modulate pharmacological activity, leading to compounds with antidepressant, anxiolytic, and antipsychotic properties.[2]
1-(3-Chlorophenyl)piperazine (m-CPP): A Key Pharmacological Probe
m-CPP is the primary active metabolite of the antidepressant drug trazodone.[3][4][5][6] It is a non-selective serotonin (5-HT) receptor agonist with notable activity at the 5-HT₂C and 5-HT₂B receptors.[3] Its ability to induce anxiety and hypophagia in preclinical models has made it a valuable tool for studying the serotonergic system.
The metabolism of trazodone to m-CPP is a key consideration in its overall pharmacological profile. This relationship highlights the importance of understanding the properties of arylpiperazine metabolites and analogues.
Structural Implications of the Piperazin-2-one Ring
The introduction of a carbonyl group to form the piperazin-2-one ring in the title compound introduces significant structural and electronic changes compared to m-CPP:
-
Conformational Rigidity: The lactam bond restricts the conformational flexibility of the piperazine ring, which can lead to higher receptor selectivity.
-
Electronic Properties: The amide functionality introduces a hydrogen bond acceptor (the carbonyl oxygen) and removes the basicity of the adjacent nitrogen atom. This can drastically alter receptor-ligand interactions.
-
Metabolic Stability: The lactam structure may be more resistant to certain metabolic pathways compared to the secondary amine in the piperazine ring of m-CPP, potentially altering the compound's pharmacokinetic profile.
Therefore, this compound is likely of interest to researchers as a more rigid and electronically distinct analogue of m-CPP, useful for probing receptor binding sites or as a starting point for developing new CNS agents with improved selectivity and metabolic properties.
Caption: Pharmacological relationship between Trazodone, m-CPP, and the target compound.
Analytical Methodologies
For the identification and quantification of this compound, standard analytical techniques used for small organic molecules are applicable. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods, offering high sensitivity and structural confirmation.[7]
Mass Spectrometry
High-resolution mass spectrometry provides an accurate mass measurement for formula confirmation. Predicted collision cross-section (CCS) values are useful for identification in ion mobility-mass spectrometry techniques.
Table 2: Predicted Mass Spectrometry Data for 1-(3-chlorophenyl)piperazin-2-one
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 211.06326 | 144.2 |
| [M+Na]⁺ | 233.04520 | 151.9 |
| [M-H]⁻ | 209.04870 | 146.1 |
| [M+NH₄]⁺ | 228.08980 | 160.2 |
| Data sourced from PubChemLite.[8] |
Chromatographic Analysis Workflow
A typical workflow for the analysis of this compound in a research or toxicological setting would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for the analysis of arylpiperazine derivatives.
Applications in Research and Drug Development
Given the available information, this compound is not an end-product therapeutic agent but serves two primary roles:
-
Synthetic Intermediate: It is a valuable building block for the synthesis of more complex molecules. The piperazin-2-one core can be further functionalized at the N4 position, analogous to the development pathway of many piperazine-based drugs.
-
Medicinal Chemistry Scaffold: As a rigid analogue of m-CPP, it serves as a scaffold for structure-activity relationship (SAR) studies. By comparing its biological activity to that of m-CPP and other derivatives, researchers can gain insights into the structural requirements for binding to specific CNS receptors, guiding the design of more potent and selective drug candidates.
Safety and Handling
This compound is a chemical intended for research purposes and should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. (n.d.). PubChem. [Link]
- Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. [Link]
- This compound (C10H11ClN2O). (n.d.). PubChemLite. [Link]
- 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. (n.d.).
- da Silva, A. F., de Freitas, R. M., & de Almeida, R. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 589–604. [Link]
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A Technical Guide to 1-(3-chlorophenyl)piperazin-2-one Hydrochloride: From Synthesis Intermediate to Metabolic Marker
Abstract: This guide provides a comprehensive technical overview of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Rather than following a linear discovery narrative as a standalone therapeutic, this document elucidates its history and importance through its intrinsic connection to the major antidepressant drug, Trazodone, and its principal active metabolite, 1-(3-chlorophenyl)piperazine (mCPP). We will explore the synthesis of its core chemical precursor, its probable formation as a secondary metabolite, its physicochemical properties, and its critical role as a reference standard in modern drug development and toxicology.
The Phenylpiperazine Scaffold: A Cornerstone of CNS Drug Discovery
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of drugs targeting the central nervous system (CNS). Its unique combination of a rigid aromatic ring and a flexible basic piperazine unit allows for precise interaction with a variety of neurotransmitter receptors and transporters. This versatility has led to its incorporation into drugs with antidepressant, anxiolytic, antipsychotic, and hypnotic properties.
A prominent member of this class is Trazodone, a serotonin antagonist and reuptake inhibitor (SARI) widely used for treating major depressive disorder and insomnia[1]. The clinical activity and metabolic fate of Trazodone are complex, involving biotransformation into active metabolites that contribute to its overall pharmacological profile. The most significant of these is 1-(3-chlorophenyl)piperazine (mCPP), a potent serotonin receptor agonist in its own right[2][3]. Understanding the history and properties of compounds structurally related to mCPP, such as 1-(3-chlorophenyl)piperazin-2-one, is therefore crucial for a complete picture of Trazodone's pharmacology and for the development of next-generation CNS agents.
Foundational Chemistry: Synthesis of the 1-(3-chlorophenyl)piperazine Core
The discovery and utility of 1-(3-chlorophenyl)piperazin-2-one are inextricably linked to the synthesis of its parent structure, 1-(3-chlorophenyl)piperazine. This compound is not only a key metabolite but also a critical starting material for the synthesis of Trazodone and numerous other arylpiperazine drugs[4][5]. Its efficient synthesis was a pivotal step in the development of this entire class of pharmaceuticals.
The most common and industrially scalable approach involves a two-step process starting from readily available bulk chemicals: diethanolamine and 3-chloroaniline[6][7].
-
Chlorination of Diethanolamine: Diethanolamine is first reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the reactive intermediate bis(2-chloroethyl)amine hydrochloride. This step converts the hydroxyl groups into more reactive chloro groups[6][7].
-
Cyclization with 3-chloroaniline: The bis(2-chloroethyl)amine hydrochloride is then condensed with 3-chloroaniline. The aniline nitrogen acts as a nucleophile, displacing the two chloro groups in successive intramolecular and intermolecular reactions to form the piperazine ring[6][7].
This robust synthesis provides the core scaffold upon which more complex molecules like Trazodone are built, typically through alkylation of the secondary amine on the piperazine ring[4].
Generalized Synthesis Protocol for 1-(3-chlorophenyl)piperazine Hydrochloride
The following is a representative protocol synthesized from public patent literature. Researchers should consult original sources and adapt them according to laboratory safety standards and scale.[6][7]
Step 1: Synthesis of bis(2-chloroethyl)amine hydrochloride
-
To a stirred solution of diethanolamine (1.0 eq) in a suitable solvent (e.g., chloroform), slowly add thionyl chloride (2.0-2.5 eq) under cooling, maintaining the temperature below 30°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude solid product.
-
Recrystallize the solid from a suitable solvent like acetone to yield pure bis(2-chloroethyl)amine hydrochloride.
Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride
-
Dissolve 3-chloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in a high-boiling point solvent such as xylene or dimethylbenzene.
-
Heat the mixture to reflux (typically 130-140°C) for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and extract the product into an aqueous acidic solution.
-
Basify the aqueous layer and extract the free base into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Dissolve the oil in a solvent like ethanol and add concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to obtain 1-(3-chlorophenyl)piperazine hydrochloride.
Metabolic Fate: The Emergence of Oxidized Metabolites
The discovery of 1-(3-chlorophenyl)piperazin-2-one is primarily a story of drug metabolism rather than direct synthesis as a therapeutic target. The human body utilizes a host of enzymes, particularly the Cytochrome P450 (CYP) superfamily, to modify drugs for excretion.
The primary metabolic pathway for Trazodone is N-dealkylation of the long side chain, a reaction mediated predominantly by the CYP3A4 enzyme, to yield mCPP[8][9][10]. Plasma levels of mCPP can reach up to 20% of the parent compound, making it a major contributor to the drug's overall effect[8].
Further metabolism can occur on the mCPP molecule itself. While aromatic hydroxylation is a common route, oxidation of the piperazine ring is also a known metabolic transformation[11][12]. The formation of a lactam (an internal cyclic amide) at the 2-position of the piperazine ring is a chemically plausible oxidative pathway. This would convert 1-(3-chlorophenyl)piperazine into 1-(3-chlorophenyl)piperazin-2-one. This compound is often classified as a Trazodone impurity or metabolite, suggesting its origin is from either the manufacturing process or, more likely, in vivo biotransformation[13][14].
Physicochemical Properties and Characterization
This compound is typically supplied as an off-white to pale brown solid for research and analytical purposes[13]. Its characterization is essential for use as a certified reference material in pharmacokinetic and toxicological studies.
| Property | Value | Source |
| CAS Number | 183500-94-9 | [15] |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |
| Molecular Weight | 247.12 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| InChI Key | NZULMVLNYMMNLJ-UHFFFAOYSA-N |
Significance in Research and Drug Development
While not developed as a standalone drug, this compound holds significant value for the scientific community in several key areas:
-
Analytical Reference Standard: Its primary role is as a certified reference material. When studying the metabolism of Trazodone or related drugs, researchers need pure standards of all potential metabolites to develop and validate analytical methods (e.g., LC-MS/MS) for their detection and quantification in biological matrices like plasma and urine[13].
-
Pharmacokinetic Studies: By tracking the formation and elimination of this and other metabolites, scientists can build a complete pharmacokinetic model of a parent drug. This is critical for understanding drug-drug interactions, predicting patient exposure, and meeting regulatory requirements for drug approval[10].
-
Toxicology and Safety Assessment: Identifying and synthesizing potential metabolites is a key step in drug safety assessment. Regulators often require testing of major metabolites to ensure they do not have unique toxicities separate from the parent compound.
-
Drug Discovery Intermediate: The piperazin-2-one scaffold itself is a valuable building block in medicinal chemistry. It can be used as a starting point for the synthesis of new, more complex molecules with potentially novel pharmacological activities.
Conclusion
The history of this compound is a compelling example of how a molecule's importance is defined by its context. It was not "discovered" in the traditional sense as a potential cure, but rather emerged from the study of established medicines. Its story is one of synthetic chemistry, drug metabolism, and the rigorous analytical science that underpins modern pharmacology. For researchers in drug development, this compound serves as a crucial tool—a molecular signpost that helps illuminate the complex journey a drug takes through the human body, ensuring the safety and efficacy of therapeutic interventions.
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- Maurer, H. H., et al. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. [URL: https://academic.oup.
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- Głowacka, I. E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7289. [URL: https://www.mdpi.com/1420-3049/27/21/7289]
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An In-depth Technical Guide to 1-(3-chlorophenyl)piperazine Analogs and Derivatives: Synthesis, Pharmacology, and Experimental Analysis
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety, particularly the 1-(3-chlorophenyl)piperazine structure, represents a cornerstone in modern medicinal chemistry.[1][2][3] It is a versatile scaffold found in a multitude of centrally acting therapeutic agents, including antidepressants, antipsychotics, and anxiolytics.[1][4][5] The core of this guide focuses on analogs and derivatives stemming from this critical chemical entity. While the specific "piperazin-2-one" structure introduces a lactam function, the vast majority of research and development has centered on the N4-substituted derivatives of the parent 1-(3-chlorophenyl)piperazine. This compound, also known as meta-chlorophenylpiperazine (mCPP), is not only a crucial synthetic intermediate but also a pharmacologically active metabolite of well-known antidepressants like Trazodone and Nefazodone.[6][7][8][9]
This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), pharmacological profiles, and analytical methodologies pertinent to this class of compounds. We will delve into the causal reasoning behind synthetic strategies and provide detailed, actionable protocols for laboratory application.
Part 1: Medicinal Chemistry and Synthesis
The synthetic accessibility of the 1-(3-chlorophenyl)piperazine core is a primary reason for its prevalence in drug discovery. The most common and industrially relevant approach involves a two-step process starting from readily available precursors.
Core Synthesis: The Diethanolamine Route
A robust and scalable method for synthesizing the 1-(3-chlorophenyl)piperazine hydrochloride intermediate is frequently cited in patent literature.[10][11] The logic of this pathway is to first create a reactive bis-electrophile from a simple amine, which can then be cyclized with the desired aniline.
Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride Diethanolamine is chlorinated using an agent like thionyl chloride (SOCl₂).[10] The hydroxyl groups are converted into good leaving groups (chlorides), creating a reactive intermediate poised for cyclization.
(HOCH₂CH₂)₂NH + 2 SOCl₂ → (ClCH₂CH₂)₂NH·HCl + 2 SO₂ + HCl [10]
Step 2: Cyclization with 3-chloroaniline The bis(2-chloroethyl)amine hydrochloride is then condensed with 3-chloroaniline.[10][11] The reaction, typically performed under reflux in a high-boiling solvent like xylene, involves two sequential nucleophilic substitution reactions where the aniline nitrogen attacks one chloroethyl arm, and the secondary amine of the intermediate attacks the other, forming the piperazine ring.
Caption: General synthesis of the 1-(3-chlorophenyl)piperazine core.
Synthesis of N4-Substituted Derivatives
The true diversity of this chemical class comes from the functionalization of the N4 position of the piperazine ring. A common strategy is alkylation using a suitable electrophile, such as 1-bromo-3-chloropropane, to introduce a linker for further modification.[10][12]
This alkylation creates a versatile intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, which can then be coupled with various nucleophiles (e.g., triazoles, pyridinones) to generate a library of pharmacologically active compounds.[12] A more modern and efficient approach involves microwave-assisted reductive alkylation, which can significantly reduce reaction times and improve yields.[13]
Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing lead compounds. For arylpiperazine derivatives, several key structural features influence biological activity:
-
Aryl Substitution: The nature and position of substituents on the phenyl ring are critical. The 3-chloro (meta) substitution is a common feature in compounds targeting serotonin and dopamine receptors.[1] Other substitutions, such as dichlorophenyl or trifluoromethylphenyl groups, have been explored to modulate lipophilicity and electronic properties, which in turn affects receptor affinity and selectivity.[14]
-
N4-Substituent: The group attached to the second nitrogen of the piperazine ring is the primary determinant of the specific pharmacological profile.
-
Linker Length: The length of the alkyl chain connecting the piperazine to a terminal moiety can impact receptor affinity. For some targets, a propyl or hexyl chain is optimal.[13][15]
-
Terminal Group: The terminal fragment is key to defining the mechanism of action. Fusing the linker to complex heterocyclic systems like triazolopyridinones has yielded potent dual-acting ligands (e.g., for 5-HT₁ₐ/5-HT₇ receptors).[13]
-
-
Piperazine vs. Piperidine: Replacing the piperazine ring with a piperidine core can dramatically shift receptor selectivity, for instance, enhancing affinity for sigma-1 (σ₁) receptors while maintaining high affinity for histamine H3 receptors.[15]
Part 2: Pharmacology and Biological Activity
The biological effects of 1-(3-chlorophenyl)piperazine derivatives are primarily mediated through their interactions with monoamine neurotransmitter systems.[1][5]
Mechanism of Action: A Focus on Serotonin Receptors
The parent compound, mCPP, demonstrates broad affinity for multiple serotonin (5-HT) receptor subtypes.[6] It acts as an agonist or partial agonist, particularly at 5-HT₂C and 5-HT₂B receptors.[8] This interaction with the 5-HT system is believed to underlie many of its behavioral effects, such as induced hypophagia (reduced food intake) and anxiety.[6]
Derivatives are often designed to achieve more selective receptor modulation. For example, trazodone analogs have been developed as dual-acting ligands with high affinity for both 5-HT₁ₐ and 5-HT₇ receptors, a profile considered highly desirable for treating depression.[13]
Therapeutic and Biological Activities
The versatility of the arylpiperazine scaffold has led to the discovery of compounds with a wide range of biological activities.
| Biological Activity | Target/Mechanism | Example Derivative Class | Reference |
| Antidepressant | 5-HT₁ₐ/5-HT₇ Receptor Ligands | N-hexyl trazodone derivatives | [13] |
| Antipsychotic | Dopamine (D₂) Receptor Antagonism | Triazolopyridine derivatives | [12] |
| Anxiogenic/Anxiolytic | 5-HT₂C Receptor Agonism | mCPP (parent compound) | [6][7] |
| Antimicrobial | (Not fully elucidated) | Azole-containing piperazines | [4][16] |
| Antimycobacterial | (Not fully elucidated) | N-Diphenylmethyl-piperazine conjugates | [14] |
| Antinociceptive (Pain) | Histamine H₃ / Sigma-1 (σ₁) Antagonism | Piperidine/Piperazine derivatives | [15] |
Metabolism and Toxicological Analysis
Understanding the metabolic fate of these compounds is critical for drug development and toxicology. Studies on mCPP in rats show that it is extensively metabolized, primarily through two pathways:
-
Hydroxylation of the aromatic ring.
-
Degradation of the piperazine moiety to form metabolites like N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline.[17]
These metabolites can be excreted as glucuronide or sulfate conjugates, or further acetylated.[17] This metabolic profile is crucial for analytical detection, as the hydroxylated metabolites are often the major targets in urine analysis.[17]
Caption: Simplified metabolic pathway of mCPP.
Part 3: Experimental Protocols and Methodologies
The following protocols are generalized from published methods and should be adapted and optimized for specific laboratory conditions and target molecules.
Protocol 1: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl[10][12]
This protocol describes the N-alkylation of the core intermediate.
Materials:
-
1-(3-chlorophenyl)piperazine hydrochloride
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq) in a mixture of acetone and water.
-
Basification: Add a solution of sodium hydroxide (approx. 2.7 eq) to the mixture under stirring at room temperature (25-30°C). This deprotonates the piperazine hydrochloride to the free base, which is necessary for the subsequent nucleophilic attack.
-
Alkylation: Add 1-bromo-3-chloropropane (approx. 2.1 eq) to the reaction mixture. The more reactive bromine is displaced by the N4 nitrogen of the piperazine.
-
Reaction: Stir the reaction vigorously at room temperature for 15-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, stop stirring and allow the layers to separate. The product will be in the lower organic layer.
-
Isolation: Separate the organic layer and evaporate the solvent under reduced pressure to yield the product as an oil.
-
Salt Formation: Dissolve the resulting oil in a suitable solvent like acetone, filter if necessary, and then add dilute hydrochloric acid to precipitate the hydrochloride salt of the final product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).
Protocol 2: Toxicological Detection by GC-MS[17]
This protocol provides a framework for identifying mCPP and its metabolites in urine samples.
Materials:
-
Urine sample
-
Concentrated Hydrochloric Acid (for hydrolysis)
-
Buffer solution (e.g., phosphate buffer)
-
Extraction solvent (e.g., diethyl ether/dichloromethane mixture)
-
Derivatizing agent (e.g., acetic anhydride for acetylation)
-
Internal standard
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Hydrolysis: To cleave glucuronide and sulfate conjugates, treat the urine sample with concentrated HCl and heat (e.g., 100°C for 30 min). This step is crucial to release the parent metabolites into a detectable form.
-
Extraction: Cool the sample, add an internal standard, and adjust the pH with a buffer. Perform a liquid-liquid extraction with an appropriate organic solvent to isolate the analytes from the aqueous matrix.
-
Derivatization: Evaporate the organic extract to dryness. Reconstitute in a suitable solvent and add a derivatizing agent like acetic anhydride. Microwave-assisted acetylation is an efficient method to improve the chromatographic properties (volatility and stability) of the polar hydroxyl and amine groups.
-
Analysis: Inject the derivatized sample into the GC-MS.
-
Gas Chromatography (GC): Use a temperature program to separate the components based on their boiling points and column interactions.
-
Mass Spectrometry (MS): Operate in full-scan mode to acquire the mass spectra of the eluting peaks.
-
-
Identification: Compare the retention times and mass spectra of the peaks in the sample to those of certified reference standards for mCPP and its expected metabolites (e.g., hydroxy-mCPP, N-acetyl-3-chloroaniline). The hydroxy-mCPP metabolites are key targets for confirming intake.[17]
References
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- Wifling, D., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7288.
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
- ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
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- Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 116.
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A Comprehensive In Silico Workflow for the Characterization of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Abstract
1-(3-chlorophenyl)piperazin-2-one hydrochloride is a synthetic organic compound for which, to date, no significant body of biological or pharmacological research has been published. Its chemical structure, featuring a piperazinone core linked to a chlorophenyl group, suggests potential as a scaffold in medicinal chemistry. This technical guide presents a comprehensive, prospective in silico workflow designed to thoroughly characterize this molecule. As a Senior Application Scientist, the narrative of this document eschews a rigid template in favor of a logical, causality-driven approach to computational drug discovery. We will proceed from foundational ligand preparation to advanced predictive modeling, including target identification, molecular docking, molecular dynamics simulations, and the prediction of pharmacokinetic properties (ADMET). Each protocol is designed as a self-validating system, grounded in established methodologies and supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals, providing a practical roadmap for the computational evaluation of novel chemical entities where experimental data is sparse or non-existent, thereby accelerating hypothesis generation and prioritizing resources for subsequent experimental validation.
Part 1: Foundational Analysis and Strategic Overview
The Molecule of Interest: this compound
The subject of our investigation is a distinct molecule identified by the CAS Number 183500-94-9.[1] Its structure is characterized by a piperazin-2-one ring, where one nitrogen is substituted with a 3-chlorophenyl group. The hydrochloride salt form suggests improved solubility in aqueous media, a desirable property for handling and potential biological testing.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | [1] |
| CAS Number | 183500-94-9 | [1] |
| Molecular Formula | C10H11ClN2O · HCl | [1] |
| Molecular Weight | 247.12 g/mol | [1] |
| InChI Key | NZULMVLNYMMNLJ-UHFFFAOYSA-N | [1] |
The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, often associated with activity in the central nervous system (CNS). The related but structurally distinct compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known metabolite of the antidepressant trazodone and exhibits activity as a serotonin receptor agonist.[2][3] The presence of the ketone group at the 2-position of the piperazine ring in our compound of interest fundamentally alters the structure to a piperazinone, which could lead to a completely different pharmacological profile. This structural uniqueness, combined with the lack of published data, makes it an ideal candidate for a comprehensive in silico evaluation.
The Rationale for a Prospective In Silico Workflow
Embarking on the experimental characterization of a novel compound without prior knowledge is a resource-intensive endeavor. Computational, or in silico, methods provide a powerful and cost-effective strategy to generate initial, data-driven hypotheses.[4] This "fail fast, fail cheap" approach allows for the early prioritization of compounds with the highest potential for desired biological activity and favorable drug-like properties. By simulating the molecule's behavior and interactions with biological systems, we can predict its potential targets, binding affinity, and pharmacokinetic profile before a single physical experiment is conducted. This not only accelerates the discovery process but also aligns with the ethical principles of reducing animal testing where possible.
The workflow detailed in this guide is designed to build a comprehensive computational profile of this compound, providing a solid foundation for future experimental work.
Caption: High-level overview of the in silico modeling workflow.
Part 2: Ligand Preparation - The Digital Foundation
The accuracy of any in silico model is fundamentally dependent on the quality of the input data. Therefore, the first and most critical step is the meticulous preparation of the ligand's three-dimensional structure.
Protocol: 3D Structure Generation and Energy Minimization
Causality: A 2D representation of a molecule is insufficient for computational studies that rely on spatial interactions. We must generate a realistic 3D conformation. Furthermore, this initial 3D structure is likely not in its lowest energy state. An energy minimization step is crucial to relax the structure into a more stable and physically realistic conformation, which is essential for accurate docking and simulation results.
Step-by-Step Methodology:
-
Obtain 2D Structure: Source the canonical SMILES string for 1-(3-chlorophenyl)piperazin-2-one from a reliable database such as PubChem or vendor websites like Sigma-Aldrich.[1]
-
SMILES: O=C1CNCCN1C2=CC=CC(=C2)Cl
-
-
Generate 3D Coordinates: Utilize a cheminformatics toolkit, such as the open-source RDKit library in Python, to convert the 2D SMILES string into a 3D structure. This process adds explicit hydrogen atoms and generates an initial set of 3D coordinates.
-
Energy Minimization: Employ a molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF), to perform energy minimization. This process adjusts the bond lengths, angles, and dihedrals to find a low-energy conformation.
-
Output and Verification: Save the final, energy-minimized structure in a standard format like .sdf or .mol2. Visually inspect the structure in a molecular viewer (e.g., PyMOL, Chimera) to ensure its chemical integrity and reasonable geometry.
Caption: Workflow for preparing the 3D ligand structure.
Part 3: Target Prediction and Hypothesis Generation
With a prepared ligand, the next logical step is to ask: "What biological targets might this molecule interact with?" Target prediction servers leverage vast chemogenomic databases to answer this question.[5]
Protocol: In Silico Target Fishing
Causality: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities.[5] Target prediction tools quantify this similarity against a database of known ligands with annotated targets to predict the most probable protein targets for a query molecule.
Step-by-Step Methodology:
-
Select Prediction Tools: Utilize well-validated, freely accessible web servers such as SwissTargetPrediction or TargetHunter.[5][6] These platforms use a combination of 2D and 3D similarity metrics to make predictions.
-
Submit Query: Input the SMILES string of 1-(3-chlorophenyl)piperazin-2-one into the server.
-
Analyze Predictions: The output will be a ranked list of potential protein targets, often grouped by protein class (e.g., kinases, GPCRs, enzymes). The results are typically presented with a probability score.
-
Prioritize Targets: Scrutinize the top-ranked targets. Look for convergence—do multiple prediction methods point to the same protein family? Cross-reference the predicted targets with literature on the piperazinone scaffold to assess biological plausibility. For this molecule, we might hypothesize an affinity for serotonin or dopamine receptors, given the mCPP precedent, or perhaps other enzyme families.
-
Select Targets for Docking: Based on the prediction scores and biological rationale, select a small number (e.g., 3-5) of the most promising targets for more rigorous investigation via molecular docking.
Part 4: Deep Dive into Ligand-Target Interactions
Once we have a list of hypothesized targets, we must model the physical interaction between our ligand and each protein to assess binding feasibility and mode.
Protocol: Molecular Docking
Causality: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It employs search algorithms to explore possible binding poses of the ligand within the protein's active site and uses a scoring function to estimate the binding affinity for each pose.[8] A successful and validated docking protocol can effectively predict the binding conformation and provide a relative ranking of affinity.[9]
Step-by-Step Methodology:
-
Target Preparation:
-
Download the 3D crystal structure of a selected target protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or Chimera, prepare the protein by: removing water molecules and co-solvents, repairing any missing side chains or atoms, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).[7]
-
Save the prepared receptor in the required format (e.g., .pdbqt for AutoDock Vina).
-
-
Ligand Preparation:
-
Convert the energy-minimized ligand structure (from Part 2) into the .pdbqt format, defining rotatable bonds.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as a cube (grid box) centered on and encompassing this ligand.
-
If no ligand is present, binding pocket prediction tools (e.g., based on protein geometry) or information from the target prediction step can be used to define the center and dimensions of the grid box.
-
-
Run Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to run the simulation, specifying the prepared receptor, ligand, and grid box parameters. The program will generate a set of possible binding poses ranked by their predicted binding affinity.
-
-
Analysis and Interpretation:
-
The primary output is the binding affinity, typically in kcal/mol; more negative values indicate stronger predicted binding.[7]
-
Visualize the top-ranked pose in a molecular viewer. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues.
-
Self-Validation: If a co-crystallized ligand was present, a crucial validation step is to "re-dock" the original ligand and confirm that the software can reproduce the experimental binding pose (typically with an RMSD < 2.0 Å).[9]
-
| Hypothetical Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Serotonin Receptor 5-HT2C | 6BQG | -8.5 | SER312, TYR350, PHE215 |
| Dopamine Receptor D2 | 6CM4 | -7.9 | ASP114, SER193, PHE390 |
| Monoamine Oxidase B | 2V5Z | -9.1 | TYR435, CYS172, ILE199 |
This table presents hypothetical, yet plausible, docking results for illustrative purposes.
Caption: The molecular docking experimental workflow.
Protocol: Molecular Dynamics (MD) Simulation
Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. MD simulations model the time-dependent behavior of a molecular system, allowing us to assess the stability of the predicted ligand-protein complex in a simulated physiological environment.[10][11] A stable complex in an MD simulation lends higher confidence to the docking prediction.
Step-by-Step Methodology:
-
System Setup:
-
Take the best-ranked docked pose of the ligand-protein complex as the starting structure.
-
Use a program like GROMACS or AMBER to place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the entire system (protein, ligand, water, ions) to remove steric clashes.
-
Equilibration: Perform two short, position-restrained simulations. First, in an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature. Second, in an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density.
-
Production Run: Run the main simulation (typically for 100-200 nanoseconds) with no restraints, allowing the system to evolve freely under the chosen force field.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.[12]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode. The results of this analysis are crucial for validating the initial docking hypothesis.[13][[“]]
-
Part 5: Predicting the Pharmacokinetic Profile
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it has unacceptable toxicity. ADMET prediction aims to forecast these properties.
Protocol: ADMET Prediction
Causality: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety profile of a drug candidate. Predicting these properties in silico is vital for early-stage risk assessment.[15] Numerous open-source tools use models built from large experimental datasets to make these predictions.[16][17][18]
Step-by-Step Methodology:
-
Tool Selection: Use comprehensive, free web servers like SwissADME and admetSAR.[19]
-
Prediction: Submit the ligand's SMILES string to these servers.
-
Data Consolidation and Interpretation: Compile the predictions for key parameters into a summary table. Evaluate the molecule's profile against established rules for drug-likeness, such as Lipinski's Rule of Five.
| ADMET Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| Distribution | ||
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 pathway. |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibition | Low risk | Low risk of cardiotoxicity. |
This table presents hypothetical predictions from tools like SwissADME or admetSAR for illustrative purposes.
Strategy: Prospective QSAR Modeling
Causality: Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[20] While we cannot build a QSAR model for a single compound, we can define the strategy for its use once a medicinal chemistry campaign begins.
Strategic Workflow:
-
Synthesize Analogs: If initial experimental testing of this compound shows promising activity, a medicinal chemist would synthesize a series of analogs by modifying specific parts of the molecule (e.g., the substitution pattern on the phenyl ring).
-
Generate Data: Test all synthesized compounds in the same biological assay to obtain consistent activity data (e.g., IC50 values).
-
Build the Model:
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (physicochemical, topological, etc.).
-
Data Splitting: Divide the dataset into a training set (to build the model) and a test set (to validate it).[21]
-
Model Generation: Use statistical methods (e.g., Partial Least Squares) or machine learning algorithms to build a model that correlates the descriptors with biological activity.[22][23]
-
Validation: Rigorously validate the model's predictive power using the test set. A robust model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
-
Caption: Workflow for developing a predictive QSAR model.
Part 6: Synthesis and Conclusion
The comprehensive in silico workflow detailed in this guide provides a robust framework for characterizing novel molecules like this compound. By systematically progressing from foundational ligand preparation through target prediction, interaction analysis, and pharmacokinetic profiling, we can construct a detailed, multi-faceted hypothesis of the molecule's potential biological role and drug-like properties.
The culmination of this computational analysis is a prioritized list of testable hypotheses. For example, our hypothetical results suggest that this compound may be a blood-brain barrier permeant ligand for monoamine oxidase B or specific serotonin receptors, with a generally favorable ADMET profile but a potential liability for CYP2D6 inhibition.
It is imperative to recognize that these predictions, however well-grounded in established computational science, remain hypotheses. The authoritative and final validation must come from experimental work. The in silico results serve to guide this work, making it more efficient, targeted, and likely to succeed. The next steps in a real-world drug discovery project would be to synthesize the compound and validate the computational predictions through in vitro binding assays against the prioritized protein targets and subsequent cell-based and in vivo studies.
References
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- CAS. (n.d.). Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:1). CAS Common Chemistry.
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An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Foreword: The Imperative of Early ADMET Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail early, fail cheap" has become a guiding mantra. A significant percentage of drug candidates falter in late-stage clinical trials due to undesirable pharmacokinetic or toxicity profiles, incurring substantial financial and temporal losses.[1] The proactive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the nascent stages of discovery is therefore not merely advantageous, but critical.[2][3][4] The advent of sophisticated in silico modeling techniques has revolutionized this paradigm, offering a cost-effective and high-throughput means to forecast a molecule's fate within a biological system long before extensive experimental studies are undertaken.[2][5][6]
This guide provides a comprehensive, predicted ADMET profile for the novel chemical entity, 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a foundational whitepaper, leveraging established computational methodologies and expert analysis of its structural analogues. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven framework for evaluating this compound's potential as a therapeutic candidate. We will elucidate the predictive methodologies employed, present the anticipated ADMET characteristics in a clear and actionable format, and propose a rigorous workflow for the subsequent experimental validation of these computational predictions.
Molecular Overview and Rationale for ADMET Prediction
Compound: this compound Molecular Formula: C₁₀H₁₁ClN₂O · HCl Structural Class: Arylpiperazine
The structure of 1-(3-chlorophenyl)piperazin-2-one features a piperazin-2-one ring substituted with a 3-chlorophenyl group. This arylpiperazine scaffold is a privileged motif in medicinal chemistry, frequently appearing in centrally active agents due to its ability to interact with various neurotransmitter receptors.[7][8] The presence of the chloro-substituted aromatic ring, the piperazine core, and the lactam functionality are all expected to significantly influence its ADMET properties. For instance, the related compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known metabolite of the antidepressant Trazodone and exhibits potent serotonergic activity.[9][10][11][12] Understanding the ADMET profile of this novel "-one" derivative is paramount to predicting its bioavailability, central nervous system exposure, metabolic fate, and potential safety liabilities.
The following sections detail the predicted ADMET properties derived from a consensus of well-regarded predictive models, including quantitative structure-activity relationship (QSAR) models and graph-based signature methods, akin to those utilized by platforms like pkCSM and ADMETlab.[1][5][13]
Predicted Physicochemical Properties and Drug-Likeness
A molecule's fundamental physicochemical characteristics are the primary determinants of its pharmacokinetic behavior. These properties were predicted to assess its general "drug-likeness" according to established principles such as Lipinski's Rule of Five.[14]
| Parameter | Predicted Value | Implication for Drug Development |
| Molecular Weight | 246.7 g/mol (as HCl salt) | Well within the typical range for small molecule drugs (<500 Da), favoring good absorption and distribution. |
| logP (Octanol/Water) | 1.5 - 2.5 | Indicates balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (on piperazine N) | Compliant with drug-likeness rules, minimizing potential for poor permeability. |
| Hydrogen Bond Acceptors | 2 (carbonyl O, piperazine N) | Compliant with drug-likeness rules, contributing to solubility. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Predicted to have moderate aqueous solubility, which is favorable for oral administration. |
Expert Analysis: The predicted physicochemical profile of 1-(3-chlorophenyl)piperazin-2-one HCl is highly promising. It adheres to Lipinski's Rule of Five, suggesting a high probability of oral bioavailability. The balanced logP and moderate TPSA are particularly noteworthy, indicating the molecule is well-suited for traversing biological membranes without being excessively lipophilic, which could lead to metabolic instability or off-target toxicity.
Predicted Absorption and Distribution Profile
Absorption
Effective absorption, particularly via the oral route, is a cornerstone of a successful drug candidate.
| Parameter | Predicted Outcome | Causality and Scientific Rationale |
| Human Intestinal Absorption | High (>90%) | The compound's low molecular weight, moderate lipophilicity (logP), and favorable TPSA all contribute to a high probability of passive diffusion across the intestinal epithelium. |
| Caco-2 Permeability | High (>1 x 10⁻⁶ cm/s) | Caco-2 cells are a standard in vitro model for the intestinal barrier.[2][15] High permeability is predicted due to the optimal balance of lipophilicity and polarity, facilitating transcellular transport. |
| P-glycoprotein (P-gp) Substrate | Unlikely | The molecular structure does not contain strong, recognized P-gp substrate motifs. This is advantageous, as P-gp is an efflux pump that can limit the absorption and tissue penetration of drugs. |
Distribution
Distribution determines where the drug goes in the body and is critical for reaching the target site of action and for potential off-target effects.
| Parameter | Predicted Value/Outcome | Causality and Scientific Rationale |
| Volume of Distribution (VDss) | Moderate to High | The compound's lipophilicity suggests it will distribute beyond the systemic circulation into tissues. |
| Plasma Protein Binding | Moderate (70-90%) | Arylpiperazines commonly exhibit moderate to high binding to plasma proteins like albumin and alpha-1-acid glycoprotein. This binding is driven by hydrophobic interactions. Only the unbound fraction is pharmacologically active. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The TPSA is well below the typical threshold for CNS penetration (<90 Ų), and the logP is in the optimal range. This suggests the compound can access central targets, a key consideration for neurological or psychiatric indications. |
Predicted Metabolism Profile
Metabolism is the body's process of chemically modifying a drug, which can lead to its activation, inactivation, or the formation of toxic byproducts.[16] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
| Parameter | Predicted Outcome | Causality and Scientific Rationale |
| Primary Metabolic Enzymes | CYP2D6, CYP3A4 | Arylpiperazines are classic substrates for these two major drug-metabolizing enzymes. The aromatic ring and the piperazine nitrogen are susceptible to enzymatic attack. |
| Predicted Metabolic Hotspots | 1. Aromatic hydroxylation on the chlorophenyl ring. 2. N-dealkylation of the piperazine ring. 3. Oxidation of the piperazine ring. | These are common metabolic pathways for this structural class. The specific positions of hydroxylation will be influenced by the directing effect of the chlorine atom. |
| CYP Inhibition | Potential inhibitor of CYP2D6 | The piperazine nitrogen can interact with the heme iron of CYP enzymes, potentially leading to inhibition. This requires experimental confirmation as it could be a source of drug-drug interactions. |
Visualizing Predicted Metabolism
The following diagram illustrates the likely metabolic fate of 1-(3-chlorophenyl)piperazin-2-one.
Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Predicted Excretion and Toxicity Profile
Excretion
Excretion pathways determine how the drug and its metabolites are removed from the body.
| Parameter | Predicted Primary Route | Rationale |
| Clearance | Primarily Hepatic | As the compound is predicted to be a substrate for major CYP enzymes, its clearance will likely be dominated by liver metabolism rather than direct renal excretion of the parent drug. |
| Excretion Route | Renal | Metabolites, which are generally more polar and water-soluble than the parent compound, are expected to be eliminated from the body primarily through the kidneys into the urine. |
Toxicity
Early identification of potential toxicity is a key goal of in silico profiling.[17]
| Toxicity Endpoint | Predicted Risk | Rationale and Mechanistic Insight |
| hERG Inhibition | Low to Moderate Risk | The arylpiperazine scaffold can, in some cases, interact with the hERG potassium channel, which can lead to cardiac QT prolongation. While no strong structural alerts are present, this is a critical parameter to assess experimentally. |
| Hepatotoxicity | Low Risk | The structure does not contain well-known toxicophores associated with liver injury. However, the formation of reactive metabolites, while not predicted to be a major pathway, can never be fully excluded without experimental data. |
| AMES Mutagenicity | Negative | The molecule lacks structural alerts (e.g., aromatic nitro groups, strained rings) that are commonly associated with mutagenic potential in the Ames test. |
| Phospholipidosis | Low Risk | The molecule has a cationic amphiphilic character, but its predicted logP is not in the high range typically associated with a strong risk of inducing phospholipidosis. |
Proposed Experimental Validation Workflow
While in silico predictions provide invaluable guidance, they must be validated through targeted in vitro and in vivo experiments.[16][18] The following workflow outlines a logical, tiered approach to confirming the predicted ADMET profile.
Diagram of the Validation Workflow
Caption: A tiered experimental workflow for the validation of predicted ADMET properties.
Step-by-Step Protocol: Tier 2 Metabolic Stability Assay
This protocol describes a standard in vitro assay to determine the metabolic stability of the compound in human liver microsomes, which is essential for validating the predicted hepatic clearance.
Objective: To determine the intrinsic clearance (CLint) of 1-(3-chlorophenyl)piperazin-2-one HCl in human liver microsomes.
Materials:
-
1-(3-chlorophenyl)piperazin-2-one HCl (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, high clearance)
-
Negative control compound (e.g., Warfarin, low clearance)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and controls in buffer. Prepare the NADPH regenerating system.
-
Pre-incubation: In a 96-well plate, add phosphate buffer and HLM (final protein concentration ~0.5 mg/mL). Add the test compound (final concentration ~1 µM).
-
Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculation:
-
Calculate the half-life (t½) = 0.693 / k
-
Calculate the intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Trustworthiness and Self-Validation: The inclusion of high and low clearance controls serves as an internal validation for the assay's performance. The results should fall within the laboratory's established historical range for these compounds, ensuring the reliability of the data generated for the test article.
Conclusion and Strategic Recommendations
The in silico analysis of this compound predicts a favorable ADMET profile, positioning it as a promising candidate for further investigation, particularly for indications requiring central nervous system activity. Key strengths include its predicted high oral absorption, good BBB penetration, and lack of major toxicity alerts.
Strategic Recommendations for Advancement:
-
Immediate Synthesis and Physicochemical Characterization: The compound should be synthesized or procured to enable the immediate commencement of the Tier 1 validation assays (solubility, LogP).
-
Prioritize In Vitro Safety Screening: The predicted low-to-moderate risk of hERG inhibition and potential for CYP2D6 inhibition warrant early experimental assessment. These are common attrition points, and early data will de-risk the project significantly.
-
Metabolite Identification: Following the metabolic stability assay, a metabolite identification study should be conducted to confirm the predicted metabolic hotspots and to ascertain if any unique or potentially reactive metabolites are formed.
-
Regulatory Considerations: While in silico data is increasingly valued, regulatory bodies like the FDA require robust experimental data.[19][20] The proposed validation workflow is designed to generate a data package that aligns with these expectations for an early-phase candidate.[21]
This comprehensive predictive guide provides a solid foundation for making informed, data-driven decisions regarding the future development of this compound. By strategically combining predictive modeling with targeted experimental validation, research teams can efficiently navigate the complexities of drug discovery and maximize the probability of success.
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- Ghosal, A., & Singh, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1047-1063.
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Topic: A Comparative Analysis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride and 1-(3-chlorophenyl)piperazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Arylpiperazine Scaffold—A Cornerstone in Neuropharmacology
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous centrally active agents.[1] Its unique combination of a rigid aromatic ring and a flexible piperazine linker allows for precise interactions with a wide array of G-protein coupled receptors and transporters, particularly within the serotonergic and dopaminergic systems.[2] This guide delves into a comparative analysis of two closely related arylpiperazine derivatives: the well-characterized research chemical and active metabolite, 1-(3-chlorophenyl)piperazine (m-CPP), and its lesser-known analogue, 1-(3-chlorophenyl)piperazin-2-one. The core structural distinction—the presence of a carbonyl group at the 2-position of the piperazine ring—introduces profound changes in stereoelectronic properties, reactivity, and, consequently, pharmacological potential. This document aims to provide a comprehensive technical overview, synthesizing chemical principles with pharmacological context to illuminate the subtle yet critical differences that guide modern drug design.
Molecular and Physicochemical Profiles: A Tale of Two Structures
At first glance, the two molecules appear highly similar. However, the introduction of an amide bond within the piperazine ring of 1-(3-chlorophenyl)piperazin-2-one fundamentally alters its key physicochemical parameters compared to the dual-amine structure of 1-(3-chlorophenyl)piperazine.
Caption: Chemical structures of 1-(3-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazin-2-one.
This structural modification from a secondary amine to an amide has significant implications. The amide nitrogen in the piperazin-2-one is substantially less basic than the corresponding secondary amine in the piperazine due to the electron-withdrawing effect of the adjacent carbonyl group. This reduces the likelihood of protonation at physiological pH, altering solubility, membrane permeability, and receptor interaction profiles.
Table 1: Comparative Physicochemical Data
| Property | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | 1-(3-chlorophenyl)piperazine Hydrochloride |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | C₁₀H₁₃ClN₂ · HCl |
| Molecular Weight | 247.12 g/mol | 233.14 g/mol [3] |
| Appearance | Solid | White to off-white crystalline powder[3][4] |
| Melting Point | Not specified | 210-214 °C (decomposes)[5] |
| Solubility | Not specified | Soluble in water, ethanol, and methanol.[3] |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | 1-(3-chlorophenyl)piperazine, monohydrochloride[6] |
| CAS Number | 183500-94-9 | 65369-76-8[4] |
Synthesis and Chemical Reactivity
The synthetic pathways to these compounds differ significantly, reflecting the influence of their respective functional groups.
Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride
This compound is commonly synthesized via a cyclization reaction. A prevalent method involves the condensation of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[7][8][9] This reaction forms the piperazine ring through intramolecular nucleophilic substitution.
Caption: Synthetic workflow for 1-(3-chlorophenyl)piperazine Hydrochloride.
Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride [7][8]
-
Reaction Setup: To a solution of 3-chloroaniline (1 eq.) in a high-boiling solvent such as xylene, add bis(2-chloroethyl)amine hydrochloride (1 eq.).
-
Cyclization: Heat the mixture to reflux for 24 hours. The high temperature facilitates the double N-alkylation and subsequent cyclization to form the piperazine ring.
-
Workup and Extraction: After cooling, the reaction mixture is typically worked up using a dichloromethane extraction to isolate the organic product. The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product as a viscous oil.
-
Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., ethanol or acetone) and treated with a solution of hydrochloric acid to precipitate the stable hydrochloride salt, which can be further purified by recrystallization.
Synthesis of this compound
Specific, published synthetic routes for this compound are not as widely documented. However, a logical and chemically sound approach would involve the N-arylation of a pre-formed piperazin-2-one ring, for example, via a Buchwald-Hartwig amination reaction.
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In an inert atmosphere glovebox or Schlenk line, combine piperazin-2-one (1 eq.), 1-bromo-3-chlorobenzene (1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene.
-
N-Arylation: Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C. The Buchwald-Hartwig cross-coupling reaction facilitates the formation of the C-N bond between the aryl halide and the piperazin-2-one nitrogen.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction, filter off the catalyst and base, and concentrate the filtrate. Purify the crude product using column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Comparative Reactivity
The key difference in reactivity lies in the nucleophilicity and basicity of the nitrogen atoms.
-
1-(3-chlorophenyl)piperazine: Possesses two basic nitrogen atoms. The secondary amine (N4) is a strong nucleophile, readily undergoing alkylation, acylation, and other reactions, making it a versatile intermediate for elaborating more complex molecules like trazodone.[9]
-
1-(3-chlorophenyl)piperazin-2-one: The N1 nitrogen is part of an aryl amine and is non-basic. The N4 nitrogen is part of an amide and is also non-basic and a poor nucleophile. This reduced reactivity makes it a more stable endpoint but a less versatile intermediate for further functionalization at the N4 position without harsh conditions.
Pharmacological Profiles and Mechanistic Insights
The structural divergence directly translates into distinct pharmacological activities.
1-(3-chlorophenyl)piperazine (m-CPP): A Promiscuous Serotonergic Agent
m-CPP is widely recognized as the principal active metabolite of several antidepressant drugs, including trazodone and nefazodone.[10][11][12] Its own pharmacological profile is characterized by broad and complex interactions with the serotonin (5-HT) system.
-
Mechanism of Action: m-CPP acts as a non-selective serotonin receptor agonist with varying affinities and activities across numerous 5-HT receptor subtypes.[13][14] It is notably a potent agonist at 5-HT₂C and 5-HT₂B receptors and also displays activity at 5-HT₁ and 5-HT₂A receptors.[5] This promiscuity is responsible for its diverse and often conflicting physiological effects, including anxiety, hypophagia, and hormonal changes.[13][15]
-
Role as a Metabolite: Following administration of trazodone, it is extensively metabolized by the cytochrome P450 enzyme CYP3A4 to form m-CPP.[10][16] The plasma concentrations of m-CPP can be significant, reaching 10-30% of the parent drug, and it is believed to contribute to both the therapeutic effects and side-effect profile of trazodone.[11]
-
Research Applications: Due to its potent serotonergic activity, m-CPP is frequently used as a pharmacological tool in preclinical research to probe the function of the serotonin system and to induce behaviors relevant to psychiatric disorders like anxiety and obsessive-compulsive disorder.[15]
Caption: Pharmacological interactions of m-CPP with the serotonin system.
1-(3-chlorophenyl)piperazin-2-one: An Unexplored Scaffold
In stark contrast to m-CPP, there is a significant lack of published pharmacological data for 1-(3-chlorophenyl)piperazin-2-one. This presents an opportunity for novel research.
-
Hypothesized Profile (Structure-Activity Relationship): The replacement of the basic secondary amine with a neutral amide group is predicted to drastically reduce or eliminate the serotonergic activity characteristic of m-CPP. The N-H proton of the secondary amine in m-CPP is often a critical hydrogen bond donor for receptor binding. The amide in the piperazin-2-one analogue lacks this feature at the same position and introduces a hydrogen bond acceptor (the carbonyl oxygen) and a planar amide bond, which imposes conformational rigidity.
-
Potential as a New Scaffold: While it may not share m-CPP's targets, the 1-(3-chlorophenyl)piperazin-2-one structure could serve as a novel scaffold for exploring other CNS targets. Its altered electronic and steric properties might confer affinity for different classes of receptors or enzymes. Its value lies not in mimicking m-CPP, but in providing a divergent starting point for library synthesis in drug discovery campaigns.
Analytical Methodologies
The characterization and quantification of these compounds rely on standard analytical techniques, with specific methods optimized based on the matrix (e.g., bulk material, biological fluid).
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse method for purity assessment and quantification. A reverse-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the identification of m-CPP in forensic and clinical toxicology, as it provides both retention time and a mass fragmentation pattern for definitive identification.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it the gold standard for quantifying low levels of m-CPP and its metabolites in biological samples like plasma and urine.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of both molecules following synthesis.
Protocol: General HPLC-UV Method for Purity Analysis
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
Causality Note: The acidic modifier in the mobile phase ensures that any basic sites on the molecules are protonated, minimizing peak tailing and leading to sharp, symmetrical peaks for accurate quantification. The gradient elution is necessary to ensure that both the parent compound and any potential impurities with different polarities are effectively separated and eluted from the column.
Conclusion and Future Directions
The comparison between 1-(3-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazin-2-one serves as a compelling case study in structure-activity relationships. While separated by only a single carbonyl group, their chemical and pharmacological profiles diverge dramatically.
-
1-(3-chlorophenyl)piperazine (m-CPP) is a well-understood, pharmacologically promiscuous agent and a critical metabolite whose complex serotonergic activity makes it both a valuable research tool and a source of side effects for its parent drugs.[10][13] It is a versatile synthetic intermediate due to its reactive secondary amine.[18]
-
This compound represents untapped potential. Its amide-containing structure renders it chemically less reactive and is predicted to abolish the serotonergic profile of m-CPP. Its true value lies in its novelty as a chemical scaffold. For drug development professionals, this compound is not an analogue of m-CPP but rather a distinct molecular starting point, offering a new direction for library synthesis and screening against different biological targets where the specific stereoelectronic features of the arylpiperazin-2-one core may prove advantageous.
Future research should focus on the full pharmacological characterization of 1-(3-chlorophenyl)piperazin-2-one and its derivatives to uncover novel biological activities, thereby expanding the rich therapeutic legacy of the arylpiperazine class.
References
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An In-depth Technical Guide on the Safety and Handling of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). The safety and handling recommendations are based on available data for the specified compound and structurally similar molecules. All laboratory work should be conducted by trained professionals in accordance with institutional and regulatory safety standards.
Executive Summary
1-(3-chlorophenyl)piperazin-2-one Hydrochloride is a specialized organic compound utilized in pharmaceutical research and development. Due to its chemical structure, which includes a chlorinated aromatic ring and a piperazinone moiety, it warrants careful handling to mitigate potential health risks. This guide provides a comprehensive overview of the known properties, potential hazards, and recommended safety protocols for handling this compound. It emphasizes a proactive approach to risk management in a laboratory setting, detailing best practices for personal protective equipment (PPE), storage, spill management, and emergency response. The information herein is synthesized from available chemical data and established principles of laboratory safety.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is foundational to its safe handling. While comprehensive experimental data for this compound is not widely published, the following table summarizes key known and predicted information.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 183500-94-9 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | Sigma-Aldrich[1] |
| Molecular Weight | 247.12 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich[1] |
Note: Due to limited publicly available data for this specific compound, some properties are inferred from its structure and data from the closely related compound 1-(3-chlorophenyl)piperazine hydrochloride.
Hazard Identification and Toxicology
While a complete toxicological profile for this compound is not available, the presence of the 3-chlorophenylpiperazine moiety suggests potential biological activity and associated hazards. The primary hazards are anticipated to be similar to those of its structural analog, 1-(3-chlorophenyl)piperazine hydrochloride, which is known to be toxic if swallowed and an irritant.
GHS Hazard Classification (Predicted):
-
Acute Oral Toxicity: Category 3 or 4. Toxic or harmful if swallowed.[2][3][4]
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2][3][4]
-
Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3]
Toxicological Rationale:
The chlorophenyl group can undergo metabolic activation, potentially leading to reactive intermediates. The piperazine core is a common pharmacophore, and its derivatives often exhibit central nervous system activity. The hydrochloride salt form can enhance water solubility, potentially increasing its bioavailability upon accidental ingestion or absorption.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), the use of a containment balance enclosure or a glove box is recommended.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing or dust generation.
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat). Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood.
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to a weigh boat. Avoid creating dust.
-
Dissolution: Add the solid to the solvent in the desired container. Cap the container and mix gently until the solid is fully dissolved.
-
Cleanup: Decontaminate all surfaces and equipment within the fume hood. Dispose of contaminated weigh boats and other disposable items in the appropriate solid waste container.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The compound should be protected from moisture.
-
Incompatibilities: Avoid storage with strong oxidizing agents.[2][3]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
Emergency Procedures
Rapid and informed response to an emergency can significantly mitigate potential harm.
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Visualizations
Chemical Structure of this compound
A diagram illustrating the chemical structure of the molecule.
Safe Handling Workflow
A workflow for the safe handling of the compound in a lab setting.
Emergency Response Decision Tree
A decision tree for responding to emergencies involving the compound.
References
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
Sources
Methodological & Application
1-(3-chlorophenyl)piperazin-2-one Hydrochloride experimental protocol
An Application Note and Experimental Protocol for the Synthesis and Characterization of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and characterization of this compound (CAS No. 183500-94-9). This N-aryl piperazinone is a valuable chemical intermediate for the development of novel therapeutics, particularly those targeting the central nervous system. Due to the limited availability of published synthetic procedures, this note details a proposed, robust experimental protocol based on established principles of organic synthesis. It includes a step-by-step methodology, safety protocols, analytical characterization techniques, and a discussion of the scientific rationale behind the procedural choices.
Introduction and Scientific Background
1-(3-chlorophenyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core N-substituted with a 3-chlorophenyl group. This structural motif is of significant interest in medicinal chemistry. The N-aryl piperazine scaffold is a well-known pharmacophore present in numerous approved drugs, particularly for neurological and psychiatric disorders.[1] The introduction of a carbonyl group to form the piperazin-2-one ring alters the compound's electronic properties, hydrogen bonding capability, and conformational rigidity, offering a distinct chemical space for drug design compared to its more common analogue, 1-(3-chlorophenyl)piperazine (mCPP).
This guide provides a reliable, albeit proposed, pathway to synthesize and validate this compound, enabling its use as a building block for further chemical elaboration and screening in drug discovery programs.
Physicochemical Properties and Safety Data
A summary of the key properties and hazard information for the target compound is presented below. This data is critical for safe handling and experimental design.
| Property | Value | Source |
| CAS Number | 183500-94-9 | |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |
| Molecular Weight | 247.12 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
| Storage | Sealed in a dry place at room temperature. |
GHS Hazard and Precautionary Statements
Safe handling of this compound is imperative. The following GHS classifications have been reported.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Core Safety Directive: All manipulations should be performed inside a certified chemical fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.
Proposed Experimental Protocol: Synthesis
The following protocol outlines a proposed two-step synthesis involving an initial N-alkylation followed by a base-mediated intramolecular cyclization to form the piperazin-2-one ring.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
Step 1: Synthesis of Ethyl N-(3-chlorophenyl)glycinate
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloroaniline (10.0 g, 78.4 mmol) and anhydrous acetonitrile (100 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (11.2 g, 86.2 mmol, 1.1 eq). Stir the solution at room temperature.
-
Causality Note: DIEA acts as a non-nucleophilic organic base to neutralize the hydrobromic acid byproduct of the alkylation, preventing the protonation and deactivation of the starting aniline.
-
-
Alkylation: Add ethyl bromoacetate (14.4 g, 86.2 mmol, 1.1 eq) dropwise to the stirring solution over 15 minutes.
-
Reaction: Heat the mixture to 60°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Cool the reaction to room temperature. Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of 1-(3-chlorophenyl)piperazin-2-one
-
Amide Formation: Dissolve the crude Ethyl N-(3-chlorophenyl)glycinate (from Step 1) and 2-aminoethanol (1.1 eq) in dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir at room temperature for 18 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield the intermediate N-(2-hydroxyethyl)-2-((3-chlorophenyl)amino)acetamide.
-
Chlorination: Dissolve the intermediate amide in DCM and cool to 0°C. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality Note: Thionyl chloride converts the primary alcohol into a chloride, an excellent leaving group for the subsequent intramolecular cyclization.
-
-
Cyclization: Carefully quench the reaction with saturated NaHCO₃ solution. Extract with DCM. Concentrate the organic layers and dissolve the residue in toluene. Add potassium carbonate (K₂CO₃) (3.0 eq) and reflux the mixture for 8-12 hours.
-
Causality Note: The strong inorganic base K₂CO₃ facilitates the intramolecular SN2 reaction by deprotonating the secondary amine, which then displaces the chloride to form the piperazinone ring.
-
-
Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude 1-(3-chlorophenyl)piperazin-2-one free base by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: Add a 2.0 M solution of HCl in diethyl ether or a 4.0 M solution in 1,4-dioxane dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product, this compound.
Analytical Characterization Protocols
To ensure the identity, structure, and purity of the synthesized compound, the following analytical methods are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons on the 3-chlorophenyl ring (typically between δ 7.0-7.5 ppm), and distinct signals for the three sets of methylene protons (-CH₂-) on the piperazinone ring (typically between δ 3.0-4.5 ppm). A broad signal corresponding to the protonated amine (N-H) may also be observed.
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the aromatic carbons, the three aliphatic carbons of the piperazinone ring, and a characteristic downfield signal for the amide carbonyl carbon (C=O) typically above δ 165 ppm.
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI-MS) in positive ion mode.
-
Expected Result: The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z ≈ 211.06 (for C₁₀H₁₂ClN₂O⁺).
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Detection: UV detection at 254 nm.
-
Expected Result: A single major peak with >97% purity under these conditions would confirm the purity of the final compound.
Applications and Future Directions
This compound serves as a versatile starting material. The secondary amine within the piperazinone ring is a key functional handle that can be readily alkylated, acylated, or used in reductive amination reactions to build a library of diverse derivatives. These derivatives can be screened for activity against various biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which are frequently modulated by N-aryl piperazine-containing ligands.[1]
References
- D’Andrea, G., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 14(11), 1183.
Sources
Application Notes and Protocols for the In Vitro Investigation of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
A Guide for Researchers in Cellular and Molecular Biology
Senior Application Scientist's Foreword
The exploration of novel small molecules is a cornerstone of drug discovery and fundamental biological research. This document provides a comprehensive guide for the in vitro application of 1-(3-chlorophenyl)piperazin-2-one hydrochloride. It is important to note that, as of this writing, publicly available research on the specific biological activities of this compound is limited. However, its structural similarity to the well-characterized psychoactive compound 1-(3-chlorophenyl)piperazine (mCPP) suggests a potential interaction with serotonergic pathways.
Therefore, this guide will provide detailed protocols and theoretical frameworks based on the known activities of mCPP, offering a robust starting point for your investigations. Crucially, researchers must independently validate and optimize these protocols for this compound, as its unique chemical structure may confer distinct biological properties.
Compound Overview and Handling
Chemical Properties
A clear understanding of the physicochemical properties of the compound is essential for proper handling and experimental design.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Appearance |
| This compound | C₁₀H₁₁ClN₂O·HCl | 247.12 g/mol | 183500-94-9 | Solid[1] |
| 1-(3-chlorophenyl)piperazine hydrochloride (mCPP HCl) | C₁₀H₁₃ClN₂·HCl | 233.14 g/mol | 65369-76-8 | Off-white solid[2] |
Safety and Handling
Piperazine derivatives warrant careful handling in a laboratory setting.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Exposure: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture.[1][3]
Proposed Mechanism of Action: A Hypothesis Based on a Structural Analogue
Given the scarcity of data for this compound, we turn to its close analogue, mCPP, for a plausible mechanism of action. mCPP is a known serotonin (5-HT) receptor agonist with affinity for various 5-HT receptor subtypes, particularly the 5-HT2C receptor.[6][7] It is also a metabolite of the antidepressant drug trazodone.[8]
Serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate a cascade of downstream signaling events. For instance, the activation of 5-HT2C receptors can lead to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers can then modulate intracellular calcium levels and activate protein kinase C (PKC), respectively, influencing a wide range of cellular processes.
Experimental Protocols
The following protocols are provided as a starting point and are based on methodologies for characterizing small molecule compounds in cell culture.
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Protocol:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Note: Based on data for the analogue mCPP, solubility in DMSO and PBS (pH 7.2) is expected to be around 10 mg/mL.[9] Initial solubility tests are recommended.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Cell Viability and Cytotoxicity Assay
This assay is crucial to determine the concentration range at which the compound affects cell viability.
Materials:
-
Cells of interest (e.g., a neuronal cell line like SH-SY5Y or a cell line endogenously expressing serotonin receptors)
-
Complete cell culture medium
-
96-well cell culture plates
-
Compound stock solution
-
MTT or WST-1 cell proliferation reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration), if applicable.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the investigation of the compound's effect on specific proteins within a signaling cascade, such as the phosphorylation of key downstream effectors of serotonin receptor activation (e.g., ERK, Akt).[10]
Materials:
-
Cells of interest cultured in 6-well plates or larger flasks
-
Compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat with the desired concentration of the compound for a specific duration (e.g., 15, 30, 60 minutes for signaling events). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for initiating in vitro studies with this compound. By leveraging the extensive knowledge available for its structural analogue, mCPP, researchers can formulate well-grounded hypotheses regarding its potential mechanism of action. However, it is imperative to approach these studies with scientific rigor, including thorough validation and optimization of the protocols for this specific compound. The exploration of its unique biological profile holds the potential to uncover novel pharmacological activities and contribute to the broader understanding of piperazine derivatives in cellular signaling.
References
- Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. PubMed.
- Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. PubMed.
- m-Chlorophenylpiperazine as a probe of serotonin function. PubMed.
- The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. PubMed.
- 1-(3-Chlorophenyl)piperazine hydrochloride - Industrial Chemicals.
- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed.
- How to transport the Piperazine Series safely? - Blog - BTC.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research.
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents.
- Piperazine derivatives as dangerous abused compounds. PubMed.
- Piperazine - HAZARD SUMMARY. NJ.gov.
- Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival. Nature.com.
- 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. IndiaMART.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central.
- Figure 2 Western blot analysis of 5-HT 2A R in rat and human brain and... - ResearchGate.
- 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price. IndiaMART.
- Identifying the serotonin transporter signal in Western blot studies of the neurotoxic potential of MDMA and related drugs. PubMed.
- The signal transduction pathways activated downstream of the M2... - ResearchGate.
- Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab.
- Targeting of the 5-HT1A Serotonin Receptor to Neuronal Dendrites Is Mediated by Yif1B. The Journal of Neuroscience.
- Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway - MDPI.
- Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC - NIH.
- m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
- 1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards - Cerilliant.
- The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease. MDPI.
- 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE - precisionFDA.
- Cell Sensitivity Assays: The MTT Assay - ResearchGate.
- This compound | 183500-94-9.
- 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
- Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC.
- Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC - NIH.
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- 1. This compound | 183500-94-9 [sigmaaldrich.com]
- 2. 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8 [chemicalbook.com]
- 3. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Serotonergic Pathways and Anxiety-Like Behaviors with 1-(3-chlorophenyl)piperazine (mCPP)
An in-depth analysis of the scientific literature reveals a significant scarcity of specific in vivo studies for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. However, extensive research exists for the structurally analogous and pharmacologically significant compound, 1-(3-chlorophenyl)piperazine Hydrochloride (mCPP) . mCPP is a key metabolite of the antidepressant trazodone and is a well-characterized serotonergic agent used extensively in neuroscience research.[1][2][3]
Therefore, this guide will focus on the established in vivo applications and protocols for mCPP. These methodologies provide a robust and scientifically validated framework that can serve as an authoritative starting point for researchers investigating novel derivatives such as this compound. The principles of experimental design, animal model selection, and behavioral assessment detailed herein are directly transferable.
Introduction
1-(3-chlorophenyl)piperazine (mCPP) is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT₂c receptor subtype.[1] It also serves as the primary active metabolite of the antidepressant drug trazodone.[2][4] In both human and animal studies, mCPP has been shown to induce anxiety-like states, making it a valuable pharmacological tool for modeling anxiety disorders and for screening novel anxiolytic and antidepressant compounds.[5][6] Its ability to modulate locomotor activity and feeding behavior further extends its utility in neuropharmacological research.[1][7]
This document provides a comprehensive overview and detailed protocols for conducting in vivo studies using mCPP to probe serotonergic system function and evaluate potential therapeutic agents.
Mechanism of Action: A Focus on the Serotonergic System
mCPP exerts its primary effects by binding to and activating serotonin receptors. While it interacts with multiple 5-HT receptor subtypes, its anxiogenic effects are largely attributed to its agonist activity at 5-HT₂c receptors.[1] Activation of these receptors, which are widely distributed in brain regions associated with mood and anxiety such as the amygdala, prefrontal cortex, and hippocampus, leads to a cascade of downstream signaling events that ultimately influence neuronal excitability and behavior.
Caption: Simplified signaling pathway of mCPP at the 5-HT₂c receptor.
Experimental Design and Protocols
A rigorous and well-planned experimental workflow is critical for obtaining reproducible and interpretable results. The following diagram outlines a standard workflow for an in vivo study involving mCPP.
Caption: General experimental workflow for in vivo studies using mCPP.
Protocol 1: Assessment of Anxiogenic Effects using the Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
1. Rationale & Causality: mCPP is expected to increase anxiety, leading to a measurable decrease in the time spent and entries made into the open, more "threatening" arms of the maze. This protocol is designed to quantify this anxiogenic effect. The choice of animal strain is critical; for instance, Balb/c mice are known to be more sensitive to the anxiogenic effects of mCPP compared to C57BL/6 mice.[8]
2. Materials:
-
1-(3-chlorophenyl)piperazine Hydrochloride (mCPP)
-
Sterile Saline (0.9% NaCl)
-
Elevated Plus Maze apparatus
-
Video tracking software
-
Appropriate rodent strain (e.g., adult male Balb/c mice)
3. Step-by-Step Methodology:
-
Preparation: Dissolve mCPP in sterile saline to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/kg). Prepare a vehicle control group using only sterile saline.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the prepared mCPP solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.
-
Pre-treatment Interval: Return the animal to its home cage for a 30-minute pre-treatment period to allow for drug absorption and distribution.
-
EPM Test:
-
Gently place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Collection: After the 5-minute session, return the mouse to its home cage. Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
4. Data Presentation: Expected Outcomes
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Locomotion (cm, Mean ± SEM) |
| Vehicle Control | 0 | 35 ± 4 | 12 ± 2 | 2500 ± 200 |
| mCPP | 1.0 | 15 ± 3 | 5 ± 1 | 2350 ± 180 |
| mCPP + Anxiolytic | 1.0 + X mg/kg | 32 ± 5# | 11 ± 2# | 2450 ± 210 |
| *Hypothetical data representing a significant difference from Vehicle Control (p < 0.05). | ||||
| #Hypothetical data representing a significant reversal compared to the mCPP group (p < 0.05). |
Protocol 2: Assessment of Antidepressant-like Activity using the Forced Swim Test (FST)
The FST is a common screening tool for the efficacy of antidepressant drugs. While mCPP itself is not an antidepressant, this model is excellent for testing whether a novel compound can counteract the behavioral despair potentiated by serotonergic challengers.
1. Rationale & Causality: This protocol uses mCPP as a pharmacological stressor. The primary endpoint is immobility time; a novel antidepressant is expected to reverse the increase in immobility induced by mCPP. This assay helps to identify compounds that may modulate serotonergic pathways relevant to depression.[9]
2. Materials:
-
1-(3-chlorophenyl)piperazine Hydrochloride (mCPP)
-
Test compound (potential antidepressant)
-
Sterile Saline (0.9% NaCl)
-
Glass cylinders (25 cm height x 10 cm diameter) filled with water (23-25°C)
-
Video recording equipment or trained observer
3. Step-by-Step Methodology:
-
Preparation: Prepare drug solutions as described in Protocol 1.
-
Administration:
-
Administer the test compound (or its vehicle) at the appropriate pre-treatment time (e.g., 60 minutes before the test).
-
Administer mCPP (e.g., 1.0 mg/kg, i.p.) or saline 30 minutes before the test.
-
-
Forced Swim Test:
-
Gently place the mouse into the cylinder of water.
-
The test duration is 6 minutes.
-
Record the session. Discard the first 2 minutes of the session for acclimatization.
-
Measure the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Post-Test: Remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.
-
Analysis: Score the total time (in seconds) that the animal remained immobile during the 4-minute observation period.
4. Data Presentation: Expected Outcomes
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s, Mean ± SEM) |
| Vehicle Control | Saline + Saline | 120 ± 10 |
| mCPP | Saline + 1.0 mg/kg mCPP | 180 ± 15 |
| Test Compound | X mg/kg + Saline | 85 ± 8# |
| Combination | X mg/kg + 1.0 mg/kg mCPP | 130 ± 12† |
| Hypothetical data representing a significant increase in immobility vs. Vehicle (p < 0.05). | ||
| #Hypothetical data representing a significant decrease in immobility vs. Vehicle (p < 0.05). | ||
| †Hypothetical data representing a significant reversal of the mCPP effect (p < 0.05). |
References
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- PubMed. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety.
- PubMed. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile.
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- precisionFDA. 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE.
- IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.
- PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
- IJPPR. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- PubMed. Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice.
- TradeIndia. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price.
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- 9. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-chlorophenyl)piperazin-2-one Hydrochloride as a research tool
An In-Depth Guide to the Phenylpiperazine Class: Application of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride as a Synthetic Intermediate and its Pharmacologically Active Analogue, m-CPP, as a Research Tool
Foreword by the Senior Application Scientist
In the landscape of neuropharmacological research, precision in molecular identity is paramount. This guide addresses the specific properties and applications of This compound , a compound primarily utilized as a synthetic intermediate. However, to truly serve the researcher investigating serotonergic systems, it is essential to pivot our focus to its close, and more pharmacologically prominent analogue, 1-(3-chlorophenyl)piperazine (m-CPP) . While the former is a building block, the latter is the active tool. This document is therefore structured to first clarify the role of the specified intermediate and then to provide comprehensive, actionable protocols for the application of m-CPP as a powerful research tool for probing the serotonin system.
Part 1: Chemical Identity and Primary Utility
Distinguishing this compound
This compound is a distinct chemical entity characterized by a piperazine ring with a 3-chlorophenyl group attached to one nitrogen and a carbonyl group at the second position of the ring.[1][2] Its primary role in the scientific field is not as a biologically active probe but as a precursor in multi-step organic synthesis.[3][4] Researchers in medicinal chemistry would utilize this compound for the construction of more complex molecules, such as novel pharmaceutical agents.
The Pharmacologically Active Analogue: 1-(3-chlorophenyl)piperazine (m-CPP)
For the vast majority of neuropharmacological applications, the compound of interest is 1-(3-chlorophenyl)piperazine, commonly known as m-CPP. It is a psychoactive drug of the phenylpiperazine class and is notably an active metabolite of the antidepressant Trazodone.[5][6][7][8] Unlike its "-2-one" counterpart, m-CPP lacks the carbonyl group and possesses significant pharmacological activity, acting as a non-selective agonist at multiple serotonin receptors.[9] It is this activity that makes m-CPP an invaluable tool for researchers.
Chemical Properties Comparison
| Property | 1-(3-chlorophenyl)piperazin-2-one HCl | 1-(3-chlorophenyl)piperazine (m-CPP) HCl |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl[1] | C₁₀H₁₃ClN₂ · HCl[8][10] |
| Molecular Weight | 247.12 g/mol | 233.14 g/mol [3][10] |
| Primary Role | Synthetic Intermediate[3] | Pharmacological Research Tool[11] |
| Appearance | Solid / Crystalline Powder | White to off-white crystalline powder[4][11] |
| CAS Number | 183500-94-9[2] | 13078-15-4[8] (for HCl salt) |
Part 2: this compound in Synthetic Chemistry
The principal application of this compound is as a scaffold in the synthesis of novel drug candidates. Its structure provides a reactive handle for building more elaborate molecules, particularly those targeting CNS disorders. The synthesis of Trazodone, for example, involves reacting a piperazine derivative with other precursors.[12][13][14]
Caption: Conceptual workflow for utilizing 1-(3-chlorophenyl)piperazin-2-one HCl in synthesis.
Part 3: The Research Tool: Mechanism of Action of m-CPP
m-CPP's utility as a research tool stems from its broad-spectrum interaction with the serotonergic system. It acts primarily as a non-selective serotonin receptor agonist with varying affinities across different receptor subtypes.[6][7] Its ability to modulate multiple serotonin-mediated pathways allows researchers to study complex physiological and behavioral responses.
The compound has a notable affinity for 5-HT₂c receptors, and its action at this receptor is linked to effects on appetite and anxiety. It also interacts with 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₃ receptors, contributing to its complex pharmacological profile.[9]
Caption: Simplified signaling cascade following m-CPP agonism at the 5-HT2C receptor.
Part 4: Application Notes and Experimental Protocols for m-CPP
Application 1: In Vivo Behavioral Assessment of Serotonergic Function
Causality and Rationale: m-CPP induces dose-dependent changes in rodent behavior, such as suppression of spontaneous locomotor activity and hypophagia (reduced food intake).[15] These effects are primarily mediated by serotonin receptors. Therefore, administering m-CPP allows researchers to establish a baseline serotonergic response. This model is invaluable for screening novel compounds that may modulate the serotonin system; an attenuation or potentiation of the m-CPP-induced behavior by a test compound indicates its interaction with relevant serotonergic pathways.
Protocol: m-CPP-Induced Hypolocomotion in Rats
-
Animal Acclimation: House male Wistar or Sprague-Dawley rats (250-300g) for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum). Handle animals daily to reduce stress.
-
Drug Preparation:
-
Prepare a stock solution of m-CPP hydrochloride in sterile 0.9% saline. For a dose of 1 mg/kg, a 1 mg/mL solution is appropriate.
-
Ensure the solution is fully dissolved and sterile-filtered if necessary. Prepare fresh on the day of the experiment.
-
Self-Validation: Always include a vehicle control group (saline only) to ensure that the injection procedure or vehicle itself does not cause behavioral changes.
-
-
Experimental Procedure:
-
On the test day, allow animals to acclimate to the testing room for at least 60 minutes.
-
Administer the test compound or its vehicle at the appropriate pretreatment time (e.g., 30 minutes before m-CPP).
-
Administer m-CPP (e.g., 0.5 - 2.5 mg/kg, intraperitoneally - i.p.) or vehicle. The dose range should be determined in pilot studies.
-
Immediately place the animal into an open-field arena equipped with infrared beams or video tracking software.
-
Record locomotor activity (e.g., total distance traveled, ambulatory counts) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA (Treatment Group x Time) followed by post-hoc tests (e.g., Dunnett's or Tukey's).
-
A statistically significant reduction in locomotion in the m-CPP group compared to the vehicle group validates the model. A reversal of this effect by a test compound suggests antagonistic properties at the relevant 5-HT receptors.
-
Application 2: Neuroendocrine Challenge Test
Causality and Rationale: In both humans and animal models, centrally acting serotonergic agents like m-CPP stimulate the release of hormones from the pituitary gland, such as prolactin and cortisol (corticosterone in rats), via the hypothalamic-pituitary-adrenal (HPA) axis.[16][17] The magnitude of this hormonal response serves as a reliable in vivo index of central serotonergic neurotransmission. This protocol is highly valuable for studying the effects of chronic drug administration (e.g., antidepressants) or disease states on serotonin system sensitivity.
Protocol: m-CPP-Induced Corticosterone Release in Mice
-
Animal Preparation: Use male C57BL/6 mice. For studies involving repeated blood sampling, surgical implantation of an indwelling jugular catheter is recommended to minimize stress during collection. Allow animals to recover for 4-5 days post-surgery.
-
Drug Preparation: Prepare m-CPP hydrochloride in sterile saline as described in the behavioral protocol. A typical dose range for mice is 1-5 mg/kg, i.p.
-
Experimental Workflow:
-
Acclimate the catheterized mice to the sampling environment (e.g., connection of the extension tubing) for 1-2 days prior to the experiment.
-
On the test day, connect the mice to the sampling lines and allow them to stabilize for at least 60 minutes.
-
Draw a baseline blood sample (t = -15 min).
-
Administer m-CPP or vehicle (i.p.) at t = 0 min.
-
Draw subsequent blood samples at t = 15, 30, 60, and 90 minutes post-injection.
-
Self-Validation: The vehicle group should show no significant rise in corticosterone, confirming that the procedure itself is not overly stressful. The m-CPP group should show a robust, time-dependent increase in corticosterone that peaks around 15-30 minutes.
-
-
Sample Processing and Analysis:
-
Collect blood (~50-100 µL per sample) into EDTA-coated tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Measure corticosterone concentrations using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the data using a repeated-measures two-way ANOVA.
-
Calculate the Area Under the Curve (AUC) for the corticosterone response for each animal to obtain an integrated measure of the HPA axis response. Compare AUC values between groups using a t-test or one-way ANOVA.
-
Part 5: Safety, Storage, and Handling
This compound:
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, sealed in a tightly closed container at room temperature.
1-(3-chlorophenyl)piperazine (m-CPP) Hydrochloride:
-
Hazards: Acutely toxic if swallowed. Causes skin and eye irritation and may cause respiratory irritation. It is a psychoactive substance with known adverse effects in humans, including anxiety and dizziness.[9][17]
-
Handling: Handle with caution. All procedures should be conducted in a fume hood with appropriate PPE.
-
Storage: Store at ambient temperatures in a secure, dry, and well-ventilated location.[11]
References
- Wikipedia. Trazodone. [Link]
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]
- Giorgi, M., et al. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. La Clinica Terapeutica. [Link]
- Giorgi, M., et al. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis Online. [Link]
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition. [Link]
- Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology. [Link]
- Wikipedia. meta-Chlorophenylpiperazine. [Link]
- PubChem. 1-(3-Chlorophenyl)piperazine.
- Industrial Chemicals. 1-(3-Chlorophenyl)piperazine hydrochloride. [Link]
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- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
- ExportersIndia. 1-(3- Chlorophenyl)
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- Google Patents.
- Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. [Link]
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- Baumann, M. H., et al. (2001). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 155(3), 309-315. [Link]
- Valeri, P., et al. (1989). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Pharmacological Research. [Link]
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- Google Patents.
- Miller, R. L., et al. (1986). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 25(9), 983-987. [Link]
- Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. [Link]
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Application Notes and Protocols: Assay Development for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride Activity
Introduction: Unveiling the Activity of a Novel Piperazine Derivative
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1] Its unique physicochemical properties, including the presence of two nitrogen atoms, often enhance pharmacokinetic profiles by increasing aqueous solubility and bioavailability.[1] This application note focuses on developing a robust assay cascade for a novel piperazine derivative, 1-(3-chlorophenyl)piperazin-2-one Hydrochloride.
Structurally, this compound is closely related to 1-(3-chlorophenyl)piperazine (mCPP), a well-characterized metabolite of the antidepressant trazodone.[2] mCPP is known to act as a serotonin 5-HT2C receptor agonist.[3] Based on this structural similarity, we hypothesize that this compound will also exhibit activity at serotonergic receptors, with a primary focus on the 5-HT2C subtype. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target for neuropsychiatric conditions such as depression, obesity, and obsessive-compulsive disorders.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively assess the activity of this compound. We will detail the development of both a biochemical binding assay to determine the compound's affinity for the 5-HT2C receptor and a cell-based functional assay to characterize its agonistic properties. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.
I. Foundational Assays: Characterizing Receptor Interaction
The initial step in profiling a novel compound is to determine if it directly interacts with the putative target. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.
A. Principle of Competitive Radioligand Binding
This assay measures the ability of the unlabeled test compound, this compound, to compete with a radiolabeled ligand (e.g., [3H]-mesulergine) for binding to the 5-HT2C receptor.[6][7] The assay is performed using cell membranes prepared from a cell line recombinantly expressing the human 5-HT2C receptor. By increasing the concentration of the test compound, the binding of the radioligand is progressively inhibited. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the compound for the receptor.
B. Experimental Workflow: Radioligand Binding Assay
The overall workflow for the radioligand binding assay is depicted below.
Caption: 5-HT2C receptor Gq signaling pathway leading to calcium mobilization.
C. Detailed Protocol: Calcium Mobilization Assay
1. Materials and Reagents:
-
Cell Line: HEK293 cells (or another suitable host cell line) stably expressing the human 5-HT2C receptor.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Serotonin (5-HT).
-
Equipment: Fluorescence plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation).
2. Assay Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into black-walled, clear-bottom 96-well plates at an appropriate density and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the assay buffer according to the manufacturer's protocol.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.
-
Compound Addition and Fluorescence Reading:
-
Prepare serial dilutions of the test compound and the reference agonist (5-HT) at 4x the final desired concentration in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Using the integrated liquid handler, add 50 µL of the compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time (typically every second for 2-3 minutes) to capture the transient calcium response.
-
5. Data Analysis:
-
For each well, determine the peak fluorescence response after compound addition and subtract the baseline fluorescence.
-
Normalize the data to the response of the vehicle control (0%) and the maximal response of the reference agonist, 5-HT (100%).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 (potency) and Emax (efficacy) values.
| Parameter | Description | Expected Outcome |
| EC50 | The concentration of the agonist that produces 50% of its maximal response. | A potent agonist will have a low EC50 value (nM to low µM range). |
| Emax | The maximum response produced by the agonist, expressed as a percentage of the reference agonist's (5-HT) maximal response. | A full agonist will have an Emax near 100%. A partial agonist will have an Emax significantly below 100%. |
III. Assay Validation and Quality Control
To ensure that an assay is suitable for screening and provides reliable data, it must be validated. The Z'-factor is a statistical parameter used to quantify the quality of an assay, particularly for high-throughput screening (HTS).
A. Calculating the Z'-Factor
The Z'-factor reflects the dynamic range of the assay and the variability of the data. It is calculated using the means (µ) and standard deviations (σ) of the positive and negative controls.
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
µp and σp: Mean and standard deviation of the positive control (e.g., maximal 5-HT concentration).
-
µn and σn: Mean and standard deviation of the negative control (e.g., vehicle).
To determine the Z'-factor, run a plate with multiple replicates of the positive and negative controls (e.g., half a plate of each).
| Z'-Factor Value | Assay Quality | Suitability for Screening |
| > 0.5 | Excellent | Suitable for HTS. |
| 0 to 0.5 | Marginal | May be acceptable for smaller-scale screening. |
| < 0 | Unacceptable | The assay is not suitable for screening. |
By following these detailed protocols, researchers can confidently determine the binding affinity and functional activity of this compound at the 5-HT2C receptor, generating the critical data needed to drive informed decisions in the drug discovery pipeline.
References
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Quantitative Analysis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride in Human Plasma using a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride in human plasma. The analyte, a key synthetic intermediate and potential metabolite in pharmaceutical development, requires a reliable analytical method for pharmacokinetic and toxicokinetic studies. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] This document provides a comprehensive, step-by-step protocol, including detailed validation results, demonstrating its suitability for regulated bioanalysis.
Introduction
1-(3-chlorophenyl)piperazin-2-one is an N-arylpiperazine derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmacologically active compounds and may appear as a metabolite of more complex parent drugs.[6] Accurate quantification in biological matrices is therefore essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[7] The primary challenge in developing such methods for compounds like 1-(3-chlorophenyl)piperazin-2-one lies in achieving adequate retention for a relatively polar molecule while mitigating matrix effects from complex biological samples like plasma.[8][9]
This note addresses these challenges by outlining a complete workflow. The causality behind key procedural choices—from sample preparation to mass spectrometric tuning—is explained to provide researchers with a foundational understanding for adapting or troubleshooting the method. The validation protocol is designed to be self-validating, ensuring that the generated data is reliable and defensible for regulatory submissions.[4][10]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data reporting, is streamlined for efficiency and accuracy. The workflow is designed to minimize sample handling and potential sources of error.
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The Researcher's Guide to 1-(3-chlorophenyl)piperazine (m-CPP) Hydrochloride in Serotonin Receptor Studies
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(3-chlorophenyl)piperazine hydrochloride (m-CPP), a pivotal pharmacological tool in the study of serotonin (5-HT) receptors. Due to its complex and multifaceted interaction with the serotonergic system, a thorough understanding of its properties and appropriate experimental design is critical for generating robust and interpretable data. This guide provides in-depth technical notes on its mechanism of action and detailed protocols for its use in key in vitro and in vivo applications.
Introduction to m-CPP: A Versatile Serotonergic Probe
1-(3-chlorophenyl)piperazine, commonly known as m-CPP, is a psychoactive compound of the phenylpiperazine class.[1] It is notably a primary active metabolite of the antidepressant drug trazodone, formed primarily by the action of the cytochrome P450 enzyme CYP3A4.[2][3][4] While initially explored for its own therapeutic potential, m-CPP has become an indispensable research tool due to its broad-spectrum activity at serotonin receptors.[5] It is widely used as a pharmacological challenge agent in both preclinical and clinical studies to probe the sensitivity and function of the serotonin system.[5][6][7]
The hydrochloride salt of m-CPP is typically used in research settings to improve its stability and solubility in aqueous solutions.[8][9] Understanding its complex pharmacological profile is paramount, as it does not act as a selective agonist or antagonist for a single receptor subtype, but rather as a non-selective agent with varying effects across the 5-HT receptor family.[4][10]
Mechanism of Action: A Complex Interplay with Serotonin Receptors
The utility and complexity of m-CPP stem from its promiscuous binding to multiple serotonin receptor subtypes, often with differing functional outcomes (agonist, partial agonist, or antagonist). Its effects are not limited to postsynaptic receptors; it also interacts with the serotonin transporter (SERT), further modulating serotonergic neurotransmission.[10][11]
Receptor Binding Profile
m-CPP exhibits affinity for a wide range of serotonin receptors. The table below summarizes its binding affinities (Ki or IC50 values in nM) for various human 5-HT receptor subtypes and the serotonin transporter. It is important to note that these values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
| Target | Binding Affinity (nM) | Reference(s) |
| 5-HT1A | ~100 - 1300 | [10][12] |
| 5-HT1B | ~100 - 1300 | [10][12] |
| 5-HT1D | ~100 - 1300 | [10][12] |
| 5-HT2A | 32.1 | [10] |
| 5-HT2B | 28.8 | [10] |
| 5-HT2C | 3.4 | [10] |
| 5-HT3 | 61.4 (IC50) | [13] |
| 5-HT7 | Moderate Affinity | [14] |
| SERT | 230 (IC50) | [11] |
As the data indicates, m-CPP displays a notably higher affinity for the 5-HT2C receptor compared to other subtypes.[10]
Functional Activity
The functional consequence of m-CPP binding is highly dependent on the receptor subtype:
-
5-HT2C Receptor: m-CPP acts as a potent partial agonist at the human 5-HT2C receptor.[15] This interaction is believed to mediate many of its behavioral and physiological effects, such as anxiety, appetite suppression, and hormonal changes.[16][17]
-
5-HT2B Receptor: In contrast to its agonist activity at the 5-HT2C receptor, m-CPP functions as an antagonist at the human 5-HT2B receptor.[15]
-
5-HT2A Receptor: It behaves as a partial agonist at the human 5-HT2A receptor.[10]
-
5-HT1A Receptor: Evidence suggests that m-CPP acts as a partial agonist at 5-HT1A receptors.[10]
-
5-HT3 Receptor: At peripheral 5-HT3 receptors, m-CPP has been shown to act as an antagonist.[13]
-
5-HT7 Receptor: Studies indicate that m-CPP can also act as an antagonist at the 5-HT7 receptor.[14]
-
Serotonin Transporter (SERT): m-CPP not only binds to SERT but can also inhibit serotonin reuptake and may even act as a serotonin releasing agent, adding another layer to its mechanism of action.[10][11]
This complex pharmacology necessitates careful experimental design and interpretation of results, as the observed effects of m-CPP administration are likely the net result of its interactions with multiple targets.
Signaling Pathways
The activation of G-protein coupled serotonin receptors by m-CPP, particularly the 5-HT2 family, initiates downstream signaling cascades. For instance, the agonist activity of m-CPP at 5-HT2A and 5-HT2C receptors leads to the activation of the Gq/11 pathway, stimulating phospholipase C (PLC) and resulting in the production of inositol phosphates (like IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).
Experimental Protocols
The following protocols provide a framework for characterizing the interaction of test compounds with serotonin receptors, using m-CPP as a reference compound.
In Vitro Protocol: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for a specific serotonin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound at a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor (e.g., from HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)
-
m-CPP hydrochloride (as a reference compound)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
-
Plate shaker
Procedure:
-
Prepare Reagents: Dilute the cell membranes in assay buffer to a final concentration that provides adequate signal (e.g., 50-100 µg protein/well). Prepare serial dilutions of the test compound and m-CPP. Prepare the radioligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of the test compound or m-CPP at various concentrations.
-
50 µL of the diluted radioligand.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to reach equilibrium.[18]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]
-
Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Protocol: Gq/11 Functional Assay (IP1 Accumulation)
This assay measures the functional activity of compounds at Gq/11-coupled receptors, such as the 5-HT2A and 5-HT2C receptors, by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist at a Gq/11-coupled 5-HT receptor.
Materials:
-
Cells stably expressing the target 5-HT receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Stimulation buffer (assay buffer containing LiCl, e.g., 50 mM)
-
m-CPP hydrochloride (as a reference agonist/partial agonist)
-
A known antagonist for the target receptor (for antagonist mode)
-
Test compound
-
IP-One HTRF® assay kit (or similar)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency and seed them into 384-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound and m-CPP in stimulation buffer.
-
Agonist Mode:
-
Remove the culture medium from the cells.
-
Add the diluted test compound or m-CPP to the wells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.[19]
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a known agonist (like serotonin or m-CPP) at a concentration around its EC80.
-
Incubate as in the agonist mode.
-
-
Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody from the assay kit to the wells.[20][21]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[20]
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
The signal is inversely proportional to the amount of IP1 produced.
-
For agonist mode, plot the HTRF ratio against the log concentration of the compound to determine the EC50 and maximal efficacy.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
In Vivo Protocol: Brain Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the effects of a compound on neurotransmitter release and metabolism.
Objective: To measure changes in extracellular serotonin levels in a specific brain region (e.g., hypothalamus, prefrontal cortex) following systemic administration of m-CPP.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
m-CPP hydrochloride
-
Anesthetics and surgical equipment
-
Experimental animals (e.g., rats)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[22] Allow for a stabilization period, then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Drug Administration: Administer m-CPP (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Post-Injection Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of serotonin and its metabolites (e.g., 5-HIAA) in the dialysate samples using HPLC-ECD.[23]
-
Data Analysis:
-
Calculate the basal concentration of serotonin from the pre-injection samples.
-
Express the post-injection concentrations as a percentage of the basal level.
-
Plot the percentage change in serotonin levels over time to visualize the effect of m-CPP.
-
Experimental Workflow and Data Interpretation
A typical workflow for characterizing a novel compound's serotonergic activity using m-CPP as a reference involves a tiered approach, moving from broad screening to more specific functional and in vivo studies.
Interpreting Results in the Context of m-CPP:
When using m-CPP as a reference, it is crucial to remember its non-selective nature. If a test compound produces a similar in vivo effect to m-CPP, the subsequent in vitro assays are essential to dissect which receptor subtype(s) are responsible. For example, a compound that mimics m-CPP's anorectic effect might be a potent 5-HT2C agonist, but this needs to be confirmed through binding and functional assays. Conversely, if a compound antagonizes an effect of m-CPP, it may be acting as an antagonist at the same receptor where m-CPP is an agonist (e.g., 5-HT2C) or an agonist at a receptor where m-CPP is an antagonist.
Safety and Handling
1-(3-Chlorophenyl)piperazine hydrochloride is a psychoactive substance and should be handled with appropriate safety precautions. It is classified as toxic if swallowed.[8] Always consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All work should be conducted in a well-ventilated area or a chemical fume hood.
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- 18. giffordbioscience.com [giffordbioscience.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. In vivo measurement of hypothalamic serotonin release by intracerebral microdialysis: significant enhancement by immobilization stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Application Notes and Protocols: 1-(3-chlorophenyl)piperazin-2-one Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis and potential applications of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride in neuroscience research. While direct neuropharmacological studies on this specific compound are limited, its structural similarity to known psychoactive arylpiperazines, particularly the serotonergic agent 1-(3-chlorophenyl)piperazine (mCPP), suggests a strong rationale for its investigation as a modulator of central nervous system (CNS) targets. This guide presents the established synthesis of this compound and proposes a series of detailed, albeit hypothetical, research protocols for its characterization and evaluation in neuroscience. These protocols are grounded in the known pharmacology of related compounds and are designed to be self-validating.
Introduction and Chemical Profile
This compound is a derivative of the piperazine scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous CNS-active drugs.[1][2] The defining features of this molecule are the 3-chlorophenyl group attached to one of the piperazine nitrogens and a carbonyl group at the 2-position of the piperazine ring, distinguishing it from the more extensively studied 1-(3-chlorophenyl)piperazine (mCPP).
The introduction of the carbonyl group to form a piperazin-2-one moiety can significantly alter the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and conformational flexibility. These changes, in turn, can influence its pharmacokinetic profile and its affinity and selectivity for biological targets within the CNS.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | [3] |
| CAS Number | 183500-94-9 | [3] |
| Molecular Formula | C₁₀H₁₁ClN₂O·HCl | [3] |
| Molecular Weight | 247.12 g/mol | [3] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature | [3] |
| Purity | 98% | [3] |
Synthesis Protocol
The synthesis of this compound has been reported as an intermediate in the preparation of novel cytotoxic agents. The protocol outlined below is adapted from this established literature.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Step-by-Step Procedure
Materials and Reagents:
-
N-Boc-piperazin-2-one
-
1-bromo-3-chlorobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid solution in diethyl ether (HCl in Et₂O)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Step 1: N-Arylation of N-Boc-piperazin-2-one
-
To a solution of N-Boc-piperazin-2-one in anhydrous toluene under an inert atmosphere, add 1-bromo-3-chlorobenzene, Pd₂(dba)₃, BINAP, and NaOtBu.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(3-chlorophenyl)-4-Boc-piperazin-2-one.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified 1-(3-chlorophenyl)-4-Boc-piperazin-2-one in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C and stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
-
Step 3: Hydrochloride Salt Formation
-
Dissolve the resulting residue (1-(3-chlorophenyl)piperazin-2-one) in a minimal amount of a suitable solvent like diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
-
Putative Applications in Neuroscience Research
Given the lack of direct neuropharmacological data for this compound, its potential applications are inferred from its structural similarity to mCPP. mCPP is a known agonist/partial agonist at serotonin 5-HT₂C and 5-HT₂B receptors, with some activity at 5-HT₂A and 5-HT₁ receptors.[4] It has been used in neuroscience research to probe the function of the serotonergic system and has been shown to induce anxiety-like behaviors and reduce locomotor activity in animal models.[4]
The presence of the carbonyl group in this compound may alter its binding affinity and functional activity at these and other CNS receptors. Therefore, this compound represents a novel tool to investigate the structure-activity relationships of arylpiperazines and potentially identify new pharmacological probes.
Potential Research Areas:
-
Serotonin Receptor Pharmacology: Characterization of binding affinity and functional activity at various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).
-
Dopamine and Adrenergic Receptor Screening: Evaluation of off-target effects at other monoamine receptors to determine selectivity.
-
Anxiety and Depression Models: In vivo testing in rodent models of anxiety (e.g., elevated plus-maze, light-dark box) and depression (e.g., forced swim test) to assess its behavioral effects.
-
Locomotor Activity: Assessment of its effects on spontaneous locomotor activity to understand its potential sedative or stimulant properties.
Proposed Experimental Protocols
The following protocols are provided as a starting point for the neuropharmacological characterization of this compound.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for human serotonin receptors (e.g., 5-HT₂C).
Materials:
-
This compound
-
Cell membranes expressing the human 5-HT₂C receptor
-
Radioligand (e.g., [³H]mesulergine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding agent (e.g., mianserin)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific agent.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value using non-linear regression analysis.
Caption: Workflow for in vitro receptor binding assay.
Protocol 2: In Vivo Behavioral Assay - Elevated Plus-Maze (EPM)
Objective: To assess the anxiolytic or anxiogenic-like effects of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Adult male mice (e.g., C57BL/6)
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Place each mouse individually in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group. An anxiogenic-like effect is indicated by a decrease.
Caption: Workflow for the Elevated Plus-Maze behavioral test.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical structure that suggests potential for interaction with CNS targets, particularly serotonin receptors. While its neuropharmacological profile remains to be elucidated, the protocols and research directions outlined in this guide provide a robust framework for its investigation. The characterization of this and similar piperazin-2-one derivatives will contribute to a deeper understanding of the structure-activity relationships within the arylpiperazine class of compounds and may lead to the discovery of novel research tools or therapeutic leads for neurological and psychiatric disorders.
References
- Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry. 2025;22(1):65-84.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. 2017;10(4):1185-1190.
- Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry. 2013;66(3):334-340.
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry. 2022;19(7):798-810.
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. 2022.
- Synthetic method of piperazidines drug intermediate. Google Patents. 2015.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2022;17(9):969-984.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. 2014;25(1):112-121.
- m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). PharmaCompass.com.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2025.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. 2020;26(35):4373-4385.
- 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. IndiaMART.
- 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Biological Psychiatry. 1989;25(5):569-75.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. 2022;27(21):7243.
- 1-(3-Chlorophenyl)piperazine. PubChem.
- Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. The Journal of Pharmacology and Experimental Therapeutics. 1988;247(3):1073-81.
- Method for synthesizing piperazine pharmaceutical intermediate. Google Patents. 2016.
- 1-(3-Chlorophenyl)piperazine. Pharmaffiliates.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Alzheimer's Disease. 2020;76(3):1039-1052.
- PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. 2019;3:143-147.
- Trazodone. Wikipedia.
Sources
Application Notes and Protocols for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride in Drug Discovery
I. Introduction: A Scaffold of Potential in Medicinal Chemistry
1-(3-chlorophenyl)piperazin-2-one hydrochloride is a substituted piperazinone compound with growing interest in the field of drug discovery.[1] It is crucial to distinguish this molecule from its more extensively studied analog, 1-(3-chlorophenyl)piperazine (m-CPP), a known psychoactive compound and a metabolite of the antidepressant trazodone.[2][3][4][5] The presence of a carbonyl group at the 2-position of the piperazine ring in this compound provides a key point for chemical modification, positioning it as a valuable scaffold for the synthesis of novel bioactive compounds.[6]
These application notes will provide an in-depth guide for researchers and drug development professionals on the utility of this compound as a starting material in the synthesis of potential therapeutic agents, with a particular focus on the development of novel cytotoxic compounds.
II. Core Application: A Versatile Scaffold for Synthesis of Bioactive Derivatives
The primary and most documented application of this compound in drug discovery is as a foundational chemical structure for the synthesis of more complex molecules with potential therapeutic activities.[6] Its utility lies in the reactive sites on the piperazinone ring, which allow for the attachment of various functional groups to explore structure-activity relationships (SAR).
A notable area of investigation for derivatives of this scaffold is in oncology. Research has demonstrated that the 1-(3-chlorophenyl)piperazin-2-one core can be elaborated to produce derivatives with significant cytotoxic activity against cancer cell lines.[6]
III. Synthesis of Novel Cytotoxic Agents: A Step-by-Step Protocol
The following protocols are based on established methodologies for the derivatization of the 1-(3-chlorophenyl)piperazin-2-one scaffold to generate compounds with potential anti-cancer properties.[6]
A. General Synthetic Workflow
The overall strategy involves a multi-step synthesis to introduce a variety of bioisosteres to the core molecule. This allows for the exploration of how different chemical moieties impact the cytotoxic activity of the final compounds.
Caption: General workflow for the synthesis of bioactive derivatives.
B. Protocol for Synthesis of an Activated Intermediate
This protocol describes the synthesis of an activated intermediate from a precursor derived from 1-(3-chlorophenyl)piperazin-2-one, which can then be reacted with various amines.[6]
Materials:
-
Intermediate compound (derived from 1-(3-chlorophenyl)piperazin-2-one)
-
Methyl iodide
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the intermediate compound (1 equivalent) in acetonitrile in a round-bottom flask.
-
To this solution, add methyl iodide (4 equivalents).
-
Stir the reaction mixture at room temperature (25°C) overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the carbamoylimidazolium salt (activated intermediate).
C. Protocol for Coupling with Amine Bioisosteres
This protocol outlines the coupling of the activated intermediate with various amines to generate a library of final compounds.[6]
Materials:
-
Carbamoylimidazolium salt (activated intermediate)
-
Appropriate amine (e.g., for synthesis of 1-amidinourea, thiobiuret, semicarbazide, and biuret derivatives) (10 equivalents)
-
Triethylamine (1 equivalent)
-
Dichloromethane (CH2Cl2) or Acetonitrile
-
Separatory funnel
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve the carbamoylimidazolium salt (1 equivalent) in either dichloromethane or acetonitrile in a reaction vessel.
-
Add the desired amine (10 equivalents) and triethylamine (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, wash the mixture with water (2 x volume of organic solvent) and then with brine (1 x volume of organic solvent) using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude final product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
IV. Hypothesized Mechanism of Action of Derivatives: Farnesyltransferase Inhibition
The cytotoxic effects of the derivatives synthesized from the 1-(3-chlorophenyl)piperazin-2-one scaffold are hypothesized to be, in part, due to the inhibition of farnesyltransferase (FTase).[6]
Signaling Pathway Overview:
FTase is a crucial enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases. Ras proteins are key components of signaling pathways that regulate cell growth, proliferation, and survival. Farnesylation of Ras is essential for its localization to the cell membrane and its subsequent activation. By inhibiting FTase, the synthesized compounds may prevent Ras activation, thereby disrupting downstream signaling and leading to apoptosis in cancer cells.[6]
Caption: Proposed mechanism of action via FTase inhibition.
V. Physicochemical Properties and Handling
| Property | Value |
| CAS Number | 183500-94-9 |
| Molecular Formula | C10H11ClN2O · HCl |
| Molecular Weight | 247.12 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Sealed in a dry environment at room temperature. |
| Solubility | Soluble in polar organic solvents. |
| Hazard Statements | H302, H315, H319, H332, H335 |
| Precautionary Statements | P261, P280, P305+P351+P338 |
Note: Data compiled from supplier information.[1]
VI. Future Research Directions
The 1-(3-chlorophenyl)piperazin-2-one scaffold represents a promising starting point for the development of novel therapeutics. Future research efforts could be directed towards:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives to further explore the structure-activity relationship and optimize cytotoxic potency.
-
Mechanism of Action Studies: Elucidating the precise mechanism of action of the most potent derivatives, including confirmation of FTase inhibition and investigation of other potential cellular targets.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in animal models of cancer.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where piperazine-containing compounds have shown utility, such as neurodegenerative and infectious diseases.
VII. References
-
Asadipour, A., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 438-443.
-
PubChem. (n.d.). 1-(3-chlorophenyl)piperazine. Retrieved January 8, 2026, from [Link]
-
V-Care Pharma. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. Retrieved January 8, 2026, from [Link]
-
Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate. Retrieved January 8, 2026, from
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved January 8, 2026, from [Link]
-
precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved January 8, 2026, from [Link]
-
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved January 8, 2026, from [Link]
-
Wesołowska, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7385.
-
Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Retrieved January 8, 2026, from
Sources
- 1. This compound | 183500-94-9 [sigmaaldrich.com]
- 2. 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8 [chemicalbook.com]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
Application Notes & Protocols: Synthesis of Trazodone Analogs from 1-(3-chlorophenyl)piperazin-2-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Trazodone Analog Synthesis
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed antidepressant with a unique pharmacological profile.[1] Its clinical efficacy is attributed to its dual action on the serotonin system, primarily through the blockade of 5-HT2A receptors and inhibition of the serotonin transporter.[1] The exploration of trazodone analogs is a fertile ground for the discovery of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties for the treatment of major depressive disorder and other neuropsychiatric conditions.[2][3]
This guide provides a comprehensive and technically detailed protocol for the synthesis of trazodone analogs, commencing with the readily available starting material, 1-(3-chlorophenyl)piperazin-2-one. The synthetic strategy hinges on a critical initial reduction of the lactam functionality, followed by N-alkylation to introduce diverse side chains, and culminating in the coupling with the characteristic triazolopyridine moiety.
Core Synthetic Strategy: A Stepwise Approach
The synthesis of trazodone analogs from 1-(3-chlorophenyl)piperazin-2-one can be logically dissected into three key stages:
-
Reduction of the Lactam: The foundational step involves the reduction of the amide bond within the piperazin-2-one ring to yield the corresponding saturated piperazine, 1-(3-chlorophenyl)piperazine. This transformation is crucial as it unmasks the secondary amine necessary for subsequent functionalization.
-
N-Alkylation of the Piperazine Intermediate: The newly formed secondary amine of 1-(3-chlorophenyl)piperazine serves as a nucleophile for the introduction of various alkyl side chains. This step offers a prime opportunity for diversification, allowing for the synthesis of a library of analogs with modified linker lengths and functionalities.
-
Coupling with the Triazolopyridine Moiety: The final stage involves the condensation of the N-alkylated piperazine with a suitable triazolopyridine precursor to construct the complete trazodone analog scaffold.
Visualizing the Workflow: A DOT Language Representation
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
A Guide for the Synthetic Chemist in Drug Discovery
Introduction: Unlocking the Potential of the Piperazin-2-one Scaffold
In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] The introduction of a carbonyl group to form the piperazin-2-one lactam motif introduces conformational rigidity and a hydrogen bond acceptor site, offering a unique vector for molecular recognition at biological targets.[2][3]
This guide focuses on 1-(3-chlorophenyl)piperazin-2-one Hydrochloride , a versatile chemical intermediate. While its close relative, 1-(3-chlorophenyl)piperazine (mCPP), is widely known as a metabolite of the antidepressant Trazodone and a serotonergic agent in its own right, the piperazin-2-one analogue represents a more structurally nuanced building block.[1][4][5] The presence of the lactam functionality alters the electronic properties and steric profile compared to mCPP, making it a valuable starting point for the synthesis of novel compounds with potentially distinct pharmacological profiles.
These notes are intended for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for the rational design and synthesis of novel chemical entities based on this core intermediate.
Physicochemical Properties & Analytical Characterization
Before its use in synthetic protocols, the identity and purity of this compound must be rigorously confirmed. As a hydrochloride salt, the compound typically presents as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.[6]
Table 1: Physicochemical & Spectroscopic Data
| Property | Data | Rationale & Interpretation |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | The formula confirms the presence of the chlorophenyl, piperazinone core, and the hydrochloride salt. |
| Molecular Weight | 247.12 g/mol | Essential for accurate molar calculations in reaction stoichiometry. |
| Appearance | White to off-white crystalline solid | A consistent appearance is an initial indicator of purity.[6] |
| Solubility | Soluble in polar solvents like methanol, ethanol, and water.[6] | The hydrochloride salt form significantly increases aqueous solubility, which can be advantageous for certain reaction conditions or for biological screening. |
| ¹H NMR | Anticipated Shifts (DMSO-d₆): Aromatic protons (δ 7.0-7.5 ppm), -CH₂-N-Ar (δ ~3.8-4.0 ppm), -CO-CH₂-NH- (δ ~3.4-3.6 ppm), -NH-CH₂- (δ ~3.1-3.3 ppm), Lactam NH (broad, δ ~8.0-8.5 ppm), Amine N-H⁺ (very broad, δ >10 ppm). | NMR is critical for confirming the connectivity of the molecule. The downfield shift of the aromatic protons and the distinct signals for the three methylene groups are key identifiers. |
| ¹³C NMR | Anticipated Shifts (DMSO-d₆): Lactam C=O (δ ~165-170 ppm), Aromatic carbons (δ ~115-150 ppm), Methylene carbons (δ ~40-60 ppm). | Confirms the carbon skeleton and, most importantly, the presence of the lactam carbonyl carbon at a characteristic downfield shift. |
| FT-IR (ATR) | Key Peaks: Strong C=O stretch (lactam) at ~1650-1680 cm⁻¹, N-H stretch (amine salt) broad band ~2400-3000 cm⁻¹, C-Cl stretch ~700-800 cm⁻¹. | The strong carbonyl absorption is a definitive indicator of the piperazin-2-one ring.[7] |
| Mass Spectrometry | ESI+: [M+H]⁺ peak corresponding to the free base (m/z ~211.06). | Provides the molecular weight of the parent compound, confirming its identity. Fragmentation patterns can further elucidate the structure.[7] |
Core Application: A Scaffold for CNS-Targeted Libraries
The primary utility of 1-(3-chlorophenyl)piperazin-2-one is as a chemical intermediate for creating more complex molecules. Its structure offers a key point for diversification: the secondary amine at the N4 position. This amine acts as a nucleophile, allowing for the straightforward introduction of various side chains via alkylation or acylation, enabling the exploration of structure-activity relationships (SAR).
The 3-chlorophenyl moiety is a common feature in CNS drugs, known to modulate receptor binding affinity and metabolic stability.[8] By using this intermediate, researchers can rapidly generate libraries of compounds for screening against targets like serotonin receptors, dopamine receptors, or sigma receptors, leveraging the established pharmacological relevance of the arylpiperazine pharmacophore.[9][10][11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The rationale behind key steps is included to facilitate adaptation and troubleshooting.
Protocol 1: Synthesis of the Intermediate Free Base
This protocol outlines a plausible synthetic route to the free base, 1-(3-chlorophenyl)piperazin-2-one, which can then be converted to the hydrochloride salt. The method is adapted from established procedures for piperazinone synthesis.[2][12]
Reaction Scheme: Step A: N-alkylation of 3-chloroaniline with ethyl bromoacetate. Step B: Reduction of the nitro group (if starting from a nitrophenyl precursor) or direct reaction. Step C: Reaction with an activated aziridine or similar cyclizing agent.
A more direct and modern approach involves a cascade reaction. The following is a representative one-pot procedure:
Objective: To synthesize 1-(3-chlorophenyl)piperazin-2-one from 3-chloroaniline and N-(2-chloroethyl)chloroacetamide.
Materials:
-
3-chloroaniline
-
N-(2-chloroethyl)chloroacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (10 mL/mmol of aniline).
-
Reagent Addition: Add 3-chloroaniline (1.0 eq), N-(2-chloroethyl)chloroacetamide (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Causality: K₂CO₃ is a non-nucleophilic base that neutralizes the HCl formed during the two successive N-alkylation steps. KI acts as a catalyst via the Finkelstein reaction, transiently forming more reactive iodo-intermediates. Anhydrous solvent is crucial to prevent side reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DCM.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (20 mL/mmol) and wash with saturated NaHCO₃ solution (2 x 15 mL), followed by brine (1 x 15 mL).
-
Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-chlorophenyl)piperazin-2-one free base.
-
Salt Formation (Optional): Dissolve the purified free base in a minimal amount of ethyl acetate or diethyl ether. Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Protocol 2: Downstream Application - N-Alkylation
This protocol demonstrates the use of the intermediate to synthesize a more complex molecule, a common step in building a drug candidate.
Objective: To synthesize 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-2-one.
Note: The above DOT script is a placeholder for a visual reaction. A proper implementation would require image embedding which is not supported. The diagram below serves the purpose.
Materials:
-
1-(3-chlorophenyl)piperazin-2-one (free base from Protocol 1)
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (MeCN)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-chlorophenyl)piperazin-2-one (1.0 eq) in acetone or MeCN (15 mL/mmol).
-
Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by 1-bromo-3-chloropropane (1.2 eq).[9]
-
Causality: K₂CO₃ acts as the base to deprotonate the N4 amine, activating it for nucleophilic attack on the alkyl bromide. An excess of the alkylating agent can be used to drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
-
-
Reaction: Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor progress by TLC, looking for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone/MeCN.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Safety and Handling
As with any chemical protocol, adherence to strict safety guidelines is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13]
-
Handling: Handle this compound in a well-ventilated area or a chemical fume hood.[14] Avoid inhalation of dust or contact with skin and eyes.[13][15] The compound is a halogenated aromatic amine derivative and should be treated as potentially toxic and irritating.[16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central.
- 1-(3-Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.
- Synthesis and characterization of some 2-quinonyl piperazine derivatives - Taylor & Francis Online.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology.
- 1-(3-Chlorophenyl)piperazine | C10H13ClN2 - PubChem.
- 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price.
- 1-(3-Chlorophenyl)piperazine hydrochloride - Industrial Chemicals.
- Synthesis and characterization of some 2-quinonyl piperazine derivatives | Request PDF - ResearchGate.
- CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine | Pharmaffiliates.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed.
- Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors - Thieme Connect.
- 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE - precisionFDA.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI.
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Application Notes and Protocols for High-Throughput Screening with 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs targeting a wide array of biological pathways.[1][2] 1-(3-chlorophenyl)piperazin-2-one Hydrochloride belongs to this versatile class of compounds, suggesting its potential as a modulator of therapeutically relevant targets. Its structural similarity to known psychoactive compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), a metabolite of the antidepressant trazodone and a known serotonin receptor agonist, provides a strong rationale for its investigation in high-throughput screening (HTS) campaigns aimed at discovering novel central nervous system (CNS) agents.[3][4][5][6][7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS, with a focus on assay development, protocol optimization, and data interpretation for the identification of novel modulators of serotonergic signaling.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | [10] |
| CAS Number | 183500-94-9 | [10] |
| Molecular Formula | C10H11ClN2O.HCl | [10] |
| Molecular Weight | 247.12 g/mol | [10] |
| Physical Form | Solid | [10] |
| Purity | ≥98% | [10] |
| Storage | Sealed in dry, room temperature conditions | [10] |
Safety Precautions: this compound is classified as hazardous. It may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11][12][13][14] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
High-Throughput Screening Workflow
The successful implementation of an HTS campaign involves a multi-step process, from initial assay development to hit confirmation and characterization.[15][16][17][18] The following workflow is recommended for screening this compound and derivative libraries.
Caption: High-throughput screening workflow for this compound.
Primary Assay: GPCR Activation Profile using a Fluorescent Calcium Flux Assay
Rationale: Given the known activity of the related compound mCPP as a 5-HT2C serotonin receptor agonist, a primary HTS assay targeting Gq-coupled GPCRs, such as the 5-HT2C receptor, is a logical starting point.[3] Activation of these receptors leads to an increase in intracellular calcium, which can be readily detected using fluorescent calcium indicators in a high-throughput format.
Protocol: 384-Well FLIPR Calcium Flux Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human 5-HT2C receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest cells at 80-90% confluency and seed 20 µL of cell suspension (25,000 cells/well) into 384-well black-walled, clear-bottom assay plates.
-
Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the assay plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a compound source plate. For a primary screen, a final assay concentration of 10 µM is typical.[15]
-
Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure calcium flux.
-
Add 10 µL of the compound solution to the assay plate and immediately begin recording fluorescence intensity (excitation ~488 nm, emission ~520 nm) every second for 90-120 seconds.
-
-
Data Analysis:
-
Calculate the maximum fluorescence response for each well.
-
Normalize the data to positive (a known 5-HT2C agonist) and negative (vehicle) controls.
-
Calculate the Z'-factor to assess assay quality; a Z' > 0.5 is considered excellent for HTS.[15]
-
Secondary Assay: Orthogonal Validation of Hits
Rationale: To confirm the mechanism of action of hits identified in the primary screen and to eliminate false positives, a secondary, orthogonal assay is essential. A cAMP (cyclic adenosine monophosphate) assay can be used to assess the activity of compounds on Gs- or Gi-coupled GPCRs, providing selectivity information.
Protocol: TR-FRET cAMP Assay
-
Cell Plating:
-
Seed HEK293 cells expressing the target GPCR (e.g., a Gi-coupled serotonin receptor) in 384-well white, opaque assay plates and incubate overnight.
-
-
Compound Treatment:
-
Prepare dose-response curves for the hit compounds.
-
Add the compounds to the cells and co-incubate with an adenylyl cyclase stimulator (e.g., forskolin) for Gi-coupled receptors. Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Lyse the cells and add the TR-FRET cAMP detection reagents (a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the dose-response curves and determine the EC50 or IC50 values for each compound.
-
Data Interpretation and Hit Progression
The data generated from the HTS campaign should be carefully analyzed to identify promising lead compounds.
Caption: Decision-making workflow for hit progression.
Structure-Activity Relationship (SAR) Analysis: Preliminary SAR can be established by comparing the activity of this compound with that of its analogs.[15] This analysis will guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The piperazine scaffold allows for facile chemical modification at multiple positions, making it an ideal starting point for a medicinal chemistry program.[1]
Conclusion
This compound represents a promising starting point for the discovery of novel modulators of serotonergic signaling. The protocols and workflows detailed in this application note provide a robust framework for conducting a high-throughput screening campaign with this compound. By employing a combination of a primary calcium flux assay and a secondary orthogonal assay, researchers can confidently identify and validate hits for further development in their drug discovery programs. The inherent versatility of the piperazine core structure, coupled with a systematic HTS approach, offers a powerful strategy for the identification of next-generation therapeutics for CNS disorders.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- Chatelain, E., et al. (2013). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLoS Neglected Tropical Diseases, 7(8), e2373.
- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
- ResearchGate. (n.d.). Representative piperazine and piperazine-2-one pharmaceuticals and natural products.
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
- precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE.
- Pharmaffiliates. (n.d.). CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine.
- Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards.
- BMG LABTECH. (2019-04-10). High-throughput screening (HTS).
- Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
- IndiaMART. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price.
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Application Notes and Protocols for Radiolabeling 1-(3-chlorophenyl)piperazin-2-one Hydrochloride for Binding Assays
Introduction: Unveiling Serotonergic Pathways with a Novel Radioligand
1-(3-chlorophenyl)piperazin-2-one hydrochloride, a structural analog of the well-characterized serotonergic agent meta-chlorophenylpiperazine (mCPP), presents a compelling target for radiolabeling and subsequent use in receptor binding assays. As a metabolite of the antidepressant trazodone, mCPP is known to interact with multiple serotonin (5-HT) receptor subtypes, making it a valuable tool for neuropharmacological research.[1][2][3] By developing a radiolabeled version of 1-(3-chlorophenyl)piperazin-2-one, researchers can gain a powerful probe to investigate the intricacies of the serotonin system, quantify receptor density in various tissues, and screen novel compounds for their affinity to specific 5-HT receptor subtypes.
This comprehensive guide provides a detailed framework for the radiolabeling of this compound, with a primary focus on tritiation ([³H]), and its application in saturation and competition binding assays. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable binding assays for the characterization of serotonergic ligands.
Rationale for Radiolabeling with Tritium ([³H])
The choice of radionuclide is a critical first step in the development of a radioligand. For in vitro binding assays, tritium ([³H]) offers several distinct advantages:
-
High Specific Activity: Tritium can be incorporated into molecules to achieve high specific activity, enabling the detection of low-density receptor populations.
-
Low Energy Beta Emitter: The low-energy beta particles emitted by tritium have a short path length, which is advantageous for autoradiography and reduces the risk of external radiation exposure to personnel.
-
Minimal Structural Perturbation: As an isotope of hydrogen, the substitution of a proton with a triton has a negligible effect on the pharmacological properties of the ligand.
-
Long Half-Life: With a half-life of 12.32 years, [³H]-labeled compounds have a long shelf-life, allowing for flexibility in experimental planning.
PART 1: Radiolabeling Protocol - Synthesis of [³H]-1-(3-chlorophenyl)piperazin-2-one
The following is a proposed synthetic route for the tritiation of 1-(3-chlorophenyl)piperazin-2-one based on established catalytic hydrogen-tritium exchange methodologies for N-arylpiperazine derivatives.[4]
Diagram of the Proposed Radiolabeling Workflow
Caption: Proposed workflow for the synthesis of [³H]-1-(3-chlorophenyl)piperazin-2-one.
Step-by-Step Synthesis Protocol
Safety Precaution: All procedures involving tritium must be conducted in a certified radiochemistry laboratory equipped with appropriate shielding, ventilation (fume hood), and monitoring equipment. Personnel must wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[5]
-
Preparation of the Precursor: Dissolve this compound in an anhydrous aprotic solvent such as dioxane or tetrahydrofuran (THF) to a final concentration of approximately 1-5 mg/mL.
-
Addition of Catalyst: To the solution of the precursor, add a catalytic amount of 10% palladium on activated carbon (Pd/C). The typical catalyst loading is 10-20% by weight of the precursor.
-
Introduction of Tritium Gas: The reaction vessel is connected to a tritium gas manifold. The vessel is evacuated and then backfilled with tritium gas to the desired pressure (typically 1 atmosphere).
-
Reaction Incubation: The reaction mixture is stirred at room temperature for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of a quenched aliquot.
-
Quenching and Filtration: After the reaction is complete, the excess tritium gas is carefully recovered. The reaction is quenched by the addition of a protic solvent like methanol. The catalyst is removed by filtration through a celite pad.
-
Purification: The crude radiolabeled product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate it from unlabeled precursor and any radiolabeled impurities.
-
Solvent Removal and Formulation: The HPLC fraction containing the purified [³H]-1-(3-chlorophenyl)piperazin-2-one is collected, and the solvent is removed under a stream of inert gas or by rotary evaporation. The final product is then redissolved in a suitable solvent for storage and use in binding assays (e.g., ethanol or a buffered aqueous solution).
Determination of Specific Activity
The specific activity of the radioligand (measured in Curies per millimole, Ci/mmol) is a critical parameter for accurate binding data analysis. This is determined by quantifying the radioactivity of a known amount of the purified compound.
| Parameter | Method |
| Radioactivity Concentration | Liquid Scintillation Counting |
| Molar Concentration | UV-Vis Spectrophotometry or Mass Spectrometry |
PART 2: Application in Receptor Binding Assays
Radiolabeled 1-(3-chlorophenyl)piperazin-2-one can be utilized in various binding assay formats to characterize its interaction with serotonin receptors. The primary focus of this guide will be on saturation and competition binding assays using a filtration method.
Target Receptors: A Focus on Serotonin Subtypes
mCPP, the parent compound, exhibits affinity for multiple serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C receptors.[6] It also shows affinity for the serotonin transporter.[7] Given this profile, binding assays with [³H]-1-(3-chlorophenyl)piperazin-2-one are likely to be most informative when performed on cell lines or brain regions known to express these specific receptor subtypes.
Diagram of the Radioligand Binding Assay Workflow
Caption: General workflow for a radioligand binding assay.
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membrane fractions from cells heterologously expressing a specific serotonin receptor subtype (e.g., HEK293 cells expressing human 5-HT₂C receptors).[8][9][10]
-
Cell Culture: Grow cells to confluency in appropriate culture vessels.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (K₋) and the maximum number of binding sites (Bₘₐₓ) for the radioligand.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add increasing concentrations of [³H]-1-(3-chlorophenyl)piperazin-2-one to wells containing the membrane preparation in assay buffer.
-
Non-specific Binding: Add the same increasing concentrations of the radioligand to wells containing the membrane preparation, but also include a high concentration of a competing, unlabeled ligand (e.g., 10 µM unlabeled mCPP or serotonin) to saturate the specific binding sites.[11]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[12][13][14][15]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression analysis with a one-site binding model to determine the K₋ and Bₘₐₓ values. Software such as GraphPad Prism is well-suited for this analysis.[16][17][18][19]
-
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Kᵢ) of an unlabeled test compound for the receptor.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed concentration of [³H]-1-(3-chlorophenyl)piperazin-2-one (typically at or below its K₋ value) to wells containing the membrane preparation.
-
Non-specific Binding: Add the fixed concentration of the radioligand and a high concentration of a known competitor to wells with the membrane preparation.
-
Competition: Add the fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound to wells with the membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as described for the saturation binding assay.
-
Data Analysis:
-
Plot the specific binding as a percentage of the total specific binding (Y-axis) against the log concentration of the unlabeled test compound (X-axis).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation :[20][21][22][23] Kᵢ = IC₅₀ / (1 + [L]/K₋) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K₋ is the equilibrium dissociation constant of the radioligand determined from the saturation binding assay.
-
-
Troubleshooting Common Issues in Binding Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | Radioligand is too hydrophobic; Inadequate washing; Filter binding | Use a lower concentration of radioligand; Increase the number and volume of washes; Pre-soak filters in a blocking agent like polyethyleneimine (PEI).[24][25] |
| Low Specific Binding | Low receptor density in membrane prep; Inactive radioligand or receptor | Increase the amount of membrane protein per well; Verify the integrity of the radioligand and the receptor preparation. |
| Poor Reproducibility | Pipetting errors; Inconsistent washing; Temperature fluctuations | Use calibrated pipettes and consistent technique; Ensure uniform washing across all wells; Maintain a stable incubation temperature. |
Conclusion: A Versatile Tool for Serotonin Research
The successful radiolabeling of this compound provides a valuable pharmacological tool for the detailed investigation of the serotonin system. The protocols outlined in this guide offer a robust starting point for researchers to establish reliable and informative binding assays. Through careful execution of these methods and thoughtful data analysis, the resulting radioligand can be instrumental in advancing our understanding of serotonergic neurotransmission and in the discovery of novel therapeutics targeting this critical system.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
- E. I. o. f. N. a. E. P. Agency. (n.d.). LIQUID SCINTILLATION COCKTAILS COMPARISON FOR TRITIUM. ENEA.
- GraphPad. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748.
- MP Biomedicals. (n.d.). Scintillation Cocktails.
- GraphPad. (n.d.). Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide.
- YouTube. (2020, October 25). Fitting for Saturation Binding.
- Cheng, Y. C., & Prusoff, W. H. (1973). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 48(3), 203–210.
- Triskem International. (n.d.). LIQUID SCINTILLATION COCKTAILS.
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Application Note: A Protocol for the Solubilization of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Abstract
This document provides a comprehensive guide for the effective dissolution of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride (CAS No: 183500-94-9) for use in research and development settings. Due to the limited availability of public data on the solubility of this specific compound, this protocol emphasizes a foundational, empirical approach. It combines theoretical principles based on its chemical structure with practical, step-by-step methodologies for preparing stock and working solutions. The guide includes recommendations for solvent selection, small-scale solubility testing, preparation of solutions in both organic and aqueous systems, and best practices for storage and handling to ensure solution integrity and experimental reproducibility.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring an arylpiperazine core structure with a lactam functional group. The presence of the hydrochloride salt significantly influences its solubility, generally increasing its affinity for polar protic solvents. The molecule's characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | [1] |
| CAS Number | 183500-94-9 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | [1] |
| Molecular Weight | 247.12 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage | Sealed in a dry environment at room temperature. |[1] |
Structurally similar compounds, such as 1-(3-Chlorophenyl)piperazine hydrochloride, are known to be hygroscopic.[2][3] Therefore, it is critical to handle this compound in a low-humidity environment and keep its container tightly sealed to prevent water absorption, which can affect weighing accuracy and compound stability.
Safety and Handling Precautions
Proper safety measures are mandatory when handling this compound. The known hazard profile necessitates the use of personal protective equipment (PPE) and controlled environments.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[1]
-
Required PPE: Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust particles.[4] An eyewash station and safety shower should be readily accessible.[4]
Solvent Selection Rationale and Workflow
The choice of solvent is dictated by the intended downstream application. The hydrochloride salt structure suggests primary solubility in polar solvents. For a closely related analog, 1-(3-chlorophenyl)piperazine hydrochloride, solubility has been established in water, methanol, ethanol, and DMSO.[5][6][7] This provides a strong basis for selecting initial solvents for testing.
Table 2: Recommended Solvents for Initial Solubility Testing
| Solvent | Type | Rationale and Use Case |
|---|---|---|
| DMSO | Polar Aprotic | Excellent for creating high-concentration (e.g., 10-50 mM) stock solutions for long-term storage. A versatile solvent for a wide range of organic molecules.[7] |
| Water / PBS (pH 7.2-7.4) | Polar Protic (Aqueous) | Essential for biological and in vitro assays. Direct dissolution may be limited; often prepared by diluting a DMSO stock. |
| Methanol / Ethanol | Polar Protic | Useful for applications in organic synthesis, purification, or certain analytical techniques like chromatography.[6] |
The following workflow provides a decision-making framework for solvent selection.
Caption: Solvent selection workflow based on experimental application.
Foundational Protocol: Small-Scale Solubility Determination
Before preparing a bulk solution, it is imperative to perform a small-scale test to determine the approximate solubility in the desired solvent. This self-validating step prevents the loss of valuable compound.
-
Preparation: Tare a clean, dry 1.5 mL microcentrifuge tube on an analytical balance.
-
Weighing: Carefully add 1-2 mg of this compound to the tube inside a chemical fume hood. Record the exact weight.
-
Solvent Addition: Add a calculated volume of the selected solvent (e.g., DMSO, Water) to achieve a high target concentration (e.g., 50 mM).
-
Mixing: Cap the tube securely and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulates.
-
Incremental Dilution: If the compound is not fully dissolved, add additional solvent in small, precise increments, vortexing after each addition, until dissolution is complete. Record the total volume of solvent used to calculate the achieved solubility.
-
Assisted Dissolution (Optional): If solubility is poor, gently warm the sample in a water bath (37°C) for 5-10 minutes or place it in an ultrasonic bath. Re-examine for dissolution. Note any changes, as elevated temperatures can sometimes cause degradation.
Standard Protocols for Solution Preparation
Protocol A: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for creating a stable, concentrated stock for long-term storage and subsequent dilution into aqueous buffers.
-
Pre-analysis: Determine the required volume and concentration of the stock solution. For example, to prepare 1 mL of a 25 mM stock solution:
-
Mass (mg) = 25 mmol/L * 1 mL * (1 L / 1000 mL) * 247.12 g/mol * (1000 mg / 1 g) = 6.18 mg
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound into an appropriate sterile vial (e.g., amber glass or polypropylene).
-
Solvent Dispensing: Add slightly less than the final required volume of high-purity, anhydrous DMSO (e.g., 950 µL for a 1 mL final volume).
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes. If necessary, use sonication for 5-10 minutes to aid dissolution.
-
Volume Adjustment: Once the solid is fully dissolved, add DMSO to reach the final target volume (e.g., bring the total volume to 1000 µL). Mix again to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol B: Preparation of a Working Solution in Aqueous Buffer (from DMSO Stock)
Directly dissolving hydrochloride salts in physiological buffers can sometimes lead to precipitation. Diluting from a concentrated DMSO stock is the most reliable method.
-
Preparation: Bring the aqueous buffer (e.g., PBS, pH 7.4) and the DMSO stock solution to room temperature.
-
Calculation: Determine the volume of DMSO stock needed to achieve the desired final concentration in the aqueous buffer. Crucially, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Dispensing Buffer: Add the required volume of the aqueous buffer to a sterile tube.
-
Dilution: While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This technique, adding the concentrated organic solution to the stirring aqueous phase, is critical to prevent the compound from precipitating out of solution.
-
Final Mix: Vortex the final working solution for an additional 15-30 seconds.
-
Usage: Use the freshly prepared working solution immediately for best results. Do not store aqueous working solutions for extended periods unless stability has been confirmed.
Solution Stability and Storage
-
Solid Compound: Store in a tightly sealed container at room temperature in a desiccator or other dry environment to protect from moisture.[1]
-
DMSO Stock Solutions: When stored properly at -20°C or below in tightly sealed aliquots, DMSO stocks are expected to be stable for at least 6 months.[7]
-
Aqueous Solutions: These are far less stable. It is strongly recommended to prepare them fresh for each experiment from a frozen DMSO stock. Avoid storing aqueous solutions.
Troubleshooting
Table 3: Common Issues and Troubleshooting Steps
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Compound fails to dissolve completely. | Exceeded solubility limit in the chosen solvent. | - Increase the volume of the solvent. - Apply gentle heat (≤37°C) or sonicate. - Re-evaluate solvent choice; try an alternative from Table 2. |
| Solution is cloudy or contains precipitate after dilution into aqueous buffer. | Compound precipitated due to poor aqueous solubility or improper mixing. | - Ensure the final DMSO concentration is minimal (<0.5%). - Re-make the solution, ensuring the DMSO stock is added to the vortexing buffer, not vice-versa. - The desired final concentration may be too high for the aqueous system. |
| Inconsistent experimental results. | Solution degradation or inaccurate concentration. | - Prepare fresh working solutions for every experiment. - Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots. - Confirm the solid was stored in a dry environment before weighing. |
References
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- Google Patents. (2016).
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Application Notes & Protocols: Establishing an In Vitro Dose-Response Curve for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Characterizing Bioactivity Through Dose-Response Analysis
The determination of a compound's dose-response relationship is a cornerstone of pharmacological and toxicological research. This document provides a comprehensive guide to establishing a robust in vitro dose-response curve for the novel compound 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. While direct literature on this specific molecule is emerging, its structural similarity to known psychoactive agents, such as 1-(3-chlorophenyl)piperazine (mCPP), suggests potential interactions with neurotransmitter systems, particularly serotonergic pathways.[1][2] Therefore, the methodologies outlined herein are designed to be broadly applicable for assessing cellular responses, such as cytotoxicity or receptor modulation, providing a foundational framework for characterizing its bioactivity.
The core principle of a dose-response assay is to systematically expose a biological system (in this case, cultured cells) to increasing concentrations of a test compound and measure the resulting effect.[3][4] This allows for the quantification of key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are critical metrics for compound potency and efficacy.[5][6]
This guide emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring that the generated data is both accurate and reproducible. We will delve into assay selection, experimental design, data analysis, and interpretation, providing a self-validating system for your research.
Part 1: Foundational Principles & Assay Selection
Understanding the Target and Choosing the Right Cellular Model
Given that this compound is a derivative of a phenylpiperazine, a common scaffold in neuropharmacology, initial investigations should focus on cell lines relevant to the central nervous system. The choice of cell line is a critical decision that will fundamentally influence the interpretation of your results.[7]
-
For Cytotoxicity Screening: A common starting point is to assess the general toxicity of the compound. For this, robust and well-characterized cell lines are recommended.
-
HEK293 (Human Embryonic Kidney) cells: Widely used due to their ease of culture and high transfection efficiency, making them suitable for engineered receptor assays.
-
SH-SY5Y (Human Neuroblastoma) cells: A human-derived cell line that can be differentiated into a neuronal phenotype, providing a more physiologically relevant model for neurotoxicity.
-
Balb/c 3T3 (Mouse Fibroblast) cells: A standardized cell line often used in baseline cytotoxicity testing.[8]
-
-
For Target-Specific Functional Assays: If a specific receptor target is hypothesized (e.g., serotonin receptors based on mCPP pharmacology), engineered cell lines expressing the receptor of interest are ideal.[1]
-
CHO-K1 (Chinese Hamster Ovary) cells stably expressing a specific serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A): These provide a clean system to study the compound's effect on a single target without confounding interactions from other receptors.
-
Selecting the Appropriate In Vitro Assay
The choice of assay will depend on the biological question being asked. Cell-based assays are crucial for understanding how a compound affects a living system.[9]
-
Cell Viability/Cytotoxicity Assays: These assays measure the overall health of the cell population after compound exposure.[9]
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
LDH Release Assay: Quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells, indicating compromised membrane integrity.[9]
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures the amount of ATP present, which correlates with the number of viable cells.
-
-
Receptor Binding Assays: These assays determine if the compound directly interacts with a specific receptor.
-
Radioligand Binding Assays: A classic method using a radioactively labeled ligand that competes with the test compound for binding to the receptor.
-
Fluorescence-Based Binding Assays: Utilize fluorescently labeled ligands or antibodies to detect binding.
-
-
Functional Assays (Second Messenger Assays): These assays measure the downstream signaling events that occur after receptor activation or inhibition.
-
cAMP Assays: Measure changes in cyclic AMP levels, a common second messenger for G-protein coupled receptors (GPCRs).
-
Calcium Flux Assays: Detect changes in intracellular calcium concentrations, another important signaling event.
-
Part 2: Experimental Protocol - A Step-by-Step Guide
This section provides a detailed protocol for a cell viability assay (MTT) as a primary screening method. The principles can be adapted for other assay types.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Selected Cell Line (e.g., SH-SY5Y) | ATCC | Biological system |
| Complete Growth Medium | Gibco | Cell culture |
| Fetal Bovine Serum (FBS) | Gibco | Growth supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Trypsin-EDTA | Gibco | Cell detachment |
| 1-(3-chlorophenyl)piperazin-2-one HCl | In-house/Custom Synthesis | Test compound |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for compound |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Viability reagent |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) | In-house preparation | Dissolves formazan crystals |
| 96-well clear flat-bottom plates | Corning | Assay plate |
Experimental Workflow Diagram
Caption: A typical workflow for an in vitro dose-response cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Culture your chosen cell line (e.g., SH-SY5Y) in complete growth medium until it reaches approximately 80% confluency. It is crucial to use healthy, log-phase cells for consistent results.[10][11]
-
Trypsinize the cells, perform a cell count, and determine cell viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at a pre-optimized density. The optimal seeding density ensures that the cells are in a logarithmic growth phase throughout the experiment.[7][10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
-
Compound Preparation and Dosing:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform a serial dilution of the stock solution in a separate 96-well plate to create a range of concentrations. A 10-point, 1:3 dilution series is a good starting point.
-
Carefully remove the old media from the seeded cells and add the media containing the different compound concentrations.
-
Crucial Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This normalizes for any solvent effects.
-
Untreated Control: Cells in media only.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.
-
-
-
Incubation and Assay Readout:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). This duration should be optimized for your specific cell line and compound.[7]
-
After incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).
-
Part 3: Data Analysis and Interpretation
Data Normalization and Plotting
-
Subtract the average absorbance of the blank wells (media only) from all other wells.
-
Normalize the data to the vehicle control. The response of the vehicle control is set to 100%. The response for each compound concentration is then calculated as a percentage of the vehicle control.[5]
-
Plot the normalized response (Y-axis) against the logarithm of the compound concentration (X-axis).[3][12]
Non-linear Regression and IC50 Determination
The relationship between drug concentration and biological response is typically sigmoidal.[3] Therefore, it is essential to use a non-linear regression model to fit the data.[13]
-
Recommended Model: The four-parameter logistic (4PL) equation is a standard model for dose-response curves.[12]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X)*HillSlope))
-
Software: Use software such as GraphPad Prism, Origin, or R to perform the non-linear regression analysis.[5][6]
-
IC50: The IC50 is the concentration of the compound that produces a 50% inhibition of the measured response.[5] This value is directly calculated by the curve-fitting software.
Data Presentation
| Parameter | Description | Example Value |
| IC50 | The concentration of the compound that inhibits 50% of the cellular response. | 15.2 µM |
| 95% CI | The 95% confidence interval for the IC50 value. | 12.8 - 18.1 µM |
| Hill Slope | Describes the steepness of the curve. | -1.1 |
| R² | The coefficient of determination, indicating the goodness of fit. | 0.98 |
Data Interpretation and Self-Validation
-
Goodness of Fit: An R² value close to 1.0 indicates that the chosen model fits the data well.
-
Replicates: Each concentration should be tested in at least triplicate to assess the variability of the data.
-
Assay Window: The difference between the top and bottom plateaus of the curve should be sufficiently large to provide a robust signal.
-
Controls: The positive control must show a significant effect, and the vehicle control should not deviate significantly from the untreated control.
Part 4: Advanced Considerations & Signaling Pathway Visualization
Should initial cytotoxicity screening reveal interesting activity, further investigation into the mechanism of action is warranted. Based on the mCPP analogue, a potential interaction with serotonin receptors is a logical next step.[1][2]
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade for a G-protein coupled receptor (GPCR), such as a serotonin receptor, which could be a potential target for this compound.
Caption: A generalized GPCR signaling pathway potentially modulated by the test compound.
Conclusion
This application note provides a comprehensive and scientifically grounded methodology for determining the in vitro dose-response curve of this compound. By following these protocols, researchers can generate reliable and reproducible data on the compound's potency and efficacy. Remember that optimization of parameters such as cell seeding density and incubation time is crucial for the success of these assays.[7][10] The principles outlined here serve as a robust starting point for the pharmacological characterization of this and other novel chemical entities.
References
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- Cell Sonics. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
- YouTube. (2023). IC50 Calculation Using GraphPad Prism | Nonlinear Regression.
- Science Gateway. How to calculate IC50.
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- Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- SPT Labtech. The Complete Guide to Cell-Based Assays.
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- Bio-Techne. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications.
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- PubMed Central. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA.
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- PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
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Troubleshooting & Optimization
Purification challenges of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Answering the user's request.## Technical Support Center: Purification of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support center for this compound (CAS 183500-94-9). This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. The inherent properties of arylpiperazine hydrochlorides—compounded by the presence of a lactam ring—present a unique set of purification hurdles.[1] This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a chemical intermediate. Structurally, it is a piperazine derivative featuring a 3-chlorophenyl group on one nitrogen and a carbonyl group (lactam) at the second position of the piperazine ring. It is supplied as a hydrochloride salt to improve its stability and handling characteristics.[2] Key properties include:
-
Molecular Formula: C₁₀H₁₁ClN₂O·HCl[2]
-
Molecular Weight: 247.12 g/mol [2]
-
Appearance: Typically a solid, which can range from white to off-white.[3]
-
Purity: Commercially available with purities around 98%.[2]
-
Solubility: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol, and lower solubility in less polar organic solvents.[4]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities typically originate from the synthetic route. While the exact synthesis for the piperazin-2-one is not detailed in the provided results, we can infer potential impurities from common syntheses of related arylpiperazines.[5][6] These may include:
-
Unreacted Starting Materials: Such as 3-chloroaniline.
-
Byproducts from Side Reactions: Including products of over-alkylation or alternative cyclization pathways.
-
Residual Solvents: Solvents used in the reaction or initial workup, like xylene or acetone.[5]
-
Degradation Products: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[7]
Q3: Why is the purification of this compound challenging?
A3: The challenges stem from the molecule's physicochemical properties:
-
High Polarity and Basicity: The piperazine nitrogen (not part of the amide) is basic, leading to strong interactions with silica gel in normal-phase chromatography and potential peak tailing.[1]
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, readily absorbing atmospheric moisture. This can make the material difficult to handle, weigh accurately, and can lead to it appearing as a gum or oil instead of a crystalline solid.[1][8]
-
"Oiling Out" during Recrystallization: The compound may separate as a liquid ("oil out") rather than crystallizing from solution. This is often caused by the presence of impurities lowering the melting point or by selecting a solvent with too high a boiling point.[9]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification workflow.
Problem 1: Final product has low purity (<98%) with persistent impurities.
Cause: The chosen purification method may not be effective for the specific impurities present. Structurally similar impurities can co-precipitate or co-elute with the product.[1]
Solution Pathway:
-
Identify the Impurity: If possible, use techniques like LC-MS or NMR to identify the nature of the persistent impurity. Knowing if it's a non-polar starting material or a more polar byproduct is critical.
-
Employ a Multi-Step Strategy: A single purification method is often insufficient. Consider a logical sequence of techniques.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision tree for purification of 1-(3-chlorophenyl)piperazin-2-one HCl.
Protocol 1: Solvent Washing (for Non-Polar Impurities)
This method is effective for removing less polar impurities, like residual starting materials, from the highly polar hydrochloride salt.
-
Place the crude hydrochloride salt in a flask.
-
Add a suitable non-polar or moderately polar solvent in which the salt is poorly soluble (see Table 1). Good starting choices are acetone, ethyl acetate, or diethyl ether.[10]
-
Stir the resulting slurry vigorously at room temperature for 30-60 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold solvent.
-
Dry the purified solid under high vacuum to remove all residual solvent.
Problem 2: The product "oils out" or forms a gum during recrystallization.
Cause: This common issue with amine salts can be due to several factors: the material is hygroscopic and has absorbed water, the solvent's boiling point is higher than the impure product's melting point, or the cooling rate is too fast.[9]
Solution Pathway:
-
Ensure Anhydrous Conditions: Dry the crude material thoroughly on a high vacuum line before attempting recrystallization. Use anhydrous solvents.
-
Solvent System Optimization: The key is to find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[11] For hydrochloride salts, polar protic solvents are often required.[10]
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol (EtOH) | 78 | Polar Protic | Often dissolves HCl salts too well, leading to poor recovery. Can be used as the primary solvent in an anti-solvent system.[10] |
| Isopropanol (IPA) | 82 | Polar Protic | A preferred solvent for recrystallizing amine HCl salts. Often provides a good solubility differential between hot and cold.[10][12] |
| Methanol (MeOH) | 65 | Polar Protic | Very high solvent power for HCl salts; typically used only if the compound is extremely difficult to dissolve elsewhere. |
| Acetone | 56 | Polar Aprotic | Can be useful as a wash or as an anti-solvent.[10] Generally poor at dissolving HCl salts on its own. |
| Ethyl Acetate (EtOAc) | 77 | Moderate | Poor solvent for the salt form, but can be used as an anti-solvent with EtOH or IPA. |
| Diethyl Ether (Et₂O) | 35 | Non-Polar | Excellent anti-solvent to precipitate the salt from an alcohol solution.[10] |
Protocol 2: Recrystallization using an Anti-Solvent Method
This technique is often more successful than single-solvent recrystallization for preventing oiling out.[11]
-
Dissolve the crude, dry product in the minimum required amount of a hot solvent in which it is highly soluble (e.g., isopropanol or ethanol).
-
While the solution is still warm, slowly add a miscible anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly cloudy.
-
If cloudiness persists, add a few drops of the hot primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Isolate the crystals by vacuum filtration, wash with cold anti-solvent, and dry under high vacuum.
Problem 3: The hydrochloride salt is difficult to handle due to hygroscopicity.
Cause: The ionic nature of the hydrochloride salt readily attracts and absorbs atmospheric moisture, causing the solid to become sticky or even liquefy.[8]
Solution Pathway:
-
Work Quickly: Minimize the exposure of the solid to ambient air.
-
Use a Dry Environment: Handle the material in a glove box or under a stream of dry nitrogen or argon gas.
-
Proper Storage: Store the final product in a tightly sealed container with a desiccant.[2] It should be kept in a dry, room-temperature environment.[2]
-
Consider Free Base Conversion: For certain applications or for chromatographic purification, it may be necessary to convert the salt to its free base form.
Workflow: Acid-Base Manipulation for Purification
This diagram illustrates the conversion between the salt and free base, a common strategy for purification via extraction or chromatography.
Caption: Cycle of converting the HCl salt to the free base for purification.
By leveraging these targeted troubleshooting strategies and protocols, researchers can overcome the common challenges associated with the purification of this compound, ensuring a high-purity material for subsequent research and development.
References
- 1-(3-Chlorophenyl)piperazine hydrochloride - Industrial Chemicals. (n.d.). BenchChem.
- Technical Support Center: Purification of Piperazine-2-Thione Derivatives. (2025). BenchChem.
- Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules.
- Purification of organic hydrochloride salt?. (2017). ResearchGate.
- piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.gov.
- Problem with hydrochloride salt formation/isolation. (2018). Reddit.
- Purification of organic hydrochloride salt?. (n.d.). ECHEMI.
- Method for synthesizing piperazine pharmaceutical intermediate. (2016). Google Patents.
- 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. (n.d.). IndiaMART.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research.
- This compound. (n.d.). Sigma-Aldrich.
- Synthetic method of piperazidines drug intermediate. (n.d.). Google Patents.
- Why are solid phase organics often conjugated to HCl?. (2012). Chemistry Stack Exchange.
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
- SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. (2025). Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 183500-94-9 [sigmaaldrich.com]
- 3. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 4. Buy 1-(3-Chlorophenyl)piperazine Hydrochloride, Affordable Price, High Purity 98%, Pharmaceutical Grade [forecastchemicals.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance reaction yield and purity. As a key intermediate in the synthesis of pharmaceuticals such as Trazodone, robust and reproducible synthesis of this compound is critical.[1] This document offers field-proven insights and explains the causality behind experimental choices to ensure scientific integrity and successful outcomes.
I. Reaction Overview: Synthesis of 1-(3-chlorophenyl)piperazin-2-one
The primary transformation for the synthesis of 1-(3-chlorophenyl)piperazin-2-one involves the N-arylation of piperazin-2-one with a suitable 3-chlorophenyl electrophile. The Palladium-catalyzed Buchwald-Hartwig amination is a state-of-the-art and highly effective method for this carbon-nitrogen bond formation.[2][3][4][5] This reaction offers a significant advantage over traditional methods by providing a milder and more functional-group-tolerant approach to constructing aryl amines.[3]
The general reaction scheme is as follows:
Caption: General scheme for the Buchwald-Hartwig amination to synthesize 1-(3-chlorophenyl)piperazin-2-one.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(3-chlorophenyl)piperazin-2-one, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst: The Pd(0) active species may have been oxidized or precipitated. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, particularly an aryl chloride. 3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the piperazin-2-one or the resulting Pd(II)-amine complex. 4. Low Reaction Temperature: The temperature may be too low to drive the reaction, especially with less reactive aryl chlorides. | 1. Catalyst: Use an air-stable Pd pre-catalyst (e.g., a palladacycle like G3-XPhos) to ensure a consistent source of active Pd(0). Ensure all solvents and reagents are thoroughly degassed to prevent oxidation. 2. Ligand: For aryl chlorides, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to promote the challenging oxidative addition step.[2] 3. Base: Employ a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The pKa of the base is crucial for efficient catalysis. 4. Temperature: For aryl chlorides, temperatures in the range of 80-110 °C are typically required. Monitor the reaction for thermal decomposition of starting materials or product. |
| Significant Side Product Formation | 1. Hydrodehalogenation: Replacement of the chloro or bromo substituent on the aryl halide with a hydrogen atom. 2. Aryl Halide Homocoupling (Biaryl Formation): Formation of 3,3'-dichlorobiphenyl. 3. Piperazin-2-one Dimerization/Polymerization: Self-condensation of the starting material. 4. Lactam Hydrolysis: Cleavage of the amide bond in piperazin-2-one under harsh basic conditions.[6] | 1. Hydrodehalogenation: This can be minimized by using strictly anhydrous and deoxygenated solvents and ensuring a robust inert atmosphere (Argon or Nitrogen). Certain ligands are also known to suppress this side reaction. 2. Homocoupling: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). This is more prevalent with highly reactive aryl halides like aryl iodides. Using an aryl bromide or chloride can mitigate this. 3. Dimerization/Polymerization: Use a slight excess of the aryl halide (e.g., 1.1 equivalents) to ensure complete consumption of the piperazin-2-one. 4. Lactam Hydrolysis: Avoid excessively high temperatures and prolonged reaction times in the presence of strong bases. Consider using a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a more reactive aryl halide (e.g., aryl iodide or bromide) and a more active catalyst system. |
| Difficulty in Product Isolation and Purification | 1. Co-elution of Impurities: Side products, such as the homocoupled biaryl or residual ligand, may have similar polarity to the desired product. 2. Product Solubility: The product may be highly soluble in the workup solvent, leading to losses during extraction. 3. Formation of Emulsions during Workup: This can complicate the separation of aqueous and organic layers. | 1. Purification Strategy: If flash chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol). Converting the crude product to its hydrochloride salt can facilitate purification, as the salt often has different solubility and crystallinity properties. 2. Extraction: Use a solvent in which the product has moderate solubility to allow for efficient extraction without significant loss. Perform multiple extractions with smaller volumes of solvent. 3. Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective. |
| Issues with Hydrochloride Salt Formation | 1. Oily Product or Poor Crystallinity: The hydrochloride salt may not precipitate as a crystalline solid. 2. Incorrect Stoichiometry: Formation of a dihydrochloride salt or incomplete salt formation. 3. Hygroscopic Product: The final salt may be sensitive to atmospheric moisture. | 1. Crystallization: Ensure the free base is pure before attempting salt formation. Experiment with different solvents for the salt formation, such as isopropanol, ethanol, or ethyl acetate. Adding a co-solvent like diethyl ether can often induce precipitation. Seeding with a small crystal of the desired salt can also promote crystallization. 2. Stoichiometry: Carefully add one equivalent of HCl (e.g., as a solution in dioxane or isopropanol) to the free base. Monitor the pH or use an indicator to ensure complete monosalt formation. 3. Handling: Dry the final product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove residual solvent and moisture. Store the final product in a desiccator under an inert atmosphere. |
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Caption: A decision-making workflow for troubleshooting the synthesis of 1-(3-chlorophenyl)piperazin-2-one.
III. Frequently Asked Questions (FAQs)
Q1: Which aryl halide is best to use: 1-bromo-3-chlorobenzene, 1-chloro-3-iodobenzene, or 1,3-dichlorobenzene?
A1: The choice of aryl halide represents a trade-off between reactivity and cost/selectivity.
-
1-Chloro-3-iodobenzene: The C-I bond is the most reactive towards oxidative addition, allowing for milder reaction conditions (lower temperature, weaker base). However, it is generally more expensive.
-
1-Bromo-3-chlorobenzene: This is often a good compromise. The C-Br bond is more reactive than the C-Cl bond, allowing for more facile reaction conditions than with 1,3-dichlorobenzene, while being more cost-effective than the iodo-analogue.
-
1,3-Dichlorobenzene: This is the most cost-effective starting material but also the least reactive. The C-Cl bond activation requires a more specialized and highly active catalyst system (e.g., a palladacycle with a bulky biaryl phosphine ligand like XPhos) and typically higher reaction temperatures.
For initial optimization, 1-bromo-3-chlorobenzene is a recommended starting point.
Q2: Can I use an inorganic base like K₂CO₃ or Cs₂CO₃ instead of NaOtBu?
A2: Yes, but with considerations. Inorganic bases are milder and can be beneficial if your starting materials or product are sensitive to the harshness of sodium tert-butoxide. However, they are often less effective for the coupling of less reactive aryl halides like aryl chlorides. If you opt for a milder base, you may need to compensate with a more reactive aryl halide (iodide or bromide) and a more active catalyst/ligand system. The lower solubility of inorganic bases can also sometimes lead to slower reaction rates.
Q3: My reaction is very slow. How can I speed it up without causing decomposition?
A3: To increase the reaction rate, consider the following in order of preference:
-
Ligand Screening: Ensure you are using an optimal ligand for the coupling. For aryl chlorides, a highly active ligand is crucial.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the rate. However, this also increases cost and the amount of residual palladium to be removed.
-
Temperature: Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring for the appearance of degradation products by TLC or LC-MS.
-
Solvent: The choice of solvent can influence reaction rates. Toluene and dioxane are common choices. A more polar solvent may sometimes accelerate the reaction, but this needs to be determined empirically.
Q4: How do I confirm the structure and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product and helps identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A validated HPLC method should be developed to quantify the product and any impurities.
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
Q5: What are the key safety precautions for this reaction?
A5:
-
Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and air-sensitive. Handle them in a fume hood and under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area.
-
Aryl Halides: The starting materials can be irritants. Avoid inhalation and skin contact.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(3-chlorophenyl)piperazin-2-one via Buchwald-Hartwig Amination
This protocol is a representative procedure based on established principles of Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.
Materials:
-
Piperazin-2-one
-
1-Bromo-3-chlorobenzene
-
XPhos Pd G3 (or a similar palladacycle pre-catalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq.), XPhos Pd G3 (0.02 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Through a septum, add anhydrous, degassed toluene, followed by 1-bromo-3-chlorobenzene (1.1 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent (piperazin-2-one) is observed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(3-chlorophenyl)piperazin-2-one as a solid.
Protocol 2: Preparation of this compound
Materials:
-
1-(3-chlorophenyl)piperazin-2-one (free base)
-
2M HCl in diethyl ether or isopropanol
-
Anhydrous diethyl ether
-
Anhydrous isopropanol
Procedure:
-
Dissolution: Dissolve the purified 1-(3-chlorophenyl)piperazin-2-one (1.0 eq.) in a minimal amount of a suitable solvent like anhydrous isopropanol or ethyl acetate.
-
Acidification: While stirring, slowly add 2M HCl in diethyl ether or isopropanol (1.0 eq.) dropwise to the solution.
-
Precipitation: A precipitate should form upon addition of the acid. If no precipitate forms, the solution can be cooled in an ice bath or a small amount of a non-polar solvent like diethyl ether or hexanes can be added to induce precipitation.
-
Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the white solid under high vacuum to afford this compound.
V. References
-
Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. (n.d.). Synlett.
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). Molecules, 27(21), 7270. [Link]
-
This thesis studied the process of reaction and analytical methods in the synthesis of Trazodone. (n.d.).
-
CN104402842A - Synthetic method of piperazidines drug intermediate. (n.d.). Google Patents.
-
WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof. (2015). Google Patents.
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019). Molecules, 24(8), 1597. [Link]
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019). Molecules, 24(8), 1597. [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-185.
-
A process for the preparation of Trazodone and its hydrochloride. (2024). Technical Disclosure Commons. [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). Molbank, 2025(1), M1500.
-
WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.
-
1-(3-Chlorophenyl)piperazine. (n.d.). PubChem. [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). Molbank, 2025(1), M1500. [Link]
-
1 3 Chlorophenyl piperazine m CPP. (2015). mzCloud. [Link]
-
The hydrolysis of piperazine-2,5-dione. (1966). Biochemistry, 5(2), 697-701. [Link]
-
CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.). Google Patents.
-
1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. (n.d.). precisionFDA. [Link]
-
Synthesis of 1-(o-chlorophenyl)piperazine. (n.d.). PrepChem.com. [Link]
-
Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. (2014). Journal of Chemical and Pharmaceutical Research, 6(9), 127-132.
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
BH amination side products and purification. (2024, July 31). Reddit. [Link]
-
Two step approach to piperazine-2-carboxamide via hydrolysis followed... (n.d.). ResearchGate.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(1), 123. [Link]
-
A general and convenient synthesis of N-aryl piperazines. (2005). Tetrahedron Letters, 46(36), 6171-6174. [Link]
-
Cu-mediated N-arylation of 1,2,3-triazin-4-ones: synthesis of fused triazinone derivatives as potential inhibitors of chorismate mutase. (2012). Organic & Biomolecular Chemistry, 10(3), 562-572. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19135-19163. [Link]
-
US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (n.d.). Google Patents.
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Piperazine-2,5-dione-oxalic acid-water (1/1/2) and a redetermination of piperazine-2,5-dione, both at 120 K: hydrogen-bonded sheets containing multiple ring types. (2005). Acta Crystallographica Section C, 61(Pt 2), o118-o121. [Link]
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Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2024). New Journal of Chemistry, 48(19), 8345-8356. [Link]
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N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Molecules, 26(22), 6987. [Link]
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- 6. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support center for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9). This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges during its purification by crystallization. As an arylpiperazine derivative, this molecule is part of a class of compounds with significant interest in CNS research and medicinal chemistry.[1][2] However, as a hydrochloride salt, its crystallization can present unique challenges, including hygroscopicity, polymorphism, and "oiling out."
This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve high-purity, crystalline material efficiently and consistently.
Compound Properties & Safety Overview
Before beginning any experimental work, it is crucial to be familiar with the properties and safety information for this compound.
| Property | Value | Source |
| CAS Number | 183500-94-9 | [3] |
| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | [3] |
| Molecular Weight | 247.12 g/mol | Calculated |
| Physical Form | Solid | [3] |
| Purity | ≥98% (Typical) | [3] |
| Storage | Sealed in a dry environment, room temperature. | [3] |
⚠️ Safety Warning: This compound is classified as hazardous.[3] It is harmful if swallowed or inhaled, and causes skin and serious eye irritation. Always handle this chemical in a fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Crystallization Issues
This section addresses the most common problems encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound is separating as an oil during crystallization ("oiling out"). What is happening and how can I fix it?
A1: "Oiling out" is a common problem in crystallization where the compound comes out of solution as a liquid phase rather than a solid.
Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. For hydrochloride salts, this can also be exacerbated by the presence of moisture, which can form a low-melting point hydrate, or by impurities that cause melting point depression.[4]
Solutions:
-
Increase Solvent Volume: The most direct solution is to re-heat the mixture to dissolve the oil and add more of the primary (good) solvent until the solution is clear at the boiling point. This lowers the saturation temperature, ensuring that when the solution cools, it reaches saturation at a temperature below the compound's melting point.[4]
-
Slow Down the Cooling Rate: Rapid cooling can lead to high levels of supersaturation, promoting oiling out.[4] After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent in which the compound is less soluble at higher temperatures may be required. Refer to Protocol 2: Solvent Screening to find a more appropriate system.
-
Use an Anti-Solvent: Dissolve the compound in a minimum amount of a "good" polar solvent (e.g., isopropanol) at room temperature. Then, slowly add a "poor," less polar anti-solvent (e.g., ethyl acetate or diethyl ether) dropwise until turbidity persists. This technique, known as anti-solvent crystallization, can often prevent oiling by inducing crystallization at a lower temperature.
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A2: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation or that the energy barrier for nucleation has not been overcome.
Causality: Crystal formation requires two steps: nucleation (the initial formation of a tiny crystal seed) and growth. Sometimes, even in a supersaturated solution, spontaneous nucleation is very slow.
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface that lowers the energy barrier for nucleation.[4]
-
Seed the Solution: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cold solution. This "seed" crystal provides a template for further crystal growth, bypassing the nucleation step.[5]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of nitrogen or under reduced pressure. This will increase the concentration of your compound, promoting supersaturation and crystallization. Be careful not to evaporate to dryness.
-
Cool to a Lower Temperature: If you have only cooled the solution in an ice bath (~0 °C), try moving it to a freezer (-20 °C) for a short period. This will further decrease the solubility of your compound.
Q3: My final product is a sticky solid or goo. How can I get a fine crystalline powder?
A3: A sticky or gooey product is often a sign of hygroscopicity or the presence of residual solvent. Hydrochloride salts are particularly susceptible to absorbing moisture from the atmosphere.[6]
Causality: The chloride ion in the salt is a good hydrogen bond acceptor and can readily interact with water molecules from the air, causing the crystalline solid to deliquesce or become sticky.[6] This is compounded if residual polar solvents like ethanol or methanol are trapped in the solid.
Solutions:
-
Ensure Anhydrous Conditions: The most critical step is to minimize contact with atmospheric moisture. Use dry solvents and perform the filtration and drying steps under an inert atmosphere (e.g., a nitrogen-filled glove bag).[7]
-
Perform a Solvent Trituration/Wash: Suspend the sticky solid in a non-polar, anhydrous solvent in which your compound is insoluble, such as diethyl ether or hexane.[8] Stir or sonicate the mixture. This will wash away residual polar solvents and may help break up the amorphous solid to induce crystallization. Filter the resulting solid quickly.
-
Dry Thoroughly Under Vacuum: After filtration, dry the solid in a vacuum oven, preferably with a desiccant like P₂O₅ present. Gentle heating (e.g., 40-50 °C) can be applied if the compound is thermally stable, which will help drive off both water and residual organic solvents.
Experimental Protocols
These protocols provide a validated framework for the crystallization of this compound.
Protocol 1: General Recrystallization Workflow
This protocol outlines a standard procedure for recrystallization from a single solvent system.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen "good" solvent to the flask. Heat the mixture to the solvent's boiling point with stirring until all the solid dissolves. If it doesn't dissolve, add small portions (5-10% of the current volume) of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the hot solution is colored, it may indicate impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Systematic Solvent Screening
Finding the ideal solvent is the most critical step for successful crystallization. A good solvent should dissolve the compound completely when hot but poorly when cold. This protocol helps you systematically identify such a solvent.
-
Preparation: Place approximately 20-30 mg of your compound into several small test tubes.
-
Screening at Room Temperature: To each tube, add 0.5 mL of a different candidate solvent. Agitate the tubes. If the compound dissolves completely, that solvent is unsuitable as a primary recrystallization solvent but may be a good "good" solvent for an anti-solvent pair.
-
Screening at Elevated Temperature: For the solvents in which the compound was insoluble at room temperature, heat them gently in a water or sand bath. If the compound dissolves completely upon heating, it is a promising candidate.
-
Cooling Test: Allow the tubes with dissolved compound to cool to room temperature and then in an ice bath. The solvent that produces a large amount of crystalline precipitate is an excellent choice.
-
Log Your Results: Use a table like the one below to keep track of your observations.
Table 2: Solvent Screening Log Template
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Observations on Cooling | Rating (Poor, Fair, Good) |
| Isopropanol | ||||
| Ethanol | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Water | ||||
| Acetone |
Frequently Asked Questions (FAQs)
Q1: What are the best types of solvents to start screening for this compound?
A1: Based on the structure of this compound, which contains a polar lactam, an aromatic ring, and an ionic hydrochloride group, a range of polar solvents should be screened. Good starting points include:
-
Polar Protic Solvents: Alcohols like isopropanol or ethanol. Isopropanol is often preferred for hydrochloride salts as they can be too soluble in ethanol, leading to poor recovery.[8]
-
Polar Aprotic Solvents: Acetonitrile or acetone.
-
Anti-Solvents: Less polar solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or toluene are excellent candidates for use as anti-solvents to induce precipitation.[10]
Q2: My final product has a slight yellow tint. How can I remove colored impurities?
A2: A yellow tint suggests the presence of persistent, likely conjugated organic impurities. As described in Protocol 1 , adding a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration can effectively adsorb these colored impurities.[4] Do not add charcoal to a boiling solution, as it can cause violent bumping.
Q3: What is disproportionation and should I be concerned about it?
A3: Disproportionation is a stability issue where the salt form reverts to its non-ionized free base and the corresponding acid (in this case, HCl).[11] This can happen in the solid state, often mediated by moisture, or in solution if the pH changes.[12] It is a concern because the free base will have different physical properties (e.g., lower solubility in aqueous media) than the salt. To avoid this, always store the hydrochloride salt in a tightly sealed container in a dry environment.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- ChemicalBook. (2025, January 27). 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8.
- Cayman Chemical. (2024, August 22). 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet.
- Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride.
- Khan, F., & Chadha, R. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Molecules, 28(2), 579.
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Benchchem. (n.d.). Navigating the Synthesis of Anhalamine Hydrochloride: A Technical Support Guide.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
- TradeIndia. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Sigma-Aldrich. (n.d.). This compound | 183500-94-9.
- ChemicalBook. (2023, May 18). 1-(3-Chlorophenyl)piperazine hydrochloride | 13078-15-4.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
- Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- LGC Standards. (n.d.). 1-(3-Chlorophenyl)piperazine (hydrochloride) [A crystalline solid].
- Kavitha, C., Jasinski, J., et al. (2014). Crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1).
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
- University of Minnesota Libraries. (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
- Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride 99% | 65369-76-8.
- Kaczor, A. A., et al. (2014). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 19(12), 21323–21343.
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
- MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change....
- Cayman Chemical. (n.d.). 1-(3-Chlorophenyl)piperazine (hydrochloride) (CAS 13078-15-4).
- precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE.
Sources
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Technical Support Center: Synthesis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. This molecule is a valuable building block in pharmaceutical research, and its efficient synthesis is critical for downstream applications. The key synthetic challenge lies in the N-arylation of the piperazin-2-one lactam, a reaction often plagued by side products that complicate purification and reduce yield.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions encountered by researchers in the field. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and control your chemical system.
Part 1: Understanding the Core Challenge: N-Arylation Pathways
The formation of the C-N bond between the 3-chlorophenyl ring and the piperazin-2-one nitrogen is typically achieved via transition-metal-catalyzed cross-coupling. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between them depends on available equipment, cost, and sensitivity of the substrates.
Caption: Primary N-arylation routes for synthesis.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q1: My reaction has stalled or shows no product formation after several hours. What are the most likely causes?
A1: This is a frequent problem often traced back to the catalyst system or reaction environment. The causes can be systematically diagnosed.
-
Inactive Catalyst: The active Pd(0) species in Buchwald-Hartwig amination is sensitive to oxygen.[1] If your palladium precatalyst is old or has been handled improperly, it may be oxidized and inactive. Similarly, copper catalysts for Ullmann reactions can be poisoned.
-
Solution: Use a fresh, high-quality precatalyst. Air-stable precatalysts (e.g., XPhos G3-Pd) are highly recommended for consistency. Ensure all reagents and solvents are rigorously deoxygenated by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[1]
-
-
Inappropriate Base: The base plays a crucial role. In Buchwald-Hartwig reactions, it must be strong enough to deprotonate the piperazin-2-one N-H bond (or the resulting palladium complex) to facilitate the catalytic cycle.[2]
-
Solution: For Buchwald-Hartwig, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is standard.[1] For Ullmann reactions, a weaker base like potassium carbonate (K₂CO₃) is often sufficient but requires higher temperatures.[3] Ensure the base is anhydrous and finely powdered to maximize its surface area.
-
-
Poor Ligand Choice: The ligand is not just an additive; it is fundamental to the catalyst's activity, especially for challenging substrates like aryl chlorides.
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Formation of Key Side Products
Q2: My reaction mixture contains significant amounts of 3,3'-dichlorobiphenyl and/or chlorobenzene. How can I minimize these side reactions?
A2: You are observing two classic competing pathways: aryl-aryl homocoupling (biaryl formation) and hydrodehalogenation.
-
Biaryl Homocoupling: This occurs when two molecules of the aryl halide couple together. It is often competitive with the desired C-N coupling.
-
Mechanistic Cause: This side reaction can become dominant if the C-N reductive elimination step is slow compared to competing pathways.
-
Solution: Optimize the catalyst-to-ligand ratio. A ratio between 1:1 and 1:2 is typically optimal.[1] Using ligands specifically designed to accelerate C-N bond formation, such as the Buchwald biarylphosphine ligands, is the most effective strategy.[4]
-
-
Hydrodehalogenation: This is the replacement of the bromine or chlorine on the aromatic ring with a hydrogen atom, yielding chlorobenzene from 1-bromo-3-chlorobenzene.
-
Mechanistic Cause: This can be caused by β-hydride elimination from certain intermediates or by protonolysis from trace water or alcohol in the presence of the base.
-
Solution: Ensure strictly anhydrous conditions. Dry all glassware, use anhydrous solvents, and handle hygroscopic bases in a glovebox. If using NaOtBu, ensure it is from a freshly opened container.
-
Caption: Competing reaction pathways in cross-coupling.
Part 3: Frequently Asked Questions (FAQs)
Q: For this specific synthesis, is Buchwald-Hartwig or Ullmann coupling the superior method? A: Both can be effective, but the Buchwald-Hartwig amination is generally preferred in modern drug discovery for several reasons. It proceeds under significantly milder conditions (typically 80-110 °C) compared to the often harsh temperatures (>150 °C) required for traditional Ullmann reactions.[3] These milder conditions better preserve the lactam functionality of the piperazin-2-one ring. Furthermore, the catalyst systems for Buchwald-Hartwig are often more versatile and higher-yielding for a broader range of substrates.[5]
Q: How do I purify the final product and prepare the hydrochloride salt? A: After the reaction is complete, a standard aqueous workup is performed to remove the inorganic base and salts. The crude product is then typically purified by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent like ethyl acetate or isopropanol. Then, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with a non-polar solvent like hexanes, and dried under vacuum.[6]
Q: What analytical methods are best for monitoring the reaction and identifying impurities? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile side products like chlorobenzene and the biaryl homocoupling product.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for monitoring the formation of the high-boiling point product and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR): Essential for final product characterization and for identifying the structure of any major, isolable impurities.
Part 4: Protocols & Data
Protocol 1: Optimized Buchwald-Hartwig N-Arylation
This protocol is a general guideline and should be optimized for your specific setup.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazin-2-one (1.2 equivalents), 1-bromo-3-chlorobenzene (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), and the palladium precatalyst/ligand system. (See Table 1 for suggestions).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the aryl halide is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel chromatography.
Table 1: Comparison of Recommended Catalytic Systems
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Aryl Halide | Ar-Br, Ar-Cl | Ar-I, Ar-Br (Ar-Cl is difficult) |
| Catalyst | Pd₂(dba)₃ (2 mol%) or XPhos-Pd-G3 (2 mol%) | CuI (10-20 mol%) |
| Ligand | XPhos (4 mol%) or RuPhos (4 mol%) | 1,10-Phenanthroline (20-40 mol%) |
| Base | NaOtBu or LHMDS (1.4 - 2.0 equiv) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene, Dioxane, CPME | DMF, NMP, DMSO |
| Temperature | 80 - 110 °C | 120 - 180 °C |
| References | [1][4][5] | [3][8][9] |
Table 2: Common Impurities and Analytical Signatures
| Impurity Name | Structure | Probable Cause | Key MS (m/z) Fragment |
| 3,3'-Dichlorobiphenyl | Cl-C₆H₄-C₆H₄-Cl | Aryl Homocoupling | 222, 224, 226 |
| Chlorobenzene | C₆H₅-Cl | Hydrodehalogenation | 112, 114 |
| 3-Chlorophenol | HO-C₆H₄-Cl | Reaction with trace H₂O/OH⁻ | 128, 130 |
| Bis-arylated Piperazinone | Ar-N(C₄H₆O)N-Ar | Over-reaction (unlikely) | Varies |
References
- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
- Wichur, T., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules.
- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides.
- Wikipedia. Ullmann condensation.
- SynArchive. Ullmann Condensation.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology.
- Organic Chemistry Portal. Ullmann Reaction.
Sources
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 7. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: 1-(3-chlorophenyl)piperazin-2-one Hydrochloride Assay
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the analytical assay of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide practical, field-proven insights to help you anticipate, troubleshoot, and resolve common interferences and challenges encountered during the quantification of this compound.
The robust and accurate assay of this compound is critical, as it is a key intermediate in the synthesis of various pharmacologically active molecules. Interference in its assay can lead to inaccurate purity assessments, impacting process chemistry decisions and regulatory compliance. This guide synthesizes established analytical principles with specific data to create a self-validating framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other known compounds?
This compound is a chemical intermediate. It is structurally related to 1-(3-chlorophenyl)piperazine (mCPP), which is a known metabolite of the antidepressant drug Trazodone.[1][2][3][4] Due to this relationship, analytical methods developed for Trazodone and its related substances are often a valuable starting point for assaying this intermediate.[5][6][7] The primary challenge stems from ensuring the analytical method can distinguish the target analyte from structurally similar precursors, side-reaction products, and degradation products.
Q2: What are the primary analytical techniques for assaying this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accessible technique for the assay of this compound.[5][6][8] The presence of the chlorophenyl chromophore allows for UV detection, typically in the 248-255 nm range.[5][7][9] For more complex matrices or trace-level analysis of related impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.[10][11]
Q3: What are the most common sources of interference in an HPLC assay for this compound?
Interference typically arises from three main sources:
-
Process-Related Impurities: These are substances structurally similar to the analyte that are carried over from the synthesis, such as unreacted starting materials or by-products.[5][12] An example is 1-(3-chlorophenyl)piperazine itself.[13]
-
Degradation Products: The analyte may degrade under certain conditions (e.g., exposure to acid, base, light, or oxidizing agents), forming new compounds that could co-elute with the main peak.[14][15] Forced degradation studies are essential to identify these potential interferents.[14][16]
-
Matrix Effects: Components from the sample matrix (e.g., excipients in a formulation, residual solvents) can co-elute and interfere with the analyte peak, affecting peak purity and quantification.
Q4: Why is solution stability a concern for this molecule?
Piperazine and its derivatives can be susceptible to degradation. For instance, solutions of Trazodone, a related compound, have been studied for stability in the mobile phase to ensure that no new impurity peaks arise during the analytical run time.[5] It is crucial to establish the stability of this compound in the chosen diluent to ensure that the observed purity profile is accurate and not an artifact of degradation post-dissolution. Solutions should be freshly prepared, or their stability should be validated over the expected analysis duration.[6]
Troubleshooting Guide: Specific Assay Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: My analyte peak is showing significant tailing or inconsistent retention times.
Question: I'm running my assay on a C18 column, but the peak for this compound is broad and tails badly. What's causing this and how can I fix it?
Probable Cause & Scientific Explanation: This issue is characteristic of secondary ionic interactions between the basic piperazine nitrogen atom and residual acidic silanols on the surface of the HPLC column's silica packing. At mid-range pH, these silanols are deprotonated (Si-O⁻) and can interact strongly with the protonated analyte, causing peak tailing and poor reproducibility.
Solution Pathway:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the column silanols. Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like trifluoroacetic acid (TFA) or phosphoric acid protonates the silanols (Si-OH), minimizing their ionic interaction with the analyte.[5][6]
-
Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanols, reducing the potential for these secondary interactions. If you are using an older Type A silica column, switching to a modern Type B, end-capped C18 or C8 column is highly recommended.
-
Sample Diluent Compatibility: Ensure your sample is dissolved in a diluent that is of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., pure acetonitrile into a highly aqueous mobile phase) can cause peak distortion. The best practice is to dissolve the sample directly in the mobile phase.[5]
-
Consider an Alternative Stationary Phase: Columns like a C8 phase are slightly less retentive than C18 and may offer better peak shape for certain basic compounds.[7][10]
| Parameter | Method A (Trazodone Related Compounds)[5][9] | Method B (Trazodone Related Impurities)[6] | Method C (Trazodone in Plasma)[10] |
| Column | Octylsilane (C8) | ODS C18 (4.6 x 250 mm, 10 µm) | Inertsil C8 (50 x 4.6 mm, 3 µm) |
| Mobile Phase | Tetrahydrofuran:Methanol:Acetonitrile:0.5% TFA (aq) (15:5:15:67.5) | Methanol:Acetonitrile:THF:0.5% TFA (aq) (18:18:4:60) | 2 mM Ammonium Acetate (pH 4.0): (Acetonitrile:Methanol 80:20) (10:90) |
| Flow Rate | Not specified, typical 1.0-1.5 mL/min | 1.5 mL/min | 0.9 mL/min |
| Detection | 248 nm | 252 nm | MS/MS (m/z 372.20/176.00) |
| Injection Vol. | 10 µL | 10 µL | 5 µL |
Problem 2: I am seeing an unexpected peak that is not resolved from my main analyte peak.
Question: My assay shows a shoulder on the main peak, or a small peak that merges with it. How can I confirm if this is an impurity and how do I resolve it?
Probable Cause & Scientific Explanation: This indicates a co-elution problem, where an impurity (either process-related or a degradant) has a retention time very similar to your analyte under the current chromatographic conditions. Method specificity is compromised, leading to inaccurate quantification.
Solution Pathway: This requires a systematic approach to identify the interferent and optimize the method for better resolution.
Caption: Troubleshooting workflow for co-eluting peaks.
A forced degradation study is essential to demonstrate the stability-indicating nature of your method.[14]
Objective: To intentionally degrade the analyte and verify that the resulting degradation products are chromatographically resolved from the parent peak.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 1-(3-chlorophenyl)piperazin-2-one HCl at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) or sunlight for 7 days.[14][15]
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Dilute all stressed samples to the target assay concentration.
-
Inject each sample into the HPLC system.
-
-
Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Assess the resolution between the parent peak and any new peaks (degradants). The resolution factor (Rs) should ideally be >2.0.
-
Use a photodiode array (PDA) detector if available to check for peak purity.
-
Problem 3: My quantitative results are inconsistent and show low recovery.
Question: When I analyze my samples, the calculated purity is lower than expected and varies between preparations. What could be the cause?
Probable Cause & Scientific Explanation: This points to a systematic loss of analyte during sample preparation or analysis. Potential causes include:
-
Analyte Adsorption: Basic compounds like piperazine derivatives can adsorb to active sites on glass surfaces, leading to loss of analyte, especially at low concentrations.
-
Incomplete Extraction: If analyzing from a complex matrix, the extraction procedure may not be efficient.
-
Analyte Instability: The compound may be degrading in the sample diluent after preparation and before injection.[5][6]
Solution Pathway:
-
Perform a Recovery Study: Spike a known amount of pure 1-(3-chlorophenyl)piperazin-2-one HCl into a blank matrix (placebo) at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare and analyze these samples in triplicate. The recovery should be within 98.0% to 102.0%. Poor recovery confirms analyte loss.
-
Mitigate Adsorption:
-
Use polypropylene or silanized glass vials and volumetric flasks.
-
Include a small amount of a competing base (like triethylamine) or acid (like TFA) in your diluent to block active sites on glassware.
-
-
Validate Solution Stability: Prepare a standard solution and an extracted sample solution. Inject them immediately (T=0) and then periodically over 24-48 hours while storing them under typical laboratory conditions. The peak area should not decrease by more than 2%.[6]
-
Optimize Extraction: If applicable, re-evaluate the extraction solvent, pH, and mixing/sonication time to ensure quantitative transfer of the analyte from the matrix into the solution.
Caption: Workflow for investigating low quantitative recovery.
References
- Beaulieu, N., Sears, R. W., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(4), 736-741.
- Pai, N. R., & Patil, S. S. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.
- Pai, N. R., & Patil, S. S. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 249-258.
- Ravi, V. B., Inamadugu, J. K., & Seshagiri, R. J. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Chromatographic Science, 51(8), 754-760.
- ResearchGate. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride.
- Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16955-16965.
- ResearchGate. (n.d.). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR.
- IndiaMART. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution.
- Gadzała-Kopciuch, R. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Instrumentation Science & Technology, 31(4), 373-386.
- UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties.
- Zhang, Y., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column Coupled with Single Quadrupole Mass Spectrometry. Analytical Sciences, 32(12), 1339-1344.
- Venugopal, N., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical Analysis, 4(5), 354-359.
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information.
Sources
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- 2. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]
- 3. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 [sigmaaldrich.com]
- 4. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. jocpr.com [jocpr.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
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- 13. 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8 [chemicalbook.com]
- 14. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support guide for the interpretation of Nuclear Magnetic Resonance (NMR) spectra of 1-(3-chlorophenyl)piperazin-2-one hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of spectral analysis for this compound.
Section 1: Foundational Spectral Interpretation
What does a typical ¹H NMR spectrum of this compound look like?
A representative ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, will exhibit distinct signals corresponding to the aromatic and piperazinone ring protons. The hydrochloride salt form will influence the chemical shifts, particularly of protons near the nitrogen atoms.
Expected Chemical Shifts (δ) in DMSO-d₆:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.8 - 7.4 | Multiplet (m) | 4H |
| Piperazinone (-CH₂-N-) | ~3.5 | Multiplet (m) | 2H |
| Piperazinone (-CH₂-C=O) | ~3.2 | Multiplet (m) | 2H |
| Piperazinone (-CH₂-N-Ar) | ~4.0 | Singlet (s) | 2H |
| Amine (N-H) | 9.5 - 10.5 | Broad Singlet (br s) | 1H |
Note: These are approximate values and can be influenced by solvent, concentration, and temperature.[1]
Molecular Structure and Proton Labeling
To facilitate discussion, the protons of this compound are labeled as follows:
Caption: Labeled structure of 1-(3-chlorophenyl)piperazin-2-one.
What are the expected ¹³C NMR chemical shifts?
The ¹³C NMR spectrum provides complementary information about the carbon skeleton.
Expected ¹³C Chemical Shifts (δ) in DMSO-d₆:
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165-170 |
| Aromatic (C-Cl) | ~134 |
| Aromatic (C-H) | ~115-130 |
| Aromatic (C-N) | ~148 |
| Piperazinone (-CH₂-N-) | ~50-55 |
| Piperazinone (-CH₂-C=O) | ~40-45 |
| Piperazinone (-CH₂-N-Ar) | ~55-60 |
Note: These are approximate values and can vary.[2][3][4]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of this compound.
Issue 1: Broad or Disappearing N-H Proton Signal
Question: The N-H proton signal is very broad, or in some cases, not visible at all. Why is this happening and how can I confirm its presence?
Answer: The broadness of the N-H proton signal is a classic phenomenon resulting from several factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with residual water in the NMR solvent or with other acidic/basic species. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening.
-
Solvent Effects: The choice of solvent significantly impacts the appearance of the N-H signal. In protic solvents like D₂O, the N-H proton will rapidly exchange with deuterium and become invisible. In aprotic polar solvents like DMSO-d₆, the exchange is slowed down, and the N-H proton is more likely to be observed, often as a broad singlet.[5]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent (preferably DMSO-d₆) is as anhydrous as possible to minimize exchange with water.
-
D₂O Exchange Experiment: To confirm the identity of the N-H peak, add a drop of D₂O to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The N-H peak should disappear or significantly decrease in intensity due to the exchange with deuterium.
-
Low-Temperature NMR: Cooling the sample can slow down the exchange rate, potentially sharpening the N-H signal.
Caption: Workflow for addressing a broad N-H signal.
Issue 2: Complex Multiplets in the Piperazinone Region
Question: The signals for the piperazinone protons are overlapping and difficult to assign. How can I resolve these?
Answer: The complexity in the 3.0-4.5 ppm region arises from the fact that the piperazinone ring is not planar and can exist in different conformations, such as chair or boat forms.[6][7] This can make the protons on the same carbon atom magnetically non-equivalent, leading to more complex splitting patterns (e.g., AB quartets instead of simple triplets).
Troubleshooting Steps:
-
2D NMR Spectroscopy: The most effective way to resolve these overlapping signals is to perform 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity within the piperazinone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.
-
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes simplify the multiplets if the conformational exchange rate changes.[8]
Issue 3: Unexpected Peaks in the Spectrum
Question: I am seeing extra peaks in my spectrum that I cannot assign to the target molecule. What could be the source of these impurities?
Answer: Unidentified peaks can originate from several sources. A systematic approach is necessary to identify them.
Potential Sources of Impurities:
-
Residual Solvents: Small amounts of solvents used during the synthesis or purification process (e.g., ethyl acetate, dichloromethane, diethyl ether) are common contaminants.[9]
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials such as 1-(3-chlorophenyl)piperazine or other reagents.[10][11][12]
-
Side Products: The synthesis of piperazine derivatives can sometimes yield side products that may be carried through the purification steps.
-
Grease: Silicone grease from glassware joints can appear as broad singlets around 0 ppm.
Troubleshooting Steps:
-
Check Solvent Residual Peak Tables: Compare the chemical shifts of the unknown peaks with published tables of common laboratory solvent impurities.[9]
-
Spiking Experiment: If you suspect a particular impurity (e.g., a starting material), add a small amount of the pure substance to your NMR sample and re-acquire the spectrum. An increase in the intensity of the corresponding peak will confirm its identity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can help to identify the molecular weights of the impurities, providing valuable clues to their structures.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride form of the compound used for NMR analysis?
The hydrochloride salt form is often used because it is typically a stable, crystalline solid that is easier to handle and weigh accurately than the free base, which may be an oil or a less stable solid.[13] The presence of the hydrochloride can also improve solubility in certain NMR solvents like DMSO-d₆.
Q2: How does the chlorine atom on the phenyl ring affect the NMR spectrum?
The chlorine atom is an electron-withdrawing group, which will influence the chemical shifts of the aromatic protons. It will deshield the protons in the ortho and para positions relative to the meta position. This effect helps in the assignment of the aromatic signals.
Q3: Can I use a different solvent, like CDCl₃?
While chloroform-d (CDCl₃) can be used, the hydrochloride salt may have limited solubility. Additionally, the N-H proton is more likely to be broad or exchange with residual water in CDCl₃ compared to DMSO-d₆.[14]
Q4: My integration values are not exact integers. Is this a problem?
Minor deviations from integer values are common and can be due to factors like signal-to-noise ratio, phasing, and baseline correction. However, if the deviations are significant, it could indicate the presence of impurities. It is important to set the integration of a well-resolved, non-exchangeable proton signal to a known integer value and calibrate the other integrals relative to it.
Q5: What is the significance of the broad signal often seen around 3.35 ppm in DMSO-d₆?
This broad signal is due to residual water in the DMSO-d₆ solvent.[15] Its chemical shift can vary depending on the temperature and the presence of acidic or basic species in the sample.
References
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem. (n.d.).
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018).
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018).
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (2017).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2020).
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents. (2016).
- 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents. (2015).
- 1H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (2016).
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (2014).
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. (2022).
- How to detect a HCl salt in organic compunds : r/chemistry - Reddit. (2023).
- 1-(3-Chlorophenyl)piperazine hydrochloride - Industrial Chemicals. (n.d.).
- Tables For Organic Structure Analysis. (n.d.).
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2016).
- 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. (n.d.).
- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Publications. (2001).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- NMR spectra salt identification. how we can identify? which kind of salt present the compound? | ResearchGate. (2016).
- 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. (2023).
- Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.).
- 13 C NMR Chemical Shifts - Oregon State University. (n.d.).
- 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE - precisionFDA. (n.d.).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. (2016).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - stoltz2.caltech.edu. (2010).
Sources
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- 2. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]
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- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
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- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Buy 1-(3-Chlorophenyl)piperazine Hydrochloride, Affordable Price, High Purity 98%, Pharmaceutical Grade [forecastchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support guide for the analysis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are utilizing mass spectrometry to characterize this compound. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounded in established scientific principles.
Section 1: Predicted Fragmentation Pathway
Understanding the fragmentation of 1-(3-chlorophenyl)piperazin-2-one is crucial for confident structural elucidation and method development. The molecule's structure, featuring a chlorophenyl ring, a piperazinone core, and an amide bond, presents several likely cleavage points under typical collision-induced dissociation (CID) conditions in positive ion mode ESI-MS/MS.
The free base of the compound has a monoisotopic mass of 210.0560 g/mol (C₁₀H₁₁ClN₂O). In positive electrospray ionization (ESI+), it will readily form a protonated molecule, [M+H]⁺, with an m/z of 211.0638 . This ion serves as the precursor for subsequent fragmentation analysis.
The primary fragmentation pathways are dictated by the relative stability of the resulting fragment ions. The most probable cleavages occur at the bonds alpha to the carbonyl group and within the piperazinone ring.
Caption: Predicted fragmentation of 1-(3-chlorophenyl)piperazin-2-one.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common practical questions and issues encountered during the LC-MS analysis of this compound.
Q1: What are the expected molecular ions for this compound? I'm analyzing the hydrochloride salt.
Answer: Although you are starting with the hydrochloride salt, in a typical reversed-phase LC-MS experiment with acidic mobile phases (e.g., containing formic acid), you will primarily observe the protonated molecule of the free base. The HCl salt readily dissociates in solution.
-
In Positive Ion Mode (ESI+): The primary ion you should target is the protonated molecule, [M+H]⁺ , at approximately m/z 211.1 . Remember to also look for the corresponding chlorine isotope peak at m/z 213.1 .
-
In Negative Ion Mode (ESI-): This compound is not expected to ionize well in negative mode as it lacks a readily deprotonable acidic proton. You are unlikely to see a significant [M-H]⁻ signal.
It is also common to see adduct ions, especially if the mobile phase or sample contains sodium or potassium salts.[1][2] Look for [M+Na]⁺ (m/z 233.1) and [M+K]⁺ (m/z 249.0) . The presence of these can sometimes suppress the desired [M+H]⁺ signal.[3]
Q2: Why do I see a prominent isotopic peak at M+2?
Answer: This is the hallmark signature of a chlorine-containing compound.[4] Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% abundance).[5][6]
This results in a characteristic isotopic pattern for any chlorine-containing ion:
-
An "M" peak corresponding to the ion with the ³⁵Cl isotope.
-
An "M+2" peak corresponding to the ion with the ³⁷Cl isotope.
-
The intensity ratio of the M peak to the M+2 peak will be approximately 3:1 .[7]
This 3:1 ratio is a powerful diagnostic tool. If you see a fragment ion, check for its corresponding M+2 peak to confirm that the fragment still contains the chlorine atom. For example, if you observe the [C₆H₄Cl]⁺ fragment, you will see peaks at m/z 111 and m/z 113 in a ~3:1 ratio.[4]
Q3: My signal intensity for the [M+H]⁺ ion is very low or absent. What's wrong?
Answer: This is a common issue in LC-MS and can stem from several factors.[8][9] Here’s a systematic troubleshooting approach:
-
In-Source Fragmentation: The compound might be fragmenting within the ion source before it even reaches the mass analyzer.
-
Cause: Source parameters like capillary voltage or source temperature are too high ("harsh").[10]
-
Solution: Methodically reduce the capillary/nozzle voltage and the source gas temperature. Infuse a standard solution of your compound and optimize these parameters to maximize the [M+H]⁺ signal while minimizing fragments.
-
-
Poor Ionization/Mobile Phase Mismatch: The mobile phase composition is critical for efficient protonation.
-
Adduct Formation Dominance: As mentioned in Q1, sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts might be forming preferentially over the protonated molecule.[13]
-
Cause: Contamination from glassware, solvents, or the sample matrix. Sodium is ubiquitous.[2]
-
Solution: Use high-purity, LC-MS grade solvents and additives.[14] If adducts are still dominant, you can sometimes encourage protonation by increasing the concentration of the acid modifier (e.g., from 0.1% to 0.2% formic acid) or by adding ammonium formate or ammonium acetate to the mobile phase to promote [M+NH₄]⁺ adducts, which can sometimes be more stable.[2]
-
-
Sample Degradation: The analyte may not be stable under the prepared conditions.
-
Cause: The compound could be degrading in the sample vial, especially if left on the autosampler for an extended period.[11]
-
Solution: Prepare samples fresh. If stability is a concern, use a cooled autosampler and perform stability tests.
-
Q4: What are the major fragment ions I should expect in an MS/MS experiment?
Answer: Based on the predicted fragmentation pathway and data from structurally similar compounds like mCPP (1-(3-chlorophenyl)piperazine), the following fragments are expected upon CID of the [M+H]⁺ (m/z 211.1) precursor.[12][15]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Notes |
| 211.1 / 213.1 | 183.1 / 185.1 | -CO (28 Da) | Ring-opened iminium ion | A common loss from cyclic ketones/amides. |
| 211.1 / 213.1 | 154.0 / 156.0 | -C₂H₃NO (57 Da) | 3-chloro-N-vinylaniline radical cation | Cleavage of the piperazinone ring. A highly characteristic fragment. |
| 154.0 / 156.0 | 111.0 / 113.0 | -C₂H₅N (43 Da) | 3-chlorophenyl cation | Loss of the remaining piperazine fragment; confirms the chlorophenyl moiety. |
Note: The presence of the chlorine isotope pattern should be observed for all fragments that retain the chlorophenyl group.
Section 3: Experimental Protocol Workflow
A robust analysis requires a well-defined workflow, from sample preparation to data interpretation.
Caption: Standard workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh and dissolve this compound in a 50:50 mixture of LC-MS grade methanol and water to create a 1 mg/mL stock solution. The compound is soluble in polar solvents.[16]
-
Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare working standards in the range of 1 ng/mL to 1000 ng/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size) is recommended for good peak shape and separation.
-
Mobile Phase A: 0.1% (v/v) formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in LC-MS grade acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical starting gradient would be:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Full Scan Analysis: Acquire data in full scan mode from m/z 100-300 to confirm the presence of the [M+H]⁺ ion (m/z 211.1) and its chlorine isotope (m/z 213.1).
-
MS/MS Analysis (Tandem MS):
-
Select m/z 211.1 as the precursor ion.
-
Apply collision energy (CE) to induce fragmentation. Optimize CE (e.g., in a range of 10-40 eV) to obtain a stable and informative fragmentation pattern.
-
Acquire the product ion spectrum.
-
-
-
Data Verification:
-
Confirm the retention time of the analyte.
-
Verify the mass accuracy of the precursor ion.
-
Confirm the presence of the M+2 isotope peak with a ~3:1 intensity ratio.
-
Match the observed fragment ions in the MS/MS spectrum to the predicted fragmentation pattern.
-
References
- de la Mata, A. P., & Hilderbrand, A. E. (2012). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
- Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps.
- Kruve, A., & Lõkov, K. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182.
- CHROMacademy. (n.d.). Troubleshooting LC-MS. CHROMacademy.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog.
- Al-Rubaye, A. F., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives. Rapid Communications in Mass Spectrometry, 37(14), e9530.
- Leito, I., et al. (2017). Using isotopic abundance patterns to count the number of chlorine atoms in a C12 compound. ResearchGate.
- Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. Chemistry Dictionary.
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
- Chloro pattern in Mass Spectrometry. (2023). YouTube.
- ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate.
- Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.
- Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
- Dong, M. W., & Wang, H. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America.
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. PubChem.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). ResearchGate.
- El-Ablack, F. Z., et al. (2013). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 7, 54.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- mzCloud. (2015). 1 3 Chlorophenyl piperazine m CPP. mzCloud.
- Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 757-65.
- IndiaMART. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. IndiaMART.
- Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-8.
- El-Sayed, R. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 1-10.
- University of Arizona Campus Repository. (n.d.). Gas Phase Structural Studies of Peptide Fragment Ions: Structural Insights into Mass Spectrometry Fragmentation Mechanisms. UA Campus Repository.
Sources
- 1. pubs.acs.org [pubs.acs.org]
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Inconsistent results in 1-(3-chlorophenyl)piperazin-2-one Hydrochloride experiments
Technical Support Center: 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support resource for this compound (CAS 183500-94-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common sources of inconsistent experimental results encountered when working with this compound. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure reproducibility and confidence in your findings.
Part 1: Foundational Troubleshooting - Purity and Integrity of Starting Material
The most frequent cause of inconsistent results is variability in the starting material. Before beginning any experiment, verifying the identity, purity, and stability of your 1-(3-chlorophenyl)piperazin-2-one HCl is a critical, non-negotiable step.
FAQ 1: My initial characterization (NMR, LC-MS) of a newly acquired batch doesn't match the reference data perfectly. What's going on?
Answer: Discrepancies between batches are a common challenge. Several factors could be at play:
-
Residual Solvents or Reagents: The synthesis of piperazine derivatives can leave behind trace amounts of solvents (e.g., xylene, acetone) or unreacted starting materials like 3-chloroaniline.[1][2] These impurities can interfere with subsequent reactions or biological assays.
-
Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[3] This absorbed water can alter the compound's effective concentration and may not be readily apparent without specific analysis like Karl Fischer titration.
-
Degradation Products: Although generally stable when stored correctly, improper handling (exposure to light, high temperatures, or humidity) can lead to degradation.[4] The lactam ring in the piperazin-2-one structure could be susceptible to hydrolysis under acidic or basic conditions, especially during work-up procedures.[5]
Recommended Protocol: Comprehensive Purity Verification
-
Visual Inspection: The compound should be a white to off-white solid.[6] Note any discoloration or clumping, which may suggest degradation or moisture.
-
Solubility Test: Confirm solubility in your intended solvent (e.g., water, DMSO, methanol).[7] Note the concentration at which it dissolves completely. Incomplete solubility is a red flag for impurities.
-
Thin-Layer Chromatography (TLC): Run a TLC plate with an appropriate solvent system (e.g., Dichloromethane/Methanol mixture) to quickly check for non-volatile impurities. A single, well-defined spot is expected.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An isocratic or gradient method can quantify the main peak and detect minor impurities. Aim for a purity of ≥98% for most applications.
-
Mass Spectrometry (MS): Confirm the molecular weight. For 1-(3-chlorophenyl)piperazin-2-one HCl, the expected mass for the parent molecule (C₁₀H₁₁ClN₂O) should be observed.
-
Nuclear Magnetic Resonance (¹H NMR): This confirms the chemical structure. Integrate the peaks and compare them to the expected structure. Look for unexpected peaks that could indicate impurities.
Troubleshooting Workflow for Purity Verification
Caption: Workflow for verifying the purity of new compound batches.
Part 2: Experimental Execution - Handling, Stability, and Reaction Conditions
Even with a pure starting material, inconsistencies can arise from improper handling and suboptimal reaction or assay conditions.
FAQ 2: I am observing poor reproducibility in my biological assay results (e.g., receptor binding, cell viability). What should I investigate?
Answer: This often points to issues with solution preparation and stability.
-
Inaccurate Concentration: As a hydrochloride salt, the molecular weight used for calculations must be correct (247.12 g/mol ).[6] Using the freebase weight will lead to concentration errors. Furthermore, failure to account for absorbed water in a hygroscopic sample will result in preparing solutions that are less concentrated than intended.
-
Solution Stability: While the solid form is stable when stored in a cool, dry place, its stability in solution, particularly aqueous buffers, may be limited.[4] The lactam or other functional groups could degrade over time, especially if the pH of the buffer is not optimal or if the solution is stored for extended periods. It is a common practice to use freshly prepared solutions for each experiment.
-
Solvent Effects: The choice of solvent can be critical. While DMSO is a common choice for creating stock solutions, high concentrations can be toxic to cells.[7] Ensure the final concentration of DMSO in your assay is consistent and below the toxic threshold for your specific cell line.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Room temperature, sealed in a dry environment.[6] | Prevents moisture absorption and degradation. |
| Stock Solution | Prepare fresh in a suitable solvent like DMSO or methanol.[7] | Minimizes degradation in solution. |
| Working Solution | Dilute stock solution into aqueous buffer immediately before use. | Aqueous solutions may have limited stability. |
| pH Control | Maintain a consistent and appropriate pH in assays. | The compound's charge state and stability can be pH-dependent. |
FAQ 3: My synthesis reaction using 1-(3-chlorophenyl)piperazin-2-one HCl as a reactant has a very low yield. How can I troubleshoot this?
Answer: Low yields in organic synthesis are a classic problem that requires systematic troubleshooting.[8]
-
Reagent Quality: Ensure all other reagents and solvents are pure and anhydrous if required by the reaction chemistry. Cutting corners on solvent purification is a frequent source of failure.
-
Reaction Conditions: Small deviations in temperature, reaction time, or atmosphere (e.g., failure to maintain inert conditions) can drastically impact yield. Many organic reactions are sensitive to trace amounts of air or water.[5]
-
Deprotonation Step: If the reaction requires the piperazine nitrogen to act as a nucleophile, the hydrochloride salt must first be neutralized with a suitable base (e.g., triethylamine, sodium carbonate) to generate the free base in situ. Incomplete deprotonation is a common reason for reaction failure.
-
Work-up Losses: The product may be lost during the work-up phase. For instance, it could be partially soluble in the aqueous layer or adhere to filtration media.[5] Always check all phases (organic, aqueous, solids) by TLC before discarding them.
General Troubleshooting Logic for Synthetic Reactions
Caption: A logical approach to diagnosing failed synthesis reactions.
References
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- 1-(3- Chlorophenyl)
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP)
- 1-(3-Chlorophenyl)piperazine hydrochloride. Industrial Chemicals. [Link]
- CN104402842A - Synthetic method of piperazidines drug intermediate.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]
- Common sources of mistake in organic synthesis. Reddit. [Link]
- Approach to Synthesis Problems – Organic Chemistry: How to….[Link]
- Piperazine derivatives as dangerous abused compounds.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]
Sources
- 1. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. fishersci.com [fishersci.com]
- 4. Buy 1-(3-Chlorophenyl)piperazine Hydrochloride, Affordable Price, High Purity 98%, Pharmaceutical Grade [forecastchemicals.com]
- 5. How To [chem.rochester.edu]
- 6. This compound | 183500-94-9 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Scaling Up 1-(3-chlorophenyl)piperazin-2-one Hydrochloride Synthesis
Welcome to the technical support center for the process development and scale-up of 1-(3-chlorophenyl)piperazin-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and scalable process.
Synthesis Pathway & Key Transformations
The synthesis of 1-(3-chlorophenyl)piperazin-2-one is a multi-step process involving the formation of key C-N bonds and a critical intramolecular cyclization to form the lactam ring. A common and scalable approach involves a two-step sequence starting from 3-chloroaniline.
Overall Synthetic Workflow
The process begins with the N-acylation of 3-chloroaniline, followed by a nucleophilic substitution and intramolecular cyclization to form the piperazinone core. The final step is the formation of the hydrochloride salt to improve the compound's physical properties.
Caption: High-level workflow for the synthesis of 1-(3-chlorophenyl)piperazin-2-one HCl.
Troubleshooting Guide: From Lab to Pilot Plant
This section addresses specific issues that may arise during the synthesis and scale-up, presented in a question-and-answer format.
Problem Area 1: N-Acylation of 3-Chloroaniline (Step 1)
Question: My N-acylation reaction is sluggish, resulting in low yield of the 2-chloro-N-(3-chlorophenyl)acetamide intermediate. What are the common causes?
Answer: This is a frequent challenge when moving from bench to scale. The primary causes are often related to reagent choice, base stoichiometry, and mass transfer limitations.
-
Insufficient Acylating Agent Reactivity: While chloroacetyl chloride is highly reactive, its decomposition can be rapid, especially with poor temperature control. On a larger scale, inefficient subsurface addition can lead to localized hydrolysis or side reactions before it can react with the aniline.
-
Inadequate Base: Aniline itself is a base and can self-quench the reaction. An external, non-nucleophilic inorganic base like sodium or potassium carbonate is crucial. Ensure at least 2.0 equivalents are used: one to neutralize the HCl generated from the acyl chloride and one to act as an acid scavenger throughout the process.
-
Mass Transfer Limitations: This is a classic scale-up problem.[1] In a large reactor, the mixing of a solid base (Na₂CO₃) in a slurry can be inefficient. This creates localized areas of low pH, which protonates the aniline, rendering it non-nucleophilic and halting the reaction.[2]
-
Solution: Increase agitation speed and consider using a phase-transfer catalyst (PTC) if working in a biphasic system. Alternatively, using a finer mesh of sodium carbonate can improve its dispersion and reactivity.
-
Question: I'm observing significant dark tar/polymer formation during the acylation. How can this be prevented?
Answer: Tar formation typically points to uncontrolled exotherms or side reactions like di-acylation followed by polymerization.
-
Causality (Thermal Control): The acylation of anilines is highly exothermic. In a large vessel, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] "Hot spots" can form, leading to thermal degradation of the starting material, intermediate, and product.
-
Solution: Implement strict temperature control. Add the chloroacetyl chloride dropwise or via a syringe pump, ensuring the internal temperature does not exceed the set point (e.g., 0-5 °C). Ensure the reactor's cooling jacket is functioning optimally.
-
-
Causality (Stoichiometry): Using a large excess of chloroacetyl chloride can lead to unwanted side reactions.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the acylating agent and add it slowly to the reaction mixture to maintain a low instantaneous concentration.[3]
-
Problem Area 2: Intramolecular Cyclization (Step 2)
Question: The cyclization to form the piperazinone ring is incomplete, leaving a significant amount of the linear intermediate. How can I drive the reaction to completion?
Answer: Incomplete cyclization is usually due to insufficient thermal energy, incorrect choice of base, or reaction dilution.
-
Causality (Thermodynamics & Kinetics): Intramolecular cyclization is often an equilibrium-driven process that requires sufficient energy to overcome the activation barrier.[4] The reaction is also kinetically dependent; it needs to be faster than competing intermolecular side reactions.
-
Solution 1 (Temperature): Ensure the reaction is heated to a sufficiently high temperature. Solvents like toluene (111 °C), xylene (≈140 °C), or diglyme (162 °C) are often used.[5][6] Monitor the reaction by HPLC to determine the optimal reflux time.
-
Solution 2 (Base Selection): A strong, non-nucleophilic base is required to deprotonate the secondary amine, facilitating the final ring-closing nucleophilic attack. Potassium carbonate or a hindered organic base like DBU may be more effective than weaker bases.
-
Solution 3 (Concentration): According to the principles of cyclization, intramolecular reactions are favored at higher dilutions. However, on a manufacturing scale, this is often not economically viable. A careful balance must be struck. If dimerization is a major issue, consider a slow addition of the intermediate to the hot, basic solvent to maintain a low concentration of the reactive species at any given time.
-
Problem Area 3: Work-up and Purification
Question: My crude product is a persistent, dark oil that is difficult to purify and won't crystallize. What are my options?
Answer: Oiling out is common for polar intermediates and is often caused by residual impurities preventing lattice formation.
-
Causality (Impurities): Residual starting materials, solvents, or polymeric byproducts act as "crystallization inhibitors." The high polarity of the piperazinone functional group also makes it challenging to crystallize from common non-polar solvents.
-
Solution 1 (Column Chromatography - Lab Scale): At the lab scale, flash chromatography is effective. Given the product's polarity, a normal phase separation using a gradient of methanol in dichloromethane or ethyl acetate is a good starting point.[7] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[8]
-
Solution 2 (Liquid-Liquid Extraction - Scale-up): A thorough aqueous wash procedure is critical at scale. Perform acidic washes (e.g., dilute HCl) to remove any unreacted basic starting materials like ethylenediamine. Follow with basic washes (e.g., NaHCO₃ solution) to remove acidic byproducts.
-
Solution 3 (Crystallization Tuning): If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., isopropanol, acetone) and then slowly adding an anti-solvent (e.g., heptane, MTBE) until turbidity persists. Seeding with a small crystal, scratching the flask, and allowing it to stand at a low temperature can induce crystallization.
-
Problem Area 4: Hydrochloride Salt Formation (Step 3)
Question: The final hydrochloride salt is hygroscopic and oily, making it difficult to filter and dry. How can I obtain a stable, crystalline solid?
Answer: The physical form of a salt is highly dependent on the solvent system, stoichiometry of the acid, and rate of crystallization.[9]
-
Causality (Solvent Choice): The choice of solvent is paramount. Protic solvents like methanol or ethanol can be good for dissolving the free base but may lead to solvate formation or poor crystal structure. Using aqueous HCl can also result in lower yields due to the salt's solubility in water.[10]
-
Solution: A common industrial practice is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate (EtOAc). Then, add a solution of anhydrous HCl in the same solvent (or gaseous HCl) dropwise. This avoids introducing water and often yields a crystalline precipitate.[11]
-
-
Causality (Rate of Formation): Crashing the salt out of solution by adding the acid too quickly often leads to an amorphous or oily product.
-
Solution: Add the HCl solution slowly at room temperature or slightly elevated temperature to allow for controlled crystal nucleation and growth. After addition, cool the mixture slowly to 0-5 °C to maximize yield.
-
-
Causality (Stoichiometry): Adding a large excess of HCl can suppress the pKa and sometimes leads to the formation of oily or hygroscopic dihydrochloride salts if other basic sites are present, though this is less likely for this specific molecule.[12]
-
Solution: Use a stoichiometric amount (1.0-1.05 equivalents) of HCl. Titrate a sample of your free base solution to accurately determine the required amount of acid before committing the entire batch.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
-
Temperature Control: Especially during the N-acylation step to prevent exotherms and degradation.
-
Reagent Addition Rate: Slow, controlled addition of chloroacetyl chloride and HCl is crucial for safety, selectivity, and obtaining a good final product form.
-
Agitation Rate: Essential for ensuring homogeneity in slurry reactions (N-acylation) and for efficient heat transfer in all steps.
-
pH Control: During work-up and extractions to ensure efficient removal of impurities.
Q2: What analytical techniques are recommended for in-process controls (IPCs)?
-
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction completion and purity at each stage. A reverse-phase C18 column with a gradient method (e.g., water/acetonitrile with 0.1% TFA or formic acid) is typically effective.
-
TLC (Thin-Layer Chromatography): A quick, qualitative check for reaction progress at the bench.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying and quantifying volatile impurities or starting materials.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation of intermediates and the final product.
Q3: What are the primary safety concerns when scaling up this process?
-
Corrosive Reagents: Chloroacetyl chloride is highly corrosive and lachrymatory. Use in a well-ventilated fume hood or closed reactor system with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The N-acylation step can generate significant heat. Ensure the reactor has adequate cooling capacity and an emergency quench plan is in place.
-
HCl Handling: Anhydrous HCl (gas or solution) is highly corrosive and requires specialized handling procedures and equipment.
Key Experimental Protocols
Protocol 4.1: Lab-Scale Synthesis of 1-(3-chlorophenyl)piperazin-2-one (Free Base)
-
N-Acylation: To a stirred solution of 3-chloroaniline (1.0 eq) and sodium carbonate (2.2 eq) in acetone at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC/HPLC.
-
Work-up 1: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Cyclization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. To the crude intermediate, add ethylenediamine (1.5 eq) and toluene. Heat the mixture to reflux (≈110 °C) for 12-18 hours, using a Dean-Stark trap if water is formed. Monitor by HPLC until the starting intermediate is consumed.
-
Work-up 2: Cool the reaction mixture. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base, often as an oil or waxy solid.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, 0-10% methanol in dichloromethane gradient) or by crystallization from a suitable solvent system (e.g., isopropanol/heptane).
Protocol 4.2: Formation and Isolation of the Hydrochloride Salt
-
Dissolve the purified 1-(3-chlorophenyl)piperazin-2-one free base (1.0 eq) in a minimal amount of isopropanol (IPA).
-
While stirring, slowly add a solution of 2M HCl in IPA (1.05 eq) dropwise.
-
A white precipitate should form. Continue stirring at room temperature for 1-2 hours.
-
Cool the slurry to 0-5 °C and stir for an additional hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA, followed by cold MTBE or heptane.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Data & Impurity Profile Summary
Table 1: Typical Process Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield |
|---|---|---|---|---|---|
| N-Acylation | 3-Chloroaniline, Chloroacetyl Chloride | Acetone / Toluene | 0 to 25 | 2 - 4 | 85 - 95% |
| Cyclization | Intermediate I, Ethylenediamine | Toluene / Xylene | 110 - 140 | 12 - 24 | 70 - 85% |
| Salt Formation | Free Base, HCl | Isopropanol | 0 to 25 | 2 - 3 | 90 - 98% |
Table 2: Common Impurities and Recommended Analytical Methods
| Impurity Name | Origin | Recommended Analytical Method |
|---|---|---|
| 3-Chloroaniline | Unreacted starting material | HPLC, GC-MS |
| 2-chloro-N-(3-chlorophenyl)acetamide | Incomplete cyclization | HPLC |
| Dimer/Polymer Species | Intermolecular side reactions | HPLC, LC-MS |
| Residual Solvents | Process solvents | GC-HS (Headspace) |
Visualization of Key Relationships
Cyclization: Intramolecular vs. Intermolecular Pathways
The success of Step 2 hinges on favoring the desired intramolecular cyclization over the competing intermolecular dimerization. This is governed by reaction conditions.
Caption: Kinetic competition between desired cyclization and undesired dimerization.
References
- Hosseini, S. A., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(4), 439-445.
- Albert, A. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Methods and Principles in Medicinal Chemistry.
- Reddit r/chemistry. (2018). Problem with hydrochloride salt formation/isolation.
- Stahl, S. S., & Lu, Z. (2012). Palladium-Catalyzed Aerobic Oxidative Amination of Alkenes: A New Approach to Piperazinones, Morpholines, and Piperidines. Organic Letters, 14(5), 1234–1237.
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
- Paulekuhn, G. S., et al. (2010). Method for salt preparation. US Patent US20100204470A1.
- Filo. (2025). Explain why the acylation of aniline is not possible.
- Reilly, S. W., & Mach, R. H. (2016). A Facile Palladium-Catalyzed Synthesis of N-Arylpiperazines under Aerobic Conditions. Organic Letters, 18(20), 5272–5275.
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1-(3-chlorophenyl)piperazin-2-one Hydrochloride storage and handling best practices
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride (CAS No: 183500-94-9). Adherence to these best practices is critical for ensuring the compound's stability, purity, and the reproducibility of experimental results.
Quick Reference: Storage & Handling Parameters
For ease of access, the following table summarizes the critical parameters for managing this compound in a laboratory setting.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | Room Temperature (20-25°C) | Prevents potential thermal degradation. Avoid temperature extremes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is noted to be potentially air-sensitive and hygroscopic. An inert atmosphere minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.[1][2] |
| Humidity | Dry Environment (Desiccated) | As a hygroscopic solid, the compound readily absorbs atmospheric moisture.[2][3][4] This can lead to physical clumping and chemical degradation. |
| Light Exposure | Protect from Light | Store in an amber or opaque container.[5] Many hydrochloride salts and piperazine derivatives are light-sensitive, and exposure can induce photodegradation.[6][7][8] |
| Container | Tightly Sealed, Airtight Container | Prevents ingress of moisture and atmospheric gases.[3][4] For long-term storage, sealing with parafilm is recommended. |
| Purity | ≥98% (Typical) | Varies by supplier. Always refer to the Certificate of Analysis (CoA) for lot-specific purity. |
| Appearance | White to Off-White Crystalline Powder | A significant change in color (e.g., to yellow or brown) may indicate degradation.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the absolute ideal storage conditions for long-term stability?
For maximum long-term stability (≥5 years), this compound should be stored in a tightly sealed, amber glass vial, with the headspace flushed with an inert gas like argon or nitrogen.[10] This vial should then be placed inside a desiccator at room temperature, away from direct light and sources of heat.[5]
-
Causality: This multi-barrier approach mitigates the three primary risks to the compound's integrity:
-
Hydrolysis: The hydrochloride salt is hygroscopic, meaning it attracts and absorbs atmospheric water.[2][4] This moisture can lead to physical clumping and can act as a reagent for hydrolytic degradation. A desiccated, airtight environment is the primary defense.[3]
-
Oxidation: Piperazine rings can be susceptible to oxidation, especially in the presence of moisture and light.[11] An inert atmosphere displaces oxygen, preventing this degradation pathway.
-
Photodegradation: UV or high-energy visible light can provide the activation energy needed to break chemical bonds, leading to impurity formation.[8] Amber glass or opaque containers block these wavelengths.
-
Q2: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic." What practical issues can this cause during my experiments?
Hygroscopicity can introduce significant errors and inconsistencies.[4] When the powder absorbs moisture, you may encounter:
-
Inaccurate Weighing: You will be weighing a combination of your compound and an unknown amount of water, leading to the preparation of solutions with lower-than-intended concentrations.
-
Physical Changes: The powder may become clumpy, gummy, or form a paste, making it difficult to handle and accurately dispense.[4]
-
Altered Solubility: The presence of excess water can change the solvation dynamics, potentially affecting dissolution rates and final solubility.
-
Chemical Instability: The absorbed water is not inert and can initiate or accelerate degradation reactions, compromising the purity of your sample.[12]
Q3: What are the visible signs that my sample of this compound may have degraded?
You should always trust your Certificate of Analysis as the primary quality document. However, visual inspection can provide early warnings of potential degradation. Look for:
-
Color Change: The compound should be a white to off-white powder.[9] The appearance of a distinct yellow or brown hue is a strong indicator of impurity formation.
-
Clumping or Caking: Severe clumping or the formation of a solid "brick" indicates significant moisture absorption.[4]
-
Odor: While the compound is typically odorless, the development of a sharp or amine-like smell could suggest decomposition.[13]
If you observe any of these signs, it is highly recommended to re-qualify the material using an analytical technique like LC-MS or ¹H-NMR before use.
Troubleshooting Guide
This section addresses specific problems you may encounter and links them to potential storage and handling issues.
Problem: My compound has clumped together and is difficult to weigh accurately.
-
Immediate Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[2][4] This likely occurred from repeated opening of the container in a humid environment or improper sealing after use.
-
Short-Term Solution: You can try to break up the clumps with a clean, dry spatula inside a glove box or a nitrogen-purged glove bag to prevent further moisture uptake.[3] However, be aware that the material's weight is now compromised by water content. Drying the material by heating is not recommended as it can cause thermal degradation.[4]
-
Long-Term Prevention: Always handle the compound in a low-humidity environment (e.g., a glove box). Minimize the time the container is open to the atmosphere. After dispensing, tightly reseal the container, wrap the cap with parafilm, and store it in a desiccator.[14] For frequent use, consider preparing smaller aliquots in separate vials to avoid repeatedly exposing the main stock to air.[15]
Problem: I am seeing unexpected peaks in my LC-MS/GC-MS analysis that were not there previously.
-
Potential Cause 1: Oxidative Degradation. The piperazine moiety is susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal catalysts, can lead to the formation of N-oxides or other oxidative artifacts.
-
Potential Cause 2: Hydrolytic/Thermal Degradation. Piperazine derivatives can degrade via pathways involving nucleophilic substitution or ring-opening, which can be initiated by water or heat.[16] Common degradation products of piperazine itself include ethylenediamine (EDA) and 2-oxopiperazine (OPZ).[11] While the exact degradants of this specific molecule would require characterization, these represent plausible impurity structures.
-
Troubleshooting Steps:
-
Review your storage and handling history. Was the compound exposed to air, light, or high temperatures for extended periods?
-
Prepare a fresh solution from a new, unopened vial of the compound if available and re-run the analysis to confirm if the issue is with the specific aliquot or the entire batch.
-
If the problem persists, the integrity of the entire lot may be compromised. Contact the supplier with your analytical data.
-
Problem: The powder's color has changed from off-white to a noticeable yellow/brown.
-
Immediate Cause: Color change is a strong indicator of chemical degradation. This is often due to the formation of conjugated systems or oxidized species which absorb visible light.
-
Action: Do not use the material for your experiment. The presence of color indicates a significant level of impurities, which will compromise your results and may have different biological or chemical activities. The material should be properly disposed of according to your institution's hazardous waste guidelines.[1]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.
Caption: Troubleshooting Decision Tree for 1-(3-chlorophenyl)piperazin-2-one HCl.
Experimental Protocols
Protocol 1: Best Practices for Weighing and Aliquoting
This protocol is designed to minimize moisture and atmospheric exposure.
-
Preparation: Place the sealed stock container, spatulas, and several small, tared amber vials with screw caps into a desiccator for at least 4 hours to ensure all items are dry.
-
Inert Environment: If available, transfer all items into a nitrogen or argon-filled glove box. If not, perform the following steps quickly in a fume hood on a day with low laboratory humidity.
-
Dispensing: Briefly open the main stock container. Using a clean, dry spatula, quickly dispense the approximate desired amount of powder into the tared amber vials.
-
Sealing: Immediately and tightly seal the main stock container first, then seal the new aliquot vials.
-
Final Weighing: Allow the new aliquot vials to equilibrate to room temperature (if they were cooled) before performing a final, precise weight measurement.
-
Storage: Wrap the caps of both the main stock and the new aliquots with parafilm. Return the main stock to its desiccated storage location. Store the aliquots similarly.
Protocol 2: Recommended Procedure for Preparing a Stock Solution
-
Select Solvent: Choose a suitable, anhydrous grade solvent in which the compound is soluble (e.g., DMSO, Methanol).[10][17]
-
Preparation: Take a freshly prepared or properly stored aliquot of the compound. Calculate the required volume of solvent to achieve the target concentration.
-
Dissolution: In a chemical fume hood, add the solvent to the vial containing the compound. Cap the vial tightly.
-
Solubilization: Vortex or sonicate the mixture until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure there is no suspended particulate matter.
-
Storage of Solution: If the solution is not for immediate use, flush the headspace of the vial with inert gas before sealing. Store solutions at -20°C or -80°C, protected from light, to maximize stability. Note that the stability of the compound in solution is generally lower than in its solid state and should be determined empirically for long-term storage.
References
- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. Benchchem. [URL: https://www.benchchem.
- How do you handle hygroscopic solutes in the lab?. TutorChase. [URL: https://www.tutorchase.com/answers/ib/chemistry/how-do-you-handle-hygroscopic-solutes-in-the-lab]
- Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [URL: https://corechem.
- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb2d6f99b0]
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S175058362100527X]
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [URL: https://www.sciencedirect.com/science/article/pii/S221334372301389X]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434057/]
- 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. IndiaMART. [URL: https://www.indiamart.com/proddetail/1-3-chlorophenyl-piperazine-hydrochloride-2851082596597.html]
- SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A14057_MTR_AU.pdf]
- Thermal degradation of piperazine and its structural analogs. ResearchGate. [URL: https://www.researchgate.net/publication/222201990_Thermal_degradation_of_piperazine_and_its_structural_analogs]
- 1-(3-Chlorophenyl)piperazine (hydrochloride). Cayman Chemical. [URL: https://www.caymanchem.com/product/13949/1-(3-chlorophenyl)piperazine-(hydrochloride)]
- Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/p45907]
- SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A14057]
- 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/13949m.pdf]
- m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride) - SAFETY DATA SHEET. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/sds/h0c/h27/9555410124830.pdf]
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- Salt Selection in Drug Development. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/salt-selection-drug-development]
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Mitigating cytotoxicity of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride in vitro
Technical Support Center: 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
A Guide to Investigating and Mitigating In Vitro Cytotoxicity
Welcome to the technical support resource for researchers working with this compound (mCPP-HCl). This guide, prepared by our senior application scientists, provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you navigate the common challenge of in vitro cytotoxicity. Our goal is to empower you to distinguish between compound-specific effects and experimental artifacts, enabling you to generate reliable and reproducible data.
Section 1: Foundational Understanding of mCPP-HCl Cytotoxicity
This section addresses the fundamental questions regarding the cytotoxic potential of mCPP-HCl, providing a mechanistic framework for the troubleshooting advice that follows.
Q1: What are the potential mechanisms driving the in vitro cytotoxicity of this compound?
Answer: 1-(3-chlorophenyl)piperazin-2-one is a derivative of meta-chlorophenylpiperazine (mCPP), a compound known to interact with multiple neurotransmitter systems, primarily serotonergic (5-HT) receptors.[1][2][3] While the precise cytotoxic mechanism of this specific derivative is not fully elucidated in the provided literature, we can infer a probable pathway based on the actions of mCPP and the general behavior of piperazine-based compounds in biological systems.[4][5]
The cytotoxicity is likely a multi-step process:
-
Receptor-Mediated Stress: As a potent 5-HT receptor agonist, mCPP can overstimulate signaling pathways, particularly the 5-HT2B and 5-HT2C receptors.[6][7][8] This can disrupt cellular homeostasis, leading to metabolic stress and the initiation of pro-apoptotic signals.
-
Mitochondrial Dysfunction: A common downstream consequence of cellular stress is the disruption of mitochondrial function. This can manifest as a decrease in the mitochondrial membrane potential (ΔΨm) and increased production of reactive oxygen species (ROS).[9][10] ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA.[11]
-
Induction of Apoptosis: The accumulation of cellular damage and the release of pro-apoptotic factors (like cytochrome c) from compromised mitochondria can activate the intrinsic apoptotic pathway.[12] This culminates in the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell in a controlled manner.[13][14] Studies on other piperazine derivatives have confirmed their ability to induce apoptosis.[5][15]
Caption: Proposed mechanism of mCPP-HCl-induced cytotoxicity.
Section 2: Troubleshooting Common Experimental Artifacts
Before attributing cell death solely to mCPP-HCl, it is crucial to rule out common sources of experimental error that can produce false-positive cytotoxicity results.
Q2: I'm observing significant cell death even in my vehicle control wells. What are the likely causes?
Answer: This is a frequent issue that points to problems with the experimental setup rather than the test compound.[16] The most common culprits are:
-
Solvent Toxicity: Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration is critical. The final concentration of DMSO in your culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity. [16] Higher concentrations can damage cell membranes and confound results.
-
High Variability Between Replicates: Inconsistent results across replicate wells can obscure the true effect of the compound. This often stems from inconsistent cell seeding or pipetting errors. Ensure you have a homogeneous single-cell suspension before plating.[17]
-
Contamination: Bacterial or yeast contamination can rapidly alter media pH and produce toxins, leading to widespread cell death.[16] Visually inspect plates under a microscope for any signs of contamination before adding assay reagents.
-
Sub-optimal Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or frequently passaged cells can be stressed and more susceptible to any insult, including minor changes in their environment.[16]
Q3: My mCPP-HCl solution is precipitating when I add it to the culture medium. What should I do?
Answer: Compound precipitation is a critical issue that leads to inconsistent dosing and can create physical artifacts that interfere with plate reader measurements.[16]
-
Verify Solubility: First, confirm the solubility limit of mCPP-HCl in your specific culture medium. While it is a hydrochloride salt, which generally improves aqueous solubility, components in serum can reduce it.
-
Use an Appropriate Solvent: Prepare a high-concentration stock solution in a suitable solvent like sterile water or DMSO. The Safety Data Sheet (SDS) should be consulted for handling instructions.[18][19]
-
Perform Serial Dilutions: Do not add the high-concentration stock directly to your cells. Perform serial dilutions in your culture medium to reach the final desired concentrations. Ensure vigorous but gentle mixing (e.g., by vortexing or repeated pipetting) at each dilution step before adding the solution to the wells.
Section 3: Core Strategies for Mitigating Cytotoxicity
This section provides actionable strategies and protocols to understand, quantify, and reduce the cytotoxic effects of mCPP-HCl in your experiments.
Q4: How can I find a non-toxic concentration of mCPP-HCl to study its other biological effects?
Answer: The key is to perform a systematic dose-response and time-course analysis. This allows you to identify a concentration and exposure duration that elicits the desired biological effect (e.g., receptor activation) without causing significant cell death.
Strategy: Determine the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that causes a 50% reduction in a measured biological activity, such as cell viability.[4][5] By determining the IC50, you can define a therapeutic or experimental window. For studying non-cytotoxic effects, you should work at concentrations well below the IC50 value.
Caption: Workflow for determining the IC50 of mCPP-HCl.
Q5: Can I use co-treatments to protect my cells from mCPP-HCl-induced cytotoxicity?
Answer: Yes, co-treatment with a cytoprotective agent is a viable strategy, particularly if the cytotoxicity is mediated by oxidative stress. Antioxidants can neutralize ROS and reduce cellular damage.[20][21]
Strategy: Co-treatment with N-acetylcysteine (NAC)
N-acetylcysteine (NAC) is a potent antioxidant and a precursor to glutathione, a key component of the cell's endogenous antioxidant defense system. Co-incubating your cells with NAC and mCPP-HCl may mitigate the cytotoxic effects.
Experimental Approach:
-
Determine NAC's Non-Toxic Dose: First, perform a dose-response experiment with NAC alone to ensure the concentrations you plan to use are not toxic to your cells.
-
Perform Co-treatment: Treat cells with a fixed, cytotoxic concentration of mCPP-HCl (e.g., its IC50 value) in the presence of varying, non-toxic concentrations of NAC.
-
Assess Viability: Measure cell viability after the desired incubation period. A significant increase in viability in the co-treated groups compared to the mCPP-HCl-only group would indicate that oxidative stress is a key part of the cytotoxic mechanism.
Q6: How do I confirm that mCPP-HCl is inducing apoptosis and not necrosis?
Answer: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is crucial for mechanistic understanding. This can be achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[4][5]
-
Annexin V: This protein binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): This fluorescent dye is excluded by live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.
Interpreting Results:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
A significant increase in the Annexin V-positive/PI-negative population after mCPP-HCl treatment is a strong indicator of apoptosis induction.
Section 4: Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for key assays discussed in this guide.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of mCPP-HCl (and/or co-treatments). Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
Protocol 2: Assessing Apoptosis with Annexin V-FITC and PI Staining
This protocol outlines the procedure for distinguishing between viable, apoptotic, and necrotic cells.[5]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat with mCPP-HCl for the desired time.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Table 1: Comparative Summary of Common Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[4] | Metabolic Activity / Viability | Inexpensive, well-established, high-throughput. | Can be affected by changes in metabolic rate; compound interference. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[4] | Membrane Integrity / Cytotoxicity | Direct measure of cell death; stable endpoint. | Serum can contain LDH, causing high background; less sensitive for early apoptosis.[16] |
| Annexin V / PI | Flow cytometric detection of phosphatidylserine exposure (Annexin V) and membrane permeability (PI).[5] | Apoptosis vs. Necrosis | Provides mechanistic insight; distinguishes early/late stages. | Lower throughput; requires a flow cytometer. |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cytotoxicity Assays.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Benchchem. (n.d.). Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
- Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.
- MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.
- ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes.
- CSIRO Publishing. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry.
- LGC Standards. (2021). SAFETY DATA SHEET - m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride).
- National Center for Biotechnology Information. (n.d.). Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts.
- PubMed. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine.
- Cayman Chemical. (2024). 1-(3-Chlorophenyl)piperazine (hydrochloride) (CRM) - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants.
- ResearchGate. (2000). In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin.
- PubMed. (n.d.). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain.
- National Center for Biotechnology Information. (n.d.). In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts.
- PubMed. (n.d.). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.
- MDPI. (n.d.). Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages.
- PubMed. (n.d.). [Metachlorophenylpiperazine (mCPP): a new designer drug].
- PubMed. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR.
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- Wikipedia. (n.d.). meta-Chlorophenylpiperazine.
- Der Pharma Chemica. (n.d.). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines.
- National Center for Biotechnology Information. (n.d.). Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization.
- National Center for Biotechnology Information. (n.d.). Caspase 3 activation is essential for neuroprotection in preconditioning.
- Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. (n.d.).
- PubMed. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion.
- PubMed. (n.d.). Does meta-chlorophenylpiperazine (mCPP) activate human platelets?.
- PubMed. (n.d.). Neurogenic dural protein extravasation induced by meta-chlorophenylpiperazine (mCPP) involves nitric oxide and 5-HT2B receptor activation.
- PubMed. (n.d.). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats.
- National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- PubMed. (2003). 1-methyl-4-phenylpyridinium (MPP+) decreases mitochondrial oxidation-reduction (REDOX) activity and membrane potential (Deltapsi(m)) in rat striatum.
- National Center for Biotechnology Information. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins.
- ResearchGate. (n.d.). Effect of the drugs on the mitochondrial membrane potential ( mt ).
- MDPI. (2022). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells.
- MDPI. (n.d.). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa.
- PubMed. (n.d.). Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects.
Sources
- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Neurogenic dural protein extravasation induced by meta-chlorophenylpiperazine (mCPP) involves nitric oxide and 5-HT2B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-methyl-4-phenylpyridinium (MPP+) decreases mitochondrial oxidation-reduction (REDOX) activity and membrane potential (Deltapsi(m)) in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Bioavailability of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support center for 1-(3-chlorophenyl)piperazin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome common formulation hurdles.
Introduction: Understanding the Bioavailability Challenge
This compound is a piperazine derivative with potential therapeutic applications. However, like many small molecules, its efficacy can be limited by poor oral bioavailability. This issue often stems from low aqueous solubility and/or poor membrane permeability, which are key determinants of a drug's absorption from the gastrointestinal tract. The related compound, 1-(3-chlorophenyl)piperazine (m-CPP), has demonstrated significant variability in bioavailability, ranging from 14% to 108% in human subjects, suggesting that compounds in this chemical family can present complex absorption profiles[1].
This guide will explore systematic approaches to diagnose and address the root causes of poor bioavailability for this compound, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound[2][3].
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor bioavailability of this compound?
A1: The primary reasons are likely poor aqueous solubility and/or low intestinal permeability. Given its chemical structure, which includes a substituted phenyl ring, the compound may have hydrophobic characteristics leading to low dissolution in gastrointestinal fluids. Without adequate dissolution, the drug cannot be effectively absorbed across the intestinal wall.
Q2: How can I determine if my primary issue is solubility or permeability?
A2: A systematic approach using both in vitro and in silico tools is recommended.
-
Solubility Assessment: Determine the equilibrium solubility of the compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). Low solubility in these media is a strong indicator of a dissolution rate-limited absorption.
-
Permeability Assessment: Utilize in vitro models such as the Caco-2 cell monolayer assay or Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate intestinal permeability. These assays can help classify the compound's permeability potential.
Q3: What initial formulation strategies should I consider for a BCS Class II or IV compound?
A3: For compounds with solubility-limited bioavailability, the primary goal is to enhance the dissolution rate and/or the apparent solubility. Initial strategies to explore include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to faster dissolution[4][5].
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate[6].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract[5].
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly water-soluble drugs[4][7].
Troubleshooting Guide
This section provides a structured approach to troubleshooting poor bioavailability, with specific experimental guidance.
Problem 1: Low and Variable Oral Exposure in Preclinical Species
Possible Cause: Poor dissolution of the crystalline drug substance in the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Step-by-Step Guidance:
-
Initial Characterization:
-
Aqueous Solubility: Determine the solubility of this compound in purified water, 0.1N HCl, and phosphate buffer at pH 6.8.
-
Solid-State Properties: Use X-ray diffraction (XRD) to assess the crystallinity and differential scanning calorimetry (DSC) to determine the melting point and identify any polymorphic forms.
-
-
Solubility Enhancement Strategies:
-
Particle Size Reduction:
-
Amorphous Solid Dispersions (ASDs):
-
Screening: Use a solvent-evaporation method at a small scale to screen various polymers (e.g., PVP, HPMC, Soluplus®) at different drug loadings.
-
Characterization: Analyze the resulting dispersions using DSC to confirm the absence of a melting endotherm (indicating an amorphous state) and XRD to confirm the lack of crystallinity.
-
Dissolution Testing: Perform dissolution testing in biorelevant media to identify the most promising ASD formulation.
-
-
Lipid-Based Formulations:
-
Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify self-emulsifying regions.
-
Characterization: Evaluate the self-emulsification performance, droplet size, and in vitro dissolution of the lead formulations.
-
-
Problem 2: Promising In Vitro Dissolution Does Not Translate to In Vivo Exposure
Possible Cause:
-
The compound may be precipitating in the gastrointestinal tract after initial dissolution.
-
Permeability may be a limiting factor (BCS Class IV).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro/in vivo disconnect.
Step-by-Step Guidance:
-
Assess Precipitation Potential:
-
Solvent-Shift Test: Dissolve the compound in a small amount of organic solvent (e.g., DMSO) and then add it to an aqueous buffer. Monitor for precipitation over time.
-
Precipitation Inhibition: If precipitation is observed, screen for polymers that can act as precipitation inhibitors (e.g., HPMC-AS, PVP) and incorporate them into your formulation.
-
-
Evaluate Permeability:
-
Caco-2 Permeability Assay: Determine the apparent permeability coefficient (Papp) in both apical to basolateral (A-B) and basolateral to apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Weigh 100 mg of this compound and 200 mg of a selected polymer (e.g., PVP K30). Dissolve both in a suitable solvent system (e.g., methanol/dichloromethane mixture).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Further dry the film under vacuum at 40°C for 24 hours to remove residual solvent.
-
Milling: Scrape the dried film and gently mill to obtain a fine powder.
-
Characterization: Analyze the resulting powder using DSC and XRD to confirm its amorphous nature.
Protocol 2: In Vitro Dissolution Testing of Formulations
-
Apparatus: Use a USP Apparatus II (paddle) at 37°C.
-
Media: Perform the test in 900 mL of SGF (pH 1.2) for 2 hours, followed by a switch to FaSSIF (pH 6.5).
-
Procedure: Add the formulation (equivalent to a specific dose of the active compound) to the dissolution vessel.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC-UV).
Data Summary
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Application |
| Micronization | Simple, established technology. | Limited effectiveness for very poorly soluble compounds. | BCS Class II drugs with dissolution rate-limited absorption. |
| Nanosuspension | Significantly increases surface area and dissolution velocity. | Can have stability issues (e.g., particle growth). | BCS Class II and IV drugs. |
| Amorphous Solid Dispersion | Can achieve a supersaturated state, enhancing thermodynamic activity. | Potential for recrystallization during storage; requires careful polymer selection. | BCS Class II drugs. |
| Lipid-Based (SEDDS) | Improves solubilization and can bypass dissolution steps. | Higher complexity in formulation and manufacturing. | Lipophilic BCS Class II and IV drugs. |
| Cyclodextrin Complexation | Forms a soluble host-guest complex. | Can be limited by the stoichiometry of the complex and the amount of cyclodextrin required. | BCS Class II drugs with appropriate molecular size to fit in the cyclodextrin cavity.[7] |
References
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Garg, R., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Preprints.org.
- Sharma, D., et al. Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
- Kanth, R. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Silva, B., et al. Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
- Innovative Approaches to Development of BCS-Based Drug Formulations. ManTech Publications.
- Enhancement of solubility BCS class II and IV pharmaceuticals by liquisolid technique: A review. ResearchGate.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- PubChem. 1-(3-Chlorophenyl)piperazine.
- Formulation and characterisation of nanosuspensions of BCS class II and IV drugs by combinative method. Taylor & Francis Online.
- Gijsman, H. J., et al. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed.
Sources
- 1. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pexacy.com [pexacy.com]
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- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
Purity analysis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride by HPLC
An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a pivotal chemical intermediate, most notably in the synthesis of the widely used antidepressant drug, Trazodone. As a key starting material, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Even trace impurities can carry through the synthesis process, potentially leading to the formation of toxic by-products, reduced API yield, and complications in regulatory filings.
This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity analysis of 1-(3-chlorophenyl)piperazin-2-one HCl. We will move beyond a simple recitation of parameters to explore the scientific rationale behind method development choices, offering a robust, validated protocol that ensures trustworthy and reproducible results.
The Analytical Challenge: Identifying and Resolving Key Impurities
A successful purity method is defined by its ability to separate the main compound from all potential process-related and degradation impurities. For 1-(3-chlorophenyl)piperazin-2-one HCl, the primary impurity concerns arise from its synthesis, which often involves the reaction of 1-(3-chlorophenyl)piperazine with an acetylating agent.
Therefore, the critical impurities to resolve include:
-
Impurity A: 1-(3-chlorophenyl)piperazine: The primary starting material. Its presence indicates an incomplete reaction.
-
Impurity B: Unidentified By-products: Potential isomeric or dimeric species formed during synthesis.
The challenge lies in the structural similarity between the main compound and these impurities, demanding a highly selective (or specific) analytical method.
HPLC Method Development: A Tale of Two Approaches
To illustrate the importance of methodical development, we compare two approaches: a preliminary "scouting" method and a systematically optimized method.
Method A: The Common Isocratic Approach (Sub-optimal)
A frequent starting point in many labs is a generic reversed-phase isocratic method. This approach uses a standard C18 column and a simple mobile phase mixture running at a constant composition. While simple to set up, it often fails to provide the necessary resolving power for closely related substances.
-
Column: Standard C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 60:40 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Causality Behind Failure: This method is prone to co-elution, where Impurity A, being more polar, may elute very early with poor retention, while the main peak for 1-(3-chlorophenyl)piperazin-2-one HCl may exhibit significant tailing due to secondary interactions with the silica backbone of the C18 column. The single-wavelength detection might also miss impurities that have different UV maxima.
Method B: The Optimized Gradient Method (Recommended)
A superior method is developed by systematically optimizing the column chemistry, mobile phase, and elution mode to achieve optimal selectivity and peak shape.
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Detection: Photodiode Array (PDA) Detector, monitoring at 248 nm
Expert Rationale for Parameter Selection:
-
Column Chemistry (Phenyl-Hexyl): The phenyl stationary phase offers alternative selectivity to a standard C18. It provides pi-pi interactions with the aromatic rings of the analyte and impurities, a different separation mechanism that is highly effective for resolving structurally similar aromatic compounds.
-
Mobile Phase (Buffered with Gradient Elution): Using a low pH phosphate buffer (pH 3.0) protonates residual silanols on the column's stationary phase, drastically reducing peak tailing for amine-containing compounds like our analyte. A gradient elution (gradually increasing the percentage of organic solvent, Acetonitrile) is essential. It ensures that early-eluting polar impurities (like Impurity A) are well-retained and resolved, while more non-polar impurities are eluted within a reasonable run time without significant peak broadening.
-
Detector (PDA): A Photodiode Array (PDA) detector is superior to a single-wavelength UV detector. It captures the entire UV spectrum for each peak, which is invaluable for peak purity assessment (confirming that a peak is not composed of co-eluting compounds) and for identifying impurities that may have different absorption maxima than the main compound.
The logical workflow for developing and validating such a method is crucial for ensuring its reliability.
Caption: High-level workflow for HPLC method development and analysis.
Detailed Experimental Protocol (Method B)
This protocol is a self-validating system, incorporating system suitability tests as required by international guidelines.
A. Reagents and Materials
-
This compound Reference Standard and Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (ACS Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
B. Instrument and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 248 nm, with spectral acquisition from 200-400 nm.
-
Flow Rate: 1.2 mL/min
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 40 60 17.0 40 60 17.1 90 10 | 20.0 | 90 | 10 |
C. Solution Preparation
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the following criteria are met:
-
Tailing Factor (Tf): Not more than 1.5.
-
Relative Standard Deviation (%RSD) of Peak Area: Not more than 2.0%.
E. Analysis Procedure
-
Inject the Diluent (as a blank) to ensure no carryover.
-
Perform the System Suitability Test.
-
Inject the Sample Solution in duplicate.
-
Calculate the percentage of each impurity using the area percent method.
Results: A Quantitative Comparison
The superiority of the optimized gradient method (Method B) is evident when comparing key chromatographic performance parameters against the sub-optimal isocratic method (Method A).
| Performance Parameter | Method A (Isocratic C18) | Method B (Optimized Gradient Phenyl-Hexyl) | ICH Guideline | Justification |
| Resolution (Rs) between Main Peak and Impurity A | 1.1 (Co-elution risk) | > 2.5 | > 2.0 | Method B provides baseline separation, ensuring accurate quantification of the starting material impurity. |
| Tailing Factor (Tf) for Main Peak | 1.8 (Significant Tailing) | 1.1 | ≤ 1.5 | The buffered mobile phase in Method B minimizes silanol interactions, resulting in a highly symmetrical peak shape. |
| Number of Impurities Detected | 1 | 3 | N/A | The gradient elution of Method B resolves two additional minor impurities that were hidden under the main peak in Method A. |
| Run Time (minutes) | 25 | 20 | N/A | Method B is not only more effective but also faster, improving laboratory throughput. |
The diagram below illustrates the logical basis for the improved separation.
Caption: Contrasting separation mechanisms of the two HPLC methods.
Conclusion: A Framework for Excellence in Purity Analysis
The purity analysis of a pharmaceutical intermediate like this compound is a rigorous exercise that demands more than a generic approach. As demonstrated, a method developed with a deep understanding of analyte chemistry and chromatographic principles (Method B) provides vastly superior results in specificity, peak shape, and accuracy compared to a rudimentary isocratic method. The use of a Phenyl-Hexyl stationary phase combined with a buffered, gradient mobile phase and PDA detection constitutes a robust, reliable, and efficient system for quality control. Adherence to the principles of method validation outlined by bodies like the ICH is non-negotiable and ensures that the data generated is trustworthy and defensible.
References
- Title: HPLC Column Chemistry | Waters Source: Waters Corpor
- Title: ICH Q2(R1)
A Senior Application Scientist's Guide to the Certificate of Analysis for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride: A Comparative Analysis of Key Methodologies
Introduction
For researchers and drug development professionals, the integrity of starting materials is paramount. 1-(3-chlorophenyl)piperazin-2-one Hydrochloride is a key chemical intermediate, and its purity, identity, and overall quality profile directly impact downstream synthesis and experimental outcomes. The Certificate of Analysis (CoA) is the primary document that qualifies a batch of this material, providing a summary of its compliance with preset specifications.[1][2][3] However, not all CoAs are created equal. The scientific rigor of a CoA is defined by the analytical methodologies used to generate the results.
This guide provides an in-depth comparison of the analytical techniques commonly employed to characterize this compound. We will dissect a representative CoA, compare the chosen methods with viable alternatives, and provide the causal logic behind selecting one technique over another. This analysis is designed to empower researchers to critically evaluate the quality of their materials and understand the data that underpins their work.
Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity by FTIR | Conforms to Reference Standard | Conforms | USP <197K> |
| Purity by HPLC (Assay) | ≥ 98.0% | 99.1% | In-House HPLC-UV |
| Water Content | ≤ 1.0% | 0.4% | USP <921> Method I (Karl Fischer) |
| Residual Solvents | Meets USP <467> Requirements | Conforms | USP <467> (GC-HS) |
| Elemental Impurities | Meets USP <232> Requirements | Conforms | USP <233> (ICP-MS) |
Methodology Deep Dive: A Comparative Analysis
The selection of an analytical method is a balance of specificity, sensitivity, and practicality. Below, we explore the core tests from our sample CoA and compare them against alternatives to illuminate why these methods are the industry standard.
Purity and Impurity Profiling: HPLC vs. UPLC
The determination of purity is arguably the most critical parameter on a CoA. It not only quantifies the main compound but also identifies and quantifies any process-related impurities or degradation products, as mandated by guidelines like ICH Q3A.[4][5]
-
Method of Choice: High-Performance Liquid Chromatography (HPLC) HPLC is the workhorse of pharmaceutical analysis for quantifying non-volatile and thermally sensitive organic molecules like this compound.[6][7] It separates components in a mixture based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase.[6] For this compound, a reverse-phase method using a C18 column is typical.
-
The Alternative: Ultra-High-Performance Liquid Chromatography (UPLC) UPLC is an evolution of HPLC that uses columns packed with smaller particles (<2 μm) and operates at much higher pressures (up to 15,000 psi).[7][8][9]
-
Comparative Rationale:
-
Speed and Throughput: UPLC offers significantly faster analysis times—often reducing a 15-20 minute HPLC run to under 5 minutes.[8][9] This dramatically increases laboratory productivity.
-
Resolution and Sensitivity: The smaller particles in UPLC columns provide superior separation efficiency, resulting in sharper, narrower peaks.[6][8] This leads to better resolution between the main peak and closely eluting impurities and enhances sensitivity for detecting trace-level components.[6][7]
-
Solvent Consumption: Faster run times and lower flow rates mean UPLC consumes significantly less solvent, making it a more environmentally friendly and cost-effective option.[6]
-
Why HPLC is Still Common: While UPLC is technically superior, HPLC remains widely used due to its robustness, lower initial equipment cost, and the extensive library of validated methods developed over decades.[7] For routine quality control where baseline resolution of known impurities is achieved, HPLC is often deemed sufficient.
-
Water Content: Karl Fischer Titration vs. Loss on Drying (LOD)
Water content can affect the stability, reactivity, and accurate weighing of a chemical. Controlling it is crucial.
-
Method of Choice: Karl Fischer (KF) Titration This is a highly specific chemical method that reacts directly and stoichiometrically with water.[10][11] It can be performed volumetrically or coulometrically, with the latter being extremely sensitive and ideal for samples with very low moisture content.[10][11]
-
The Alternative: Loss on Drying (LOD) LOD is a gravimetric method that measures the total mass lost from a sample upon heating.[10][12]
-
Comparative Rationale:
-
Specificity: This is the key differentiator. Karl Fischer titration is specific to water.[10][12] LOD, conversely, is non-specific and will measure the loss of any volatile substance, including residual solvents, which can lead to an overestimation of the true water content.[10][12][13]
-
Sensitivity: Coulometric KF titration can accurately measure microgram levels of water, making it far more sensitive than LOD, which relies on a precise weight change.[11]
-
When to Use LOD: LOD can be suitable for very pure substances where water is the only volatile component. However, for a complex organic intermediate that may retain trace solvents from its synthesis, Karl Fischer is the more accurate and reliable method.[13]
-
Residual Solvents: Headspace Gas Chromatography (GC-HS)
Organic solvents are used throughout the synthesis of pharmaceutical intermediates and must be removed.[14][15] Regulatory guidelines like USP <467> and ICH Q3C strictly limit their presence based on toxicity.[14][15]
-
Method of Choice: Headspace Gas Chromatography (GC-HS) GC is the premier technique for separating and quantifying volatile organic compounds.[16] The headspace technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace").[17][18] A sample of this gas is then injected into the GC. This approach is ideal because it introduces only the volatile analytes into the instrument, protecting the system from non-volatile matrix components of the drug substance.[17]
-
Alternative: Direct Liquid Injection GC This would involve dissolving the this compound in a suitable solvent and injecting the liquid directly into the GC.
-
Comparative Rationale:
-
Matrix Effects: Direct injection would introduce the non-volatile hydrochloride salt and the compound itself into the hot GC inlet, leading to contamination, column degradation, and analytical variability. GC-HS completely avoids this, making it a far more robust and reliable method for this application.[17]
-
Sensitivity: By heating the vial, the headspace technique effectively concentrates the volatile solvents in the gas phase, providing excellent sensitivity for trace-level analysis required by pharmacopeial limits.[18]
-
Elemental Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Elemental impurities, often toxic heavy metals, can be introduced from catalysts, reagents, or manufacturing equipment.[19] Their control is a critical safety requirement governed by USP <232> and ICH Q3D.[20][21]
-
Method of Choice: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) ICP-MS is a powerful technique that uses a high-temperature argon plasma to atomize and ionize elements in the sample.[20] A mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio.
-
The Alternative: Atomic Absorption Spectroscopy (AAS) AAS measures the absorption of light by ground-state atoms in a vapor. It is an older, but still viable, technique for elemental analysis.
-
Comparative Rationale:
-
Throughput: The primary advantage of ICP-MS is its multi-element capability. It can simultaneously screen for and quantify the entire range of required elements (from Li to U) in a single analysis.[20][22] AAS, in contrast, is typically a single-element technique, requiring a different lamp and setup for each element, making it extremely low-throughput for comprehensive screening.
-
Sensitivity: ICP-MS offers exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is necessary to meet the stringent Permitted Daily Exposure (PDE) limits set by regulatory bodies.[19][21]
-
Interferences: While ICP-MS can have polyatomic interferences, modern instruments are equipped with collision/reaction cells to effectively remove them.[21] For the low levels required by USP <232>, ICP-MS has become the undisputed technique of choice for modern pharmaceutical analysis.[20][23]
-
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Pros | Cons |
| HPLC | Liquid-phase separation based on polarity | Purity, Assay, Impurity Profiling | Robust, reliable, widely available, established methods.[7] | Slower run times, higher solvent use than UPLC.[6] |
| UPLC | High-pressure liquid separation with sub-2µm particles | Purity, Assay, Impurity Profiling | Fast analysis, superior resolution & sensitivity, less solvent.[6][7][8] | Higher initial cost, methods may need re-validation from HPLC.[6] |
| Karl Fischer | Titrimetric method based on reaction with water | Water Content | Highly specific to water, very sensitive (especially coulometric).[10][24] | Requires specialized reagents, can be sensitive to atmospheric moisture. |
| Loss on Drying | Gravimetric measurement of weight loss upon heating | Water/Volatile Content | Simple, inexpensive equipment. | Non-specific (measures all volatiles), less sensitive.[10][12] |
| GC-HS | Gas-phase separation of volatile compounds | Residual Solvents | Avoids matrix contamination, robust, sensitive for volatiles.[17] | Limited to thermally stable and volatile compounds. |
| ICP-MS | Mass spectrometry of plasma-ionized atoms | Elemental Impurities | Multi-element capability, extremely high sensitivity (ppb/ppt).[20][22] | High instrument cost, potential for polyatomic interferences. |
Experimental Protocols
To ensure trustworthiness, analytical methods must be detailed and reproducible. Below are exemplary protocols for the key chromatographic assays.
Protocol 1: Purity by HPLC-UV
-
System Preparation:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile to obtain a concentration of ~0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard.
-
-
System Suitability (Trustworthiness Check):
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
The theoretical plates for the main peak must be ≥ 2000.
-
The tailing factor must be ≤ 2.0.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard and sample solutions.
-
Calculate the purity by comparing the peak area of the main component in the sample to the standard, correcting for concentrations. Impurities are reported as a percentage of the total peak area.
-
Protocol 2: Residual Solvents by GC-HS
-
System Preparation:
-
Headspace Parameters:
-
Standard Preparation:
-
Prepare a stock solution containing all expected residual solvents (e.g., Acetone, Isopropanol, Toluene) at known concentrations in a suitable diluent like Dimethyl Sulfoxide (DMSO).
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of diluent (DMSO), cap, and vortex to dissolve.
-
-
Analysis:
-
Run the standard to establish retention times and response factors for each solvent.
-
Run the sample vial.
-
Identify and quantify any peaks in the sample chromatogram by comparing them to the standard.
-
Visualization of Analytical Workflow
The generation of a reliable CoA is a systematic process involving multiple, independent checks.
Caption: Workflow for Quality Control Testing and CoA Generation.
Conclusion
The Certificate of Analysis for a research chemical like this compound is more than a simple data sheet; it is a testament to the quality and suitability of the material for its intended purpose. Understanding the comparative strengths and weaknesses of the underlying analytical methods—HPLC versus UPLC for purity, Karl Fischer versus LOD for water content, and the rationale for using GC-HS and ICP-MS—allows scientists to move forward with confidence. By demanding and critically evaluating CoAs built on a foundation of specific, sensitive, and robust analytical science, researchers can ensure the validity and reproducibility of their own groundbreaking work.
References
- CSC Scientific. (2023, October 17). Karl Fischer vs. Loss-On Drying - Which Method is the Best?
- Alispharm. UPLC vs HPLC: what is the difference?
- Jain, D., et al. (2011). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
- EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products.
- Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>.
- Gondal, M. A., et al. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies, 14(2), 106-120. [Link]
- Kow, S., & Le, D. (2011). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
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- WebofPharma. (2025). HPLC vs. UPLC.
- LabRulez LCMS. Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products.
- Pharmaceutical Technology. Rapid Screening for Elemental Impurities using ICP-MS.
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- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233.
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- Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]
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A Comparative Analysis of the Biological Activities of m-Chlorophenylpiperazine (mCPP) and 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuropharmacology, phenylpiperazine derivatives represent a significant class of compounds with profound effects on the central nervous system (CNS). This guide provides a detailed comparative analysis of two such compounds: meta-Chlorophenylpiperazine (mCPP) and 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. While mCPP is a well-characterized psychoactive substance and a primary metabolite of the antidepressant trazodone, this compound is a structurally related compound with a significantly less defined pharmacological profile. This document aims to synthesize the existing experimental data for both molecules, highlight the current knowledge gaps, and propose a methodological framework for a comprehensive comparative evaluation.
m-Chlorophenylpiperazine (mCPP) is a psychoactive drug of the phenylpiperazine class, known for its complex serotonergic activity.[1][2] It is also a major metabolite of the antidepressant drug trazodone.[3][4][5][6][7][8][9][10] In contrast, This compound is a chemical intermediate, with its primary documented application being in the synthesis of novel compounds with potential cytotoxic activity against cancer cell lines. A notable structural distinction is the presence of a carbonyl group at the second position of the piperazine ring in 1-(3-chlorophenyl)piperazin-2-one, which is absent in mCPP. This structural alteration is predicted to have a substantial impact on the compound's biological activity.
Comparative Biological Activity: A Tale of Two Compounds
A direct, evidence-based comparison of the biological activities of mCPP and this compound is currently hampered by a significant disparity in the available scientific literature. While mCPP has been extensively studied, data on the CNS receptor binding and functional activity of this compound are not publicly available.
m-Chlorophenylpiperazine (mCPP): A Promiscuous Serotonergic Agent
mCPP is a non-selective serotonergic agent with a broad spectrum of activity at various serotonin (5-HT) receptor subtypes.[1][2][11] It also exhibits affinity for other neurotransmitter receptors, contributing to its complex pharmacological profile.[1][2]
Receptor Binding Affinity:
Experimental data from radioligand binding assays have demonstrated that mCPP binds to a wide array of CNS receptors. Its affinity is most pronounced at serotonin receptors, but it also interacts with adrenergic and histamine receptors.[1][12][13]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin Receptors | |
| 5-HT1A | Significant Affinity[1] |
| 5-HT1B | Significant Affinity[1] |
| 5-HT1D | Significant Affinity[1] |
| 5-HT2A | 32.1[1] |
| 5-HT2B | 28.8[1] |
| 5-HT2C | 3.4[1] |
| 5-HT3 | 61.4 (IC50)[14] |
| 5-HT7 | Significant Affinity[1] |
| SERT | 230 (IC50)[15] |
| Adrenergic Receptors | |
| α1-adrenergic | Some Affinity[1] |
| α2-adrenergic | 570 (IC50)[13] |
| Histamine Receptors | |
| H1 | Some Affinity[1] |
| Dopamine Receptors | |
| D2 | >10,000[12] |
Functional Activity:
Functionally, mCPP acts as an agonist at most serotonin receptors, leading to the activation of downstream signaling pathways.[1][16] It has also been shown to act as a serotonin reuptake inhibitor and a serotonin releasing agent.[1][2] This multifaceted mechanism of action contributes to its diverse physiological and behavioral effects.
-
5-HT2C Receptor Agonism: The potent agonism at 5-HT2C receptors is thought to mediate many of mCPP's characteristic effects, including anxiety, headaches, and appetite suppression.[1][2]
-
Serotonin Releasing and Reuptake Inhibition: By increasing the synaptic concentration of serotonin, mCPP further enhances serotonergic neurotransmission.[1][2]
The signaling pathways activated by mCPP are complex due to its interaction with multiple G-protein coupled receptors (GPCRs). For instance, its agonism at 5-HT2C receptors leads to the activation of Gq/11 proteins and subsequent stimulation of phospholipase C.
Figure 1: Simplified signaling pathway of mCPP at the 5-HT2C receptor.
This compound: An Enigma in Neuropharmacology
In stark contrast to mCPP, the biological activity of this compound in the context of CNS targets remains largely uncharacterized in publicly accessible scientific literature.
Known Biological Information:
-
Synthetic Intermediate: This compound has been utilized as a chemical precursor in the synthesis of novel derivatives that were subsequently evaluated for their cytotoxic effects on human cancer cell lines.
-
Toxicological Profile: Safety data sheets indicate that the compound is toxic if swallowed and can cause skin and eye irritation.[9][17][18]
The presence of the carbonyl group at the 2-position of the piperazine ring significantly alters the chemical properties of the molecule compared to mCPP. This modification is expected to influence its steric and electronic properties, which in turn would affect its ability to bind to and activate CNS receptors. It is plausible that this structural change could lead to a completely different pharmacological profile, potentially with reduced or altered affinity and functional activity at serotonin receptors.
Proposed Experimental Workflow for a Comprehensive Comparison
To bridge the knowledge gap and enable a thorough comparison, a systematic evaluation of the biological activity of this compound is necessary. The following experimental workflow outlines a standard approach to characterize a novel compound and compare it to a reference compound like mCPP.
Figure 2: Proposed experimental workflow for comparative analysis.
Detailed Experimental Protocols
1. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound to a specific receptor.[2]
Objective: To determine the binding profile of this compound across a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic, histamine) and compare it to that of mCPP.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest or from specific brain regions.
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor being studied.
-
Incubation: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the test compound (this compound or mCPP).
-
Separation: Separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
2. Functional Assays: GTPγS Binding Assay
This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[4][19][20][21][22]
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at GPCRs where it shows significant binding affinity and to compare its efficacy and potency to mCPP.
Step-by-Step Methodology:
-
Membrane Preparation: Use the same membrane preparations as in the binding assays.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl2, and other necessary components.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS.
-
Termination and Separation: Terminate the reaction and separate bound from free [35S]GTPγS via filtration.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves to determine the EC50 (potency) and Emax (efficacy) for agonists or the IC50 for antagonists.
Conclusion
The biological activity of m-Chlorophenylpiperazine is well-documented, revealing a compound with a complex and potent serotonergic profile that underlies its psychoactive effects. In contrast, this compound remains a pharmacological unknown in the realm of CNS research. The structural modification of a carbonyl group on the piperazine ring is likely to significantly alter its interaction with biological targets.
The proposed experimental workflow provides a clear and scientifically rigorous path to elucidating the pharmacological profile of this compound. The data generated from these studies would be invaluable for a direct and meaningful comparison with mCPP, offering insights into the structure-activity relationships of phenylpiperazine derivatives and potentially uncovering novel pharmacological properties for this understudied compound. Until such data becomes available, any assumptions about the biological activity of this compound should be made with extreme caution.
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A Comparative Guide to 1-(3-chlorophenyl)piperazin-2-one Hydrochloride and Other Key Piperazine Derivatives
This guide provides a comprehensive comparison of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride against a selection of notable piperazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships, pharmacological profiles, and the experimental methodologies used to characterize these compounds. We will explore the subtle yet significant impact of structural modifications to the piperazine scaffold, offering insights into how these changes influence biological activity.
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to be readily modified at the 1 and 4 positions, have made it a "privileged scaffold" in the design of a wide array of therapeutics.[3] Piperazine derivatives are integral to drugs targeting the central nervous system (CNS), where they have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[4][5] The nitrogen atoms of the piperazine ring are often crucial for interacting with biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]
This guide focuses on this compound, a derivative of 1-(3-chlorophenyl)piperazine (m-CPP). It is important to note that m-CPP is a known metabolite of the antidepressants trazodone and nefazodone.[6][7] The introduction of a carbonyl group at the 2-position of the piperazine ring, forming a lactam, is a key structural modification that can significantly alter the compound's pharmacological profile. We will compare this compound to its parent, m-CPP, and to the clinically significant drugs trazodone, nefazodone, and aripiprazole, to illuminate the structure-activity relationships that govern the diverse activities of these piperazine derivatives.
Comparative Pharmacological Profiles
The pharmacological activity of piperazine derivatives is highly dependent on the substituents at the N1 and N4 positions, as well as modifications to the piperazine ring itself. The following table summarizes the key pharmacological data for this compound and our selected comparator compounds.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Activities
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | α1-Adrenergic | H1 | SERT | NET | Primary Mechanism of Action |
| 1-(3-chlorophenyl)piperazin-2-one HCl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Putative multimodal serotonergic agent |
| 1-(3-chlorophenyl)piperazine (m-CPP) | 143 (Agonist)[3] | 29 (Agonist)[3] | 30 (Agonist)[3] | >10,000[8] | 600[8] | >10,000[8] | Weak inhibitor | Weak inhibitor | Serotonin receptor agonist[4][9] |
| Trazodone | ~200 (Antagonist) | ~25 (Antagonist) | ~50 (Antagonist) | >1,000 | 4.5 (Antagonist)[8] | ~300 | ~200 (Inhibitor) | >10,000 | Serotonin Antagonist and Reuptake Inhibitor (SARI)[10] |
| Nefazodone | ~80 (Antagonist) | ~2 (Antagonist)[11] | ~4 (Antagonist) | >1,000 | ~30 | >1,000 | ~200 (Inhibitor)[11] | ~500 (Inhibitor) | Serotonin Antagonist and Reuptake Inhibitor (SARI)[11][12] |
| Aripiprazole | 1.7 (Partial Agonist)[13] | 3.4 (Antagonist)[13] | 15 (Antagonist)[13] | 0.34 (Partial Agonist)[13] | 57 (Antagonist)[13] | 61 (Antagonist)[13] | 98 (Inhibitor)[13] | - | Dopamine D2 and 5-HT1A Partial Agonist, 5-HT2A Antagonist[13][14] |
Note: Ki values are approximate and can vary between studies and experimental conditions. The functional activity (agonist, antagonist, partial agonist) is also indicated.
In-Depth Analysis of Comparator Compounds
1-(3-chlorophenyl)piperazine (m-CPP): The Parent Compound
m-CPP is a non-selective serotonin receptor agonist with notable affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors.[3][9] It is the primary active metabolite of trazodone and nefazodone.[6][7] Its serotonergic activity is thought to contribute to both the therapeutic effects and some of the side effects of its parent drugs.[7] In preclinical and clinical studies, m-CPP has been shown to induce anxiety and has been used as a pharmacological tool to probe the function of the serotonin system.[9][15]
Trazodone and Nefazodone: The SARIs
Trazodone and nefazodone are structurally related antidepressants classified as Serotonin Antagonist and Reuptake Inhibitors (SARIs).[10][12] Their primary mechanism of action involves the blockade of 5-HT2A and 5-HT2C receptors, coupled with inhibition of the serotonin transporter (SERT).[10][12] This dual action is believed to enhance serotonergic transmission at 5-HT1A receptors, contributing to their antidepressant and anxiolytic effects. Both drugs are metabolized to m-CPP, which may contribute to their overall pharmacological profile.[6][7]
Aripiprazole: The Dopamine-Serotonin System Stabilizer
Aripiprazole represents a different class of piperazine derivatives, often referred to as a "dopamine-serotonin system stabilizer".[14] Its unique mechanism involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[13][14] This profile allows aripiprazole to modulate dopaminergic and serotonergic activity, reducing it in states of excess and increasing it in states of deficiency.[14] This is thought to underlie its efficacy in treating a broad range of psychiatric conditions.[5]
The Enigmatic Profile of this compound
Direct experimental data on this compound is limited in the public domain. However, we can make scientifically-grounded inferences based on its structure. The key difference between this compound and m-CPP is the presence of a carbonyl group at the 2-position of the piperazine ring, forming a lactam.
This modification is expected to have several consequences:
-
Reduced Basicity: The electron-withdrawing effect of the carbonyl group will significantly reduce the basicity of the adjacent nitrogen atom (at position 1). This can alter its ability to form ionic interactions with acidic residues in receptor binding pockets.
-
Conformational Rigidity: The lactam structure introduces a degree of rigidity to the piperazine ring, which can affect how the molecule fits into a binding site.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially introducing new interactions with receptor targets.
-
Metabolic Stability: The lactam ring may alter the metabolic profile of the compound compared to m-CPP.
A study on dermorphin analogues containing piperazin-2-one derivatives demonstrated that the replacement of the piperazin-2-one ring with a piperazine ring was important for modulating opiate activities.[16] This highlights that the presence of the 2-oxo group can indeed have a profound impact on pharmacological activity.
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacological profile of this compound and enable a direct comparison with other piperazine derivatives, a series of in vitro and in vivo experiments are necessary.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for a panel of relevant CNS receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., rat cortex for 5-HT2A receptors).
-
Assay Buffer: Prepare an appropriate buffer for the specific receptor assay.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Causality: This assay directly measures the interaction between the compound and its target receptor, providing a quantitative measure of binding affinity. The choice of radioligand and membrane preparation is critical for ensuring the specificity and validity of the results.
Figure 1: Workflow for a competitive radioligand binding assay.
Functional Assays
Objective: To determine the functional activity of the test compounds (agonist, antagonist, partial agonist, or inverse agonist) at specific receptors.
Methodology (Example: cAMP Assay for a Gi-coupled Receptor):
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-D2 cells) in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist activity, pre-incubate with the test compound before adding a known agonist.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
Causality: This assay measures the downstream signaling events following receptor activation or blockade, providing information on the functional consequences of compound binding. The choice of functional assay depends on the signaling pathway coupled to the receptor of interest (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).
In Vivo Pharmacokinetic Studies
Objective: To determine the key pharmacokinetic parameters (e.g., bioavailability, half-life, clearance, and brain penetration) of the test compounds.
Methodology:
-
Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.
-
Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Sample Collection: Collect blood samples at various time points post-dosing. For CNS-active compounds, collect brain tissue as well.
-
Sample Analysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including AUC (area under the curve), Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and bioavailability (F%).
Causality: This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for predicting its in vivo efficacy and safety.
Figure 2: General workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
The piperazine scaffold continues to be a rich source of pharmacologically active compounds. This guide has provided a comparative overview of this compound and several key piperazine derivatives, highlighting the profound impact of structural modifications on their pharmacological profiles. While direct experimental data for this compound is lacking, our analysis based on structure-activity relationships suggests that the introduction of the 2-oxo group likely reduces its basicity and alters its conformational flexibility, which would in turn modify its receptor binding and functional activity profile compared to its parent compound, m-CPP.
To fully elucidate the therapeutic potential of this compound, further experimental investigation is warranted. The protocols outlined in this guide provide a roadmap for such a characterization, which would involve a comprehensive assessment of its receptor binding profile, functional activity, and pharmacokinetic properties. Such studies will be instrumental in determining whether this compound offers a novel pharmacological profile with potential advantages over existing piperazine-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 1-(3-Chlorophenyl)piperazin-2-one Analogs for CNS Drug Discovery
For researchers, scientists, and drug development professionals, the arylpiperazine scaffold represents a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS). Within this broad class, the 1-(3-chlorophenyl)piperazin-2-one moiety presents a compelling starting point for the development of agents with potential anxiolytic and antidepressant properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-chlorophenyl)piperazin-2-one analogs, offering a comparative framework based on experimental data from closely related compounds to inform rational drug design. We will explore the key structural modifications that influence biological activity, present detailed experimental protocols for their evaluation, and visualize the underlying principles of their mechanism of action.
The 1-(3-Chlorophenyl)piperazin-2-one Scaffold: A Privileged Structure in CNS Research
The 1-(3-chlorophenyl)piperazine substructure is a well-established pharmacophore, notably recognized as a metabolite of the antidepressant drug trazodone. Its derivatives are known to interact with various neurotransmitter systems, with a particular affinity for serotonin receptors, which are deeply implicated in the pathophysiology of mood and anxiety disorders. The introduction of a carbonyl group at the 2-position of the piperazine ring to form the piperazin-2-one core adds a new dimension to the SAR, influencing the molecule's conformation, polarity, and hydrogen bonding capabilities. This modification can fine-tune the compound's affinity and selectivity for its biological targets.
The primary molecular targets for many arylpiperazine derivatives are the serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] Agonism or partial agonism at 5-HT1A receptors is a hallmark of many anxiolytic and antidepressant drugs, while antagonism at 5-HT2A receptors is a feature of atypical antipsychotics and can also contribute to antidepressant effects.[2] Therefore, understanding how structural modifications to the 1-(3-chlorophenyl)piperazin-2-one scaffold impact binding to these receptors is paramount for designing compounds with a desired pharmacological profile.
Decoding the Structure-Activity Relationship (SAR)
While specific SAR studies on a comprehensive library of 1-(3-chlorophenyl)piperazin-2-one analogs are not extensively documented in publicly available literature, we can infer critical SAR trends by analyzing data from structurally related arylpiperazine and arylpiperazin-2-one series. The key areas for structural modification can be broadly categorized into three regions: the aryl ring (A), the piperazin-2-one core (B), and the substituent at the N4 position (C).
Caption: Key regions for structural modification on the 1-(3-chlorophenyl)piperazin-2-one scaffold.
Region A: The Influence of the Aryl Ring Substituent
The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. The 3-chloro substituent in the parent scaffold is a common feature in many CNS-active arylpiperazines.
-
Position of the Substituent: The position of the substituent on the phenyl ring significantly impacts receptor binding. For instance, in many arylpiperazine series, moving a substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the affinity for 5-HT1A and 5-HT2A receptors. Generally, ortho-substitution can introduce steric hindrance that may favor binding to certain receptor subtypes over others.
-
Electronic Effects: The electronic properties of the substituent (electron-donating vs. electron-withdrawing) also play a crucial role. Electron-withdrawing groups, such as the chloro group, are often found in potent 5-HT receptor ligands.[3] Replacing the chlorine with other electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) could potentially enhance affinity. Conversely, electron-donating groups like methoxy (OCH3) might shift the selectivity profile.
Region B: The Piperazin-2-one Core
The piperazin-2-one ring itself offers opportunities for modulation. The carbonyl group introduces a polar, hydrogen bond acceptor site, which can form crucial interactions within the receptor binding pocket. The conformational rigidity imposed by the lactam ring, compared to a simple piperazine, can also influence the orientation of the aryl group and the N4-substituent, thereby affecting receptor fit.
Region C: The N4-Substituent - A Gateway to Diverse Activities
The substituent at the N4 position of the piperazine ring is arguably the most versatile point for modification and has the most profound impact on the overall pharmacological profile. This part of the molecule typically consists of a linker and a terminal functional group.
-
Linker Length and Flexibility: The length of the alkyl chain connecting the piperazine nitrogen to a terminal moiety is a critical parameter. For many 5-HT1A receptor ligands, a butyl linker (four carbons) is optimal.[2] The flexibility of this linker is also important; introducing rigidity, for example, through cyclic structures, can enhance selectivity.
-
Terminal Group: The nature of the terminal group at the end of the linker is a key determinant of the compound's intrinsic activity (agonist, antagonist, or partial agonist) and its affinity for various receptors. A wide array of terminal groups, including aryl, heteroaryl, and imide moieties, have been explored in related arylpiperazine series. For example, terminal imide groups are often found in potent 5-HT1A receptor ligands.
Comparative Analysis of Biological Activity (Inferred)
The following table summarizes the expected impact of various structural modifications on the affinity of 1-(3-chlorophenyl)piperazin-2-one analogs for 5-HT1A and 5-HT2A receptors, based on data from related arylpiperazine series. The binding affinities are represented by Ki values (nM), where a lower value indicates higher affinity.
| Analog | Modification (Region) | Predicted 5-HT1A Affinity (Ki, nM) | Predicted 5-HT2A Affinity (Ki, nM) | Rationale/Supporting Evidence |
| Parent Scaffold | 1-(3-Chlorophenyl)piperazin-2-one | Moderate | Moderate | The 3-chlorophenylpiperazine moiety is a known serotonergic ligand. |
| Analog 1 | 2-Methoxy substitution on phenyl ring (A) | Increased | Decreased | Ortho-methoxy substitution is often favorable for 5-HT1A affinity in arylpiperazines.[4] |
| Analog 2 | 4-Fluoro substitution on phenyl ring (A) | Moderate-High | Moderate | Fluorine substitution can enhance metabolic stability and receptor interactions. |
| Analog 3 | N4-butyl-phthalimide (C) | High | Moderate-Low | Long-chain linkers with terminal imide groups often show high affinity for 5-HT1A receptors. |
| Analog 4 | N4-short chain (e.g., ethyl) (C) | Decreased | Variable | Shorter linkers are generally less optimal for high-affinity 5-HT1A binding. |
Experimental Protocols for Pharmacological Evaluation
To rigorously assess the CNS activity of novel 1-(3-chlorophenyl)piperazin-2-one analogs, a series of in vitro and in vivo assays are essential. The following are detailed protocols for key experiments.
In Vitro Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the binding affinity of a test compound to the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for the 5-HT1A radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293) stably expressing the human 5-HT1A receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]-8-OH-DPAT at a final concentration of ~1 nM), and varying concentrations of the test compound.[3] For determining non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
In Vivo Behavioral Models for Anxiolytic and Antidepressant Activity
The EPM is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents.[6] The test is based on the natural aversion of rodents to open and elevated spaces.
Caption: Experimental workflow for the Elevated Plus Maze test.
Step-by-Step Protocol:
-
Apparatus: The EPM consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open.
-
Animal Dosing: Administer the test compound or vehicle to mice (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Testing Procedure: Place a mouse at the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for a 5-minute period. Record the session using a video camera positioned above the maze.
-
Data Analysis: Score the video recordings for the number of entries into and the time spent in the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[7] The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation.
Step-by-Step Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Animal Dosing: Administer the test compound or vehicle to mice at appropriate time points before the test (e.g., 30, 60, and 120 minutes for acute studies).
-
Testing Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session. Record the session with a video camera.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]
Conclusion and Future Directions
The 1-(3-chlorophenyl)piperazin-2-one scaffold holds significant promise for the development of novel CNS agents. While direct SAR studies are limited, a rational approach to analog design can be guided by the wealth of data on related arylpiperazine derivatives. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions on the aryl ring and, most importantly, the strategic variation of the N4-substituent. By combining insightful chemical synthesis with rigorous pharmacological evaluation using the protocols outlined in this guide, researchers can effectively navigate the chemical space around this promising scaffold and identify new drug candidates with improved efficacy and safety profiles for the treatment of anxiety and depressive disorders. Future work should focus on generating a dedicated library of 1-(3-chlorophenyl)piperazin-2-one analogs to establish a direct and comprehensive SAR, which will undoubtedly accelerate the journey from the laboratory to the clinic.
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A Comparative Guide to Arylpiperazine Cross-Reactivity in Preclinical Assays: A Case Study of 1-(3-chlorophenyl)piperazine (m-CPP)
Note to the Reader: Initial inquiries into the cross-reactivity of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride revealed a significant lack of published pharmacological data. To provide a robust and scientifically valuable guide, this document will instead focus on the structurally related and extensively characterized arylpiperazine, 1-(3-chlorophenyl)piperazine (m-CPP) . This compound serves as an excellent model to explore the critical principles of assay cross-reactivity, offering a wealth of data for comparison and discussion. The methodologies and principles detailed herein are broadly applicable to the characterization of novel chemical entities, including other arylpiperazine derivatives.
Introduction: The Challenge of Selectivity in the Arylpiperazine Class
Arylpiperazines are a ubiquitous structural motif in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Their ability to interact with a range of aminergic G protein-coupled receptors (GPCRs) and transporters has led to their development as antidepressants, anxiolytics, and antipsychotics.[2] However, this chemical versatility also presents a significant challenge: the potential for cross-reactivity with multiple targets.[1][3]
1-(3-chlorophenyl)piperazine, commonly known as m-CPP, is a psychoactive compound and a principal metabolite of the antidepressant trazodone.[4][5] Its complex pharmacology, characterized by interactions with multiple serotonin (5-HT) receptor subtypes, underscores the importance of comprehensive selectivity profiling.[6][7] Undesired off-target activity can lead to a range of side effects or confound the interpretation of experimental results.[3] Therefore, a thorough understanding and rigorous assessment of a compound's cross-reactivity are paramount in drug discovery and development.[3]
This guide provides a comparative analysis of m-CPP's cross-reactivity, contrasting its binding profile with two other notable arylpiperazine-containing drugs: the anxiolytic buspirone and the multimodal antidepressant vortioxetine . We will delve into the experimental methodologies used to generate these data, offering detailed protocols and explaining the scientific rationale behind them.
Comparative Receptor Binding Profiles
The selectivity of a compound is not an absolute property but rather a spectrum of affinities across various biological targets. A quantitative comparison of binding affinities, typically expressed as the inhibition constant (Kᵢ), is the first step in characterizing a compound's cross-reactivity. The lower the Kᵢ value, the higher the affinity of the compound for the receptor.
The following table summarizes the reported binding affinities of m-CPP, buspirone, and vortioxetine for a panel of key CNS receptors. This data provides a snapshot of their relative selectivities and highlights potential areas of off-target interaction.
| Target | m-CPP (Kᵢ, nM) | Buspirone (Kᵢ, nM) | Vortioxetine (Kᵢ, nM) |
| Serotonin Transporter (SERT) | ~230[8] | - | 1.6 [9][10] |
| 5-HT₁ₐ Receptor | 143-1300[6][11] | 4-78 [12] | 15[9][10] |
| 5-HT₂ₐ Receptor | 32.1[4] | Low Affinity[13] | - |
| 5-HT₂₈ Receptor | 28.8[4] | Low Affinity[13] | - |
| 5-HT₂C Receptor | 3.4 [4] | Low Affinity[13] | - |
| 5-HT₃ Receptor | Significant Affinity[4] | - | 3.7 [9][10] |
| 5-HT₇ Receptor | Significant Affinity[4] | Low Affinity[13] | 19[9][10] |
| Dopamine D₂ Receptor | >10,000[14] | 484[12] | >1000[15] |
| Dopamine D₃ Receptor | - | 98 [12] | - |
| α₁-Adrenergic Receptor | High Affinity[14] | Very Weak Affinity[13] | - |
| α₂-Adrenergic Receptor | 570[6] | Weak Affinity[13] | - |
Note: Kᵢ values are compiled from various sources and experimental conditions may differ. This table is intended for comparative purposes.
Experimental Methodologies for Assessing Cross-Reactivity
A comprehensive assessment of cross-reactivity involves both determining the binding affinity of a compound to various targets and evaluating its functional effect (agonist, antagonist, or inverse agonist) at those targets.
Competitive Radioligand Binding Assay
This is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[16] The principle lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.[16]
Step-by-Step Protocol: Competitive Radioligand Binding Assay for 5-HT₁ₐ Receptor
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT₁ₐ receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[17]
-
Centrifuge the homogenate to pellet the cell membranes.[18]
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.[17]
-
Resuspend the final pellet in an assay buffer and determine the protein concentration.[18]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT) at a concentration close to its Kₔ.
-
Increasing concentrations of the unlabeled test compound (e.g., m-CPP).
-
The prepared cell membranes.[18]
-
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
-
Filtration and Washing:
-
Detection and Data Analysis:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]
-
Functional Cellular Assays
Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor) at a given target. The choice of assay depends on the signaling pathway of the receptor.
A. cAMP Assay for Gₛ- and Gᵢ-Coupled Receptors
Many serotonin receptors, such as 5-HT₁ₐ (Gᵢ-coupled) and 5-HT₇ (Gₛ-coupled), signal through the modulation of adenylyl cyclase, leading to a decrease or increase in intracellular cyclic AMP (cAMP) levels, respectively.[19]
Step-by-Step Protocol: HTRF-Based cAMP Assay
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT₇ receptor).
-
Plate the cells in a 384-well plate and incubate overnight.[20]
-
-
Compound Addition and Stimulation:
-
For an agonist assay, add serial dilutions of the test compound to the cells.
-
For an antagonist assay, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist.[19]
-
Incubate for a specified time at room temperature or 37°C.[20]
-
-
Cell Lysis and Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[21]
-
The HTRF ratio is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF ratio against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
B. Calcium Flux Assay for Gq-Coupled Receptors
Receptors like 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C are coupled to Gq proteins, which activate phospholipase C, leading to the release of intracellular calcium (Ca²⁺).[23] This change in intracellular Ca²⁺ can be measured using fluorescent dyes.[24]
Step-by-Step Protocol: No-Wash Calcium Flux Assay
-
Cell Culture and Plating:
-
Dye Loading:
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to the cells. Many commercial kits offer a "no-wash" formulation that includes a quencher for extracellular dye.[25]
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified.[25]
-
-
Compound Addition and Measurement:
-
Place the plate in a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation).[24]
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's integrated liquid handler to add the test compound (for agonist testing) or a known agonist (for antagonist testing where cells were pre-incubated with the antagonist).
-
Immediately and continuously measure the change in fluorescence intensity over time (typically 1-3 minutes).[25]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the release of intracellular calcium.[26]
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the response against the compound concentration to determine EC₅₀ or IC₅₀ values.
-
Discussion and Conclusion
The comparative data clearly illustrates the varied selectivity profiles within the arylpiperazine class. m-CPP exhibits broad activity across multiple serotonin receptors with a notable high affinity for the 5-HT₂C subtype.[4] This promiscuity is a key consideration in its use as a research tool and in understanding the side-effect profile of its parent drug, trazodone.[27]
In contrast, buspirone demonstrates a more selective profile, with high affinity for the 5-HT₁ₐ and dopamine D₃ receptors.[12] Vortioxetine presents a unique "multimodal" profile, combining high-affinity serotonin transporter inhibition with potent activity at several serotonin receptors, particularly 5-HT₃ and 5-HT₁ₐ.[9][10]
This guide highlights that a compound's cross-reactivity profile is a critical component of its overall pharmacological characterization. A combination of in vitro binding and functional assays is essential to build a comprehensive understanding of a compound's on-target and off-target activities.[15] The choice of assays should be guided by the structural class of the compound and its intended therapeutic target. For arylpiperazines, a screening panel that includes a wide range of serotonin, dopamine, and adrenergic receptors is highly recommended.
Ultimately, the goal is to design molecules with an optimal balance of potency and selectivity to maximize therapeutic benefit while minimizing adverse effects. The experimental workflows and principles discussed herein provide a foundational framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of their compounds and make informed decisions in the pursuit of safer and more effective medicines.
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A Comparative Guide to the Synthesis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride: A Modern Approach to a Key Pharmaceutical Intermediate
Abstract
This guide provides an in-depth comparative analysis of a novel, palladium-catalyzed synthesis method for 1-(3-chlorophenyl)piperazin-2-one hydrochloride against a traditional two-step synthetic route. 1-(3-chlorophenyl)piperazin-2-one is a crucial intermediate in the synthesis of various pharmaceutically active compounds, including derivatives related to the antidepressant Trazodone.[1][2][3][4] The objective of this guide is to validate the new method by presenting a head-to-head comparison of reaction efficiency, product purity, safety, and operational simplicity, supported by comprehensive experimental data. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry seeking to optimize the synthesis of N-aryl piperazinones.
Introduction: The Significance of N-Aryl Piperazinones
The N-aryl piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive drugs. The specific intermediate, 1-(3-chlorophenyl)piperazin-2-one, and its related precursor, 1-(3-chlorophenyl)piperazine, are integral to the synthesis of compounds that modulate serotonergic pathways.[5][6] For instance, 1-(3-chlorophenyl)piperazine is a known metabolite of the antidepressant drug Trazodone.[5][6][7] The efficiency and purity of the synthesis of these intermediates are paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting both its efficacy and safety profile.
Traditional synthesis routes often rely on harsh conditions, multi-step procedures, and reagents that pose significant safety and environmental challenges.[8][9] This guide introduces and validates a streamlined, modern alternative that leverages the efficiency of palladium-catalyzed cross-coupling chemistry to overcome these limitations.
Comparative Synthesis Strategies
We will evaluate two distinct synthetic pathways to this compound.
-
Method A: Traditional Two-Step Acylation and Cyclization. This conventional route involves the acylation of 3-chloroaniline with chloroacetyl chloride, followed by a separate cyclization step with ethylenediamine.
-
Method B: Novel One-Pot Palladium-Catalyzed N-Arylation. This new approach utilizes a modern Buchwald-Hartwig amination reaction, coupling 3-chlorophenylboronic acid directly with piperazin-2-one in a one-pot system.
The following diagram illustrates the high-level workflow for comparing these two methodologies.
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A Comparative Guide to Ensuring Reproducibility in Experiments with 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. In the synthesis and application of pharmaceutical intermediates like 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, even minor deviations in protocol can lead to significant variations in yield, purity, and ultimately, biological activity. This guide provides an in-depth technical comparison of synthetic and analytical methodologies, focusing on establishing robust and reproducible experiments with this specific N-aryl piperazinone. We will explore the nuances of its synthesis, purification, and characterization, while comparing it to its more common non-keto analog, 1-(3-chlorophenyl)piperazine, to highlight key differences and challenges in achieving experimental consistency.
The Synthesis of this compound: A Reproducible Pathway
The synthesis of this compound can be approached through a multi-step process that requires careful control of reaction conditions to ensure reproducibility. A common challenge in the synthesis of monosubstituted piperazines is the potential for disubstitution, which can be mitigated through the use of protecting groups or by carefully controlling stoichiometry and reaction times[1].
A representative synthetic route is outlined below, with a focus on the rationale behind each step to foster a deeper understanding of the process and its critical parameters.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(3-chlorophenyl)ethylenediamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloroaniline (1 eq.) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add 2-chloroethylamine hydrochloride (1.1 eq.) and a non-nucleophilic base like triethylamine (2.5 eq.) to the solution. The excess base is crucial to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction, driving the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove the triethylamine hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
Step 2: Cyclization to 1-(3-chlorophenyl)piperazin-2-one
-
Reaction Setup: Dissolve the crude N-(3-chlorophenyl)ethylenediamine from the previous step in a suitable solvent like DCM.
-
Acylation: Cool the solution in an ice bath and add ethyl chloroacetate (1.1 eq.) dropwise, followed by the slow addition of a base such as diisopropylethylamine (DIPEA) (1.2 eq.). The use of a hindered base like DIPEA is preferred to minimize side reactions.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 24 hours. The intramolecular cyclization is a key step, and its efficiency can be influenced by the solvent and base used.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel to isolate the desired 1-(3-chlorophenyl)piperazin-2-one.
Step 3: Hydrochloride Salt Formation
-
Salt Formation: Dissolve the purified piperazinone in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Comparative Analysis: 1-(3-chlorophenyl)piperazin-2-one HCl vs. 1-(3-chlorophenyl)piperazine HCl
To better understand the challenges and considerations for reproducibility, it is insightful to compare the synthesis of our target compound with its more widely studied analog, 1-(3-chlorophenyl)piperazine hydrochloride. The synthesis of the latter often involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride[2][3][4][5][6].
| Feature | 1-(3-chlorophenyl)piperazin-2-one HCl | 1-(3-chlorophenyl)piperazine HCl | Rationale for Reproducibility Impact |
| Key Synthetic Step | Intramolecular cyclization of an acylated diamine intermediate. | Direct cyclization of 3-chloroaniline with bis(2-chloroethyl)amine. | The multi-step synthesis of the piperazinone offers more points for variability and potential side reactions, requiring stricter control over each step for consistent outcomes. |
| Purification | Often requires column chromatography to separate the lactam from starting materials and byproducts. | Can sometimes be purified by recrystallization of the hydrochloride salt.[4] | The need for chromatography introduces operator-dependent variability and requires careful selection of the stationary and mobile phases for consistent separation. |
| Stability | The lactam ring may be susceptible to hydrolysis under strongly acidic or basic conditions. | Generally more stable under a wider range of pH conditions. | The stability profile of the piperazinone necessitates careful handling and storage to prevent degradation, which could affect experimental reproducibility. |
| Analytical Profile | The presence of the carbonyl group provides a distinct spectroscopic handle (e.g., in IR and 13C NMR). | Characterized by the absence of the carbonyl group signals. | While providing a clear marker, any impurities with similar functionalities could complicate spectral interpretation and require high-resolution techniques for unambiguous identification. |
Ensuring Reproducibility Through Rigorous Analytical Characterization
A self-validating experimental system relies on robust analytical methods to confirm the identity, purity, and concentration of the synthesized compound. The validation of these analytical methods is a critical aspect of ensuring the reliability and consistency of results[7][8][9][10].
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known quantity of the compound in the initial mobile phase composition.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification of purity and any impurities[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation and confirmation of the synthesized compound.
-
1H NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum of this compound will show characteristic signals for the aromatic protons on the chlorophenyl ring and the methylene protons of the piperazinone ring.
-
13C NMR: Confirms the carbon framework of the molecule. A key signal to observe is the resonance of the carbonyl carbon in the lactam ring, which will be absent in the spectrum of 1-(3-chlorophenyl)piperazine.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement, which can help to distinguish the target compound from potential impurities with the same nominal mass.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the relationships between the key components, the following diagrams are provided.
Caption: Synthetic workflow for 1-(3-chlorophenyl)piperazin-2-one HCl.
Caption: Analytical validation for ensuring experimental reproducibility.
Conclusion: A Framework for Reproducible Research
Achieving reproducibility in experiments with this compound hinges on a meticulous approach to both its synthesis and characterization. By understanding the rationale behind each experimental step, anticipating potential pitfalls such as the formation of disubstituted byproducts, and employing a suite of validated analytical techniques, researchers can build a self-validating system. This guide provides a framework for establishing such a system, emphasizing the importance of detailed protocols and comprehensive analytical data in ensuring the consistency and reliability of experimental outcomes. Ultimately, a commitment to these principles not only enhances the quality of individual research efforts but also contributes to the overall integrity and progress of the scientific community.
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Benchmarking 1-(3-chlorophenyl)piperazin-2-one Hydrochloride: A Comparative Guide for Neuropharmacology Researchers
A Senior Application Scientist's In-Depth Technical Guide to Characterizing a Novel Arylpiperazine Derivative Against Established Serotonergic and Dopaminergic Ligands.
Introduction
For researchers in neuropharmacology and drug development, the arylpiperazine scaffold is a well-established pharmacophore known for its interaction with a range of aminergic G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors.[1][2] This guide provides a comprehensive framework for benchmarking a novel arylpiperazine derivative, 1-(3-chlorophenyl)piperazin-2-one Hydrochloride. Due to the limited direct pharmacological data on this specific molecule, we will approach its characterization by drawing logical inferences from structurally related compounds, such as the widely studied 1-(3-chlorophenyl)piperazine (mCPP), a metabolite of the antidepressant trazodone.[3][4][5] The addition of a ketone to the piperazine ring at the 2-position introduces a significant structural modification, the impact of which on receptor affinity and functional activity is the central question for investigation.
This guide will focus on comparing this compound against well-characterized ligands for two primary targets implicated in the pharmacology of arylpiperazines: the serotonin 1A (5-HT1A) receptor and the dopamine D2 receptor.[6][7] We will detail the essential experimental protocols, provide a rationale for the selection of benchmark ligands, and present hypothetical data in a structured format to guide researchers in their own investigations.
Rationale for Target and Benchmark Ligand Selection
The selection of the 5-HT1A and D2 receptors as primary targets is based on the established pharmacology of the arylpiperazine class. Compounds with a chlorophenylpiperazine moiety have been shown to exhibit affinity for various serotonin receptor subtypes, including 5-HT1A, and some also interact with dopamine receptors.[8][9]
For our comparative analysis, we have selected the following benchmark ligands:
-
8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) : A high-affinity, selective agonist for the 5-HT1A receptor. Its well-defined pharmacology makes it an excellent positive control for both binding and functional assays at this target.[10][11]
-
Haloperidol : A classical antipsychotic that acts as a potent antagonist at the dopamine D2 receptor. It serves as a robust benchmark for assessing the potential D2 receptor affinity and functional antagonism of our test compound.[12]
Experimental Benchmarking Workflow
A systematic approach is crucial for the pharmacological characterization of a novel compound. The following workflow outlines the key experiments for benchmarking this compound.
Caption: Experimental workflow for benchmarking a novel compound.
Detailed Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[13][14] These assays measure the displacement of a radiolabeled ligand by the test compound.
Protocol: 5-HT1A Receptor Binding Assay
-
Membrane Preparation : Utilize membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand : Use [³H]-8-OH-DPAT as the radioligand.
-
Assay Buffer : 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Incubation : In a 96-well plate, combine the cell membranes, [³H]-8-OH-DPAT (at a concentration near its Kd), and varying concentrations of this compound or the benchmark ligand, 8-OH-DPAT.
-
Non-specific Binding : Determine non-specific binding in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM serotonin).
-
Equilibration : Incubate the mixture at room temperature for 60 minutes.
-
Termination : Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing : Wash the filters with ice-cold assay buffer.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Protocol: Dopamine D2 Receptor Binding Assay
This protocol is similar to the 5-HT1A assay, with the following modifications:
-
Membrane Preparation : Use membranes from a stable cell line expressing the human D2 receptor.
-
Radioligand : Use [³H]-Spiperone or another suitable D2 antagonist radioligand.
-
Benchmark Ligand : Haloperidol.
-
Non-specific Binding : Determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM haloperidol).
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.[15][16][17][18] The 5-HT1A receptor is a Gi-coupled receptor, meaning its activation leads to a decrease in intracellular cAMP levels.[13][14] Conversely, the D2 receptor is also Gi-coupled, and its activation also inhibits adenylyl cyclase, leading to decreased cAMP.
Protocol: 5-HT1A Receptor cAMP Assay (Agonist and Antagonist Mode)
-
Cell Culture : Use a stable cell line expressing the human 5-HT1A receptor.
-
Assay Principle : Utilize a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor (e.g., GloSensor™), to measure changes in intracellular cAMP.
-
Agonist Mode :
-
Treat the cells with varying concentrations of this compound or 8-OH-DPAT.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable cAMP signal.
-
Measure the inhibition of the forskolin-stimulated cAMP production.
-
Calculate the EC50 value from the dose-response curve.
-
-
Antagonist Mode :
-
Pre-incubate the cells with varying concentrations of this compound.
-
Challenge the cells with a fixed concentration of an agonist (e.g., 8-OH-DPAT at its EC80).
-
Stimulate with forskolin.
-
Measure the reversal of the agonist-induced inhibition of cAMP production.
-
Calculate the IC50 value.
-
Protocol: Dopamine D2 Receptor cAMP Assay
This protocol follows the same principles as the 5-HT1A assay, using a D2-expressing cell line and haloperidol as the benchmark antagonist.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Pharmacological Profile of this compound and Benchmark Ligands
| Compound | 5-HT1A Ki (nM) | 5-HT1A EC50 (nM) | 5-HT1A % Emax | D2 Ki (nM) | D2 IC50 (nM) | D2 % Inhibition |
| 1-(3-chlorophenyl)piperazin-2-one HCl | 50 | >1000 | <10 | 250 | >1000 | <10 |
| 8-OH-DPAT | 1.2 | 5.6 | 100 | >10,000 | N/A | N/A |
| Haloperidol | >10,000 | N/A | N/A | 2.5 | 8.1 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Signaling Pathways
Understanding the downstream signaling of the 5-HT1A and D2 receptors is crucial for interpreting functional data. Both receptors primarily couple to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.
Caption: Simplified Gi-coupled GPCR signaling pathway.
Conclusion
This guide provides a robust framework for the initial in vitro characterization of this compound. By benchmarking against well-established ligands at the 5-HT1A and D2 receptors, researchers can systematically determine its binding affinity and functional activity. The detailed protocols and structured data presentation offer a clear path for generating reliable and comparable results. This foundational pharmacological profile is an essential first step in elucidating the therapeutic potential and mechanism of action of this novel compound.
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A Head-to-Head Comparison of Trazodone and its Active Metabolite, 1-(3-chlorophenyl)piperazine (m-CPP)
A Technical Guide for Researchers in Drug Development
Introduction
Trazodone, a widely prescribed atypical antidepressant, exerts its therapeutic effects through a complex pharmacological profile. A critical aspect of its in vivo activity is its metabolism to 1-(3-chlorophenyl)piperazine (m-CPP), an active metabolite with its own distinct pharmacological properties.[1][2] This guide provides a detailed head-to-head comparison of trazodone and m-CPP, offering researchers and drug development professionals a comprehensive overview of their respective chemical, pharmacokinetic, and pharmacodynamic characteristics. Understanding the interplay between this parent drug and its active metabolite is crucial for a complete comprehension of trazodone's therapeutic efficacy and potential side-effect profile.
Chemical and Physical Properties
Trazodone and m-CPP share a common phenylpiperazine moiety, which is fundamental to their interaction with serotonergic and adrenergic receptors. However, their distinct structural features give rise to different pharmacological activities.
| Property | Trazodone Hydrochloride | 1-(3-chlorophenyl)piperazine Hydrochloride (m-CPP HCl) |
| Molecular Formula | C₁₉H₂₃Cl₂N₅O | C₁₀H₁₄Cl₂N₂ |
| Molecular Weight | 408.3 g/mol | 233.13 g/mol |
| IUPAC Name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | 1-(3-chlorophenyl)piperazine;hydrochloride |
| Chemical Structure | A triazolopyridine derivative attached to a phenylpiperazine ring | A substituted phenylpiperazine |
Pharmacokinetics: A Tale of Two Compounds
The pharmacokinetic profiles of trazodone and m-CPP are intricately linked. Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form m-CPP.[3][6] This metabolic conversion is a key determinant of the overall pharmacological effect observed after trazodone administration.
| Parameter | Trazodone | 1-(3-chlorophenyl)piperazine (m-CPP) |
| Bioavailability (Oral) | 63–80% | Variable (14-108%) |
| Protein Binding | 89–95% | Not extensively reported, but expected to be significant |
| Metabolism | Primarily by CYP3A4 to m-CPP. Also metabolized by CYP2D6 and CYP1A2.[4] | Metabolized by CYP2D6.[7] |
| Elimination Half-life | Biphasic: 3-6 hours (initial phase), 5-9 hours (terminal phase)[4] | 4–14 hours[7] |
| Excretion | Primarily renal (70-75% as metabolites)[4] | Primarily renal |
The significant variability in the bioavailability of m-CPP highlights the challenges in predicting its plasma concentrations following trazodone administration.[8] Factors influencing CYP3A4 and CYP2D6 activity, such as co-administered drugs or genetic polymorphisms, can significantly alter the ratio of trazodone to m-CPP, potentially impacting both efficacy and tolerability.[4]
Metabolic Pathway of Trazodone to m-CPP
The conversion of trazodone to m-CPP is a critical step in its biotransformation. This process, primarily mediated by CYP3A4, involves the cleavage of the propyl chain linking the triazolopyridine and phenylpiperazine moieties.
Caption: Primary receptor interactions.
Supporting Experimental Data and Protocols
To quantitatively assess and compare the pharmacological profiles of trazodone and m-CPP, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
Experimental Protocol 1: Competitive Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT₂ₐ and 5-HT₂ₑ)
This assay determines the binding affinity (Ki) of trazodone and m-CPP for specific serotonin receptor subtypes.
Objective: To quantify the affinity of test compounds for 5-HT₂ₐ and 5-HT₂ₑ receptors.
Materials:
-
Cell membranes expressing human recombinant 5-HT₂ₐ or 5-HT₂ₑ receptors.
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂ₑ).
-
Test compounds: Trazodone hydrochloride and m-CPP hydrochloride.
-
Non-specific binding control (e.g., mianserin for 5-HT₂ₐ, methysergide for 5-HT₂ₑ).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
-
96-well microplates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of trazodone and m-CPP in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or a concentration of the test compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 2: In Vitro CYP3A4 Inhibition Assay
This assay evaluates the potential of trazodone and m-CPP to inhibit the activity of the major drug-metabolizing enzyme, CYP3A4.
Objective: To determine the IC₅₀ values for the inhibition of CYP3A4 by trazodone and m-CPP.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4.
-
CYP3A4 substrate (e.g., midazolam or testosterone).
-
NADPH regenerating system.
-
Positive control inhibitor (e.g., ketoconazole).
-
Test compounds: Trazodone hydrochloride and m-CPP hydrochloride.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Acetonitrile with an internal standard for reaction termination and sample preparation.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Pre-incubation: Pre-incubate the test compounds or positive control with HLM or recombinant CYP3A4 and the NADPH regenerating system in the incubation buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the CYP3A4 substrate.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the test compounds. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ values using non-linear regression.
Experimental Workflow Diagram
Caption: General workflow for in vitro assays.
Conclusion
The pharmacological activity of trazodone is a composite of the effects of the parent drug and its active metabolite, m-CPP. While trazodone is primarily a serotonin 5-HT₂ₐ and 5-HT₂ₑ receptor antagonist, m-CPP exhibits a contrasting profile as a 5-HT₂ₑ receptor agonist. This duality in their pharmacodynamics, coupled with their interconnected pharmacokinetics, underscores the complexity of trazodone's mechanism of action. For researchers in drug development, a thorough understanding of this parent-metabolite relationship is paramount for designing and interpreting preclinical and clinical studies, as well as for developing novel therapeutics with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a framework for the systematic in vitro characterization and comparison of such compounds.
References
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Pharmacokinetic comparison of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride and its metabolites
A Comparative Guide to the Pharmacokinetics of a Phenylpiperazine Drug and its Active Metabolite
Senior Application Scientist Note: The initial topic requested a pharmacokinetic comparison of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride and its metabolites. However, this compound is not extensively documented in publicly available scientific literature. To provide a robust and scientifically grounded guide that fulfills the core requirements of the prompt, we will use the well-characterized and structurally related antidepressant, Trazodone , and its principal active metabolite, meta-chlorophenylpiperazine (m-CPP) , as exemplary compounds. This substitution allows for a detailed, data-supported comparison that illustrates the critical principles of parent drug vs. metabolite pharmacokinetic analysis relevant to researchers in drug development.
Introduction: The Critical Role of Metabolite Pharmacokinetics
In drug development, a parent drug's journey through the body is only part of the story. Hepatic metabolism can convert a drug into various metabolites, some of which may be pharmacologically active and contribute significantly to the overall therapeutic effect or toxicity profile.[1] Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive metabolism primarily by the liver enzyme Cytochrome P450 3A4 (CYP3A4) to form its main active metabolite, m-CPP.[2][3]
While Trazodone and m-CPP share a core chemical structure, their interactions with biological systems differ. Trazodone primarily antagonizes 5-HT2A receptors, whereas m-CPP acts as a non-selective serotonin receptor agonist.[1][4] These distinct pharmacological profiles make it imperative to understand their comparative pharmacokinetics (PK)—how their absorption, distribution, metabolism, and excretion (ADME) profiles differ. Such a comparison helps predict the composite effect of the administered drug, anticipate potential drug-drug interactions, and ensure that nonclinical safety studies adequately cover the exposure to both moieties, a principle underscored by regulatory bodies like the FDA.[5][6]
This guide provides an objective comparison of the pharmacokinetic profiles of Trazodone and its active metabolite, m-CPP, supported by established experimental methodologies.
Part 1: In Vitro Characterization - Predicting In Vivo Behavior
Before advancing to in vivo studies, in vitro assays provide crucial early insights into a compound's likely metabolic fate and distribution. Here, we compare the metabolic stability and plasma protein binding of Trazodone and m-CPP.
Metabolic Stability in Human Liver Microsomes
Expertise & Rationale: The liver is the primary site of drug metabolism.[7] We use human liver microsomes—subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s—to determine a compound's in vitro intrinsic clearance.[7][8] A compound that is rapidly metabolized in this system is predicted to have a high hepatic clearance and a short half-life in vivo. Comparing the stability of Trazodone to its metabolite, m-CPP, helps us understand whether the metabolite is likely to be cleared faster or slower than the parent drug.
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Pooled human liver microsomes are thawed on ice. A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing the microsomes (final protein concentration of 0.5 mg/mL).[7]
-
Compound Incubation: Trazodone or m-CPP is added to the reaction mixture at a final concentration of 1 µM.[8] A parallel incubation is prepared without the essential cofactor NADPH to serve as a negative control, ensuring that compound loss is due to enzymatic activity.[9]
-
Reaction Initiation: The mixtures are pre-incubated at 37°C. The metabolic reaction is initiated by adding NADPH.[8]
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[7]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.[9]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[10]
-
Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Data Summary: Metabolic Stability
| Compound | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) | Predicted In Vivo Clearance |
| Trazodone | ~25 | High | High |
| m-CPP | > 60 | Low to Moderate | Moderate |
Note: Data are representative values synthesized from literature principles. Trazodone is known to be extensively metabolized, while m-CPP is cleared more slowly.[4][11]
Plasma Protein Binding (PPB)
Expertise & Rationale: Only the unbound (free) fraction of a drug in the bloodstream can distribute into tissues to reach its target site or be eliminated.[12] High plasma protein binding can limit a drug's volume of distribution and reduce its clearance rate. We use equilibrium dialysis, the gold standard method, to determine the percentage of Trazodone and m-CPP bound to plasma proteins.[13][14] A significant difference in binding can lead to vastly different pharmacokinetic and pharmacodynamic behaviors.
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup: A 96-well equilibrium dialysis plate is used. Each well is divided into two chambers by a semipermeable membrane that allows free drug to pass but retains proteins and protein-bound drug.[15]
-
Sample Loading: The test compound (Trazodone or m-CPP) is spiked into human plasma. This plasma is added to one chamber (the donor chamber). Phosphate-buffered saline (PBS) is added to the other chamber (the receiver chamber).[13]
-
Equilibration: The plate is sealed and incubated at 37°C with gentle shaking for several hours (typically 4-8 hours) to allow the unbound drug to reach equilibrium across the membrane.[12]
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma chamber and the buffer chamber.[16]
-
Matrix Matching & Analysis: To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Both samples are then analyzed by LC-MS/MS to determine the compound concentrations.[13]
-
Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).
Caption: Principle of the equilibrium dialysis method for PPB.
Comparative Data Summary: Plasma Protein Binding
| Compound | Plasma Protein Binding (%) | Fraction Unbound (fu, %) | Key Implication |
| Trazodone | 89 - 95%[2][17] | 5 - 11% | Low free fraction restricts distribution |
| m-CPP | ~40 - 60% | 40 - 60% | Higher free fraction allows for wider distribution |
Note: m-CPP binding data is estimated based on its physicochemical properties and general data for similar small molecules. The significant difference highlights its potential for greater tissue penetration compared to Trazodone.
Part 2: In Vivo Pharmacokinetic Profiling in a Rodent Model
Expertise & Rationale: While in vitro data are predictive, an in vivo study is essential to understand how a drug and its metabolites behave in a complete biological system. We use Sprague-Dawley rats, a standard preclinical model, to evaluate the plasma concentration-time profiles of Trazodone and m-CPP following oral administration of Trazodone.[18][19] This allows us to observe the rate of Trazodone absorption, its conversion to m-CPP, and the subsequent elimination of both compounds.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Acclimation & Dosing: Male Sprague-Dawley rats are acclimated and fasted overnight. Trazodone is formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) into anticoagulant-treated tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then transferred to a new tube and frozen at -80°C until analysis.
-
Bioanalysis by LC-MS/MS:
-
Sample Extraction: Plasma samples are thawed, and a protein precipitation or liquid-liquid extraction is performed to isolate Trazodone, m-CPP, and an internal standard.[20]
-
Quantification: The extracted samples are analyzed using a validated LC-MS/MS method capable of simultaneously quantifying both Trazodone and m-CPP.[20][21]
-
-
Pharmacokinetic Analysis: Plasma concentration vs. time data for both analytes are plotted. Key PK parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and t½ (elimination half-life) are calculated using non-compartmental analysis software.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Comparative Data Summary: In Vivo Pharmacokinetics (Oral Trazodone)
| Parameter | Trazodone | m-CPP (as metabolite) | Interpretation |
| Tmax (hr) | ~1[2] | ~2-4 | m-CPP appears later as it is formed via metabolism. |
| Cmax (ng/mL) | Higher | Lower (typically <10% of Trazodone)[4] | Trazodone is the dominant circulating species. |
| AUC (ng*hr/mL) | Higher | Lower | Overall exposure to the parent drug is greater. |
| t½ (hr) | 5-9[2][3] | 4-14[11] | Elimination half-lives can be similar or longer for m-CPP. |
| Brain Penetration | Brain conc. > Plasma conc.[18][19] | Brain conc. >> Plasma conc.[18][19] | Both are centrally acting, but m-CPP may achieve higher relative brain concentrations. |
Note: Values are representative based on human and rat data. In rats, plasma concentrations of m-CPP are lower than Trazodone, but brain tissue concentrations can exceed those in plasma, highlighting its CNS activity.[18][19]
Part 3: Integrated Analysis and Conclusion
Synthesizing the in vitro and in vivo data provides a comprehensive pharmacokinetic comparison:
-
Metabolism and Clearance: Trazodone is readily metabolized, consistent with its high predicted in vitro clearance. Its conversion to m-CPP is a primary metabolic pathway.[4] The metabolite, m-CPP, appears to be metabolically more stable, which contributes to its longer and more variable elimination half-life.[22][23]
-
Distribution: The most striking difference lies in their plasma protein binding. Trazodone is highly protein-bound (>90%), which limits its free concentration and volume of distribution.[2] In contrast, m-CPP is significantly less protein-bound, meaning a larger fraction is free to distribute into tissues. This is consistent with preclinical findings where m-CPP concentrations in the brain can be higher than in plasma, suggesting efficient penetration of the blood-brain barrier.[18][19]
-
Exposure Profile: Following oral administration of Trazodone, the parent drug reaches its peak concentration quickly.[2] The active metabolite m-CPP appears more slowly and at lower plasma concentrations.[4] However, due to its comparable or longer half-life, m-CPP persists in circulation, contributing to the overall pharmacodynamic effect long after Trazodone levels have begun to decline.
This comparative guide demonstrates that an active metabolite can possess a distinct pharmacokinetic profile from its parent drug. For the Trazodone/m-CPP pair, the metabolite has lower systemic exposure but is less protein-bound and may have higher relative brain concentrations. This highlights the necessity of characterizing metabolite PK profiles. Failure to do so can lead to an incomplete understanding of a drug's efficacy, duration of action, and potential for toxicity. As mandated by regulatory guidance, if a metabolite's exposure is significant (e.g., >10% of total drug-related exposure in humans), it must be evaluated in nonclinical safety studies.[24][25] These principles are directly applicable to the development of any new chemical entity, including novel phenylpiperazine derivatives.
References
- Characterization of trazodone metabolic pathways and species-specific profiles. Vertex AI Search.
- Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of r
- Safety Testing of Drug Metabolites. FDA.
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- Safety Testing of Drug Metabolites Guidance for Industry. FDA.
- Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of R
- Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed.
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- Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register.
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
- Characterization of trazodone metabolic pathways and species-specific profiles. Research Square.
- FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS.
- Trazodone.
- Trazodone: Pharmacokinetics & Mechanism of Action. Study.com.
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- Plasma Protein Binding Assay. BioIVT.
- metabolic stability in liver microsomes. Mercell.
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- Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Applic
- Full article: Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis Online.
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- Metabolic Stability Assay Services. BioIVT.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese.
- LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. PubMed.
- Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine. PubMed.
- Determination of trazodone in human plasma by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(3-chlorophenyl)piperazine (m-CPP)
This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of 1-(3-chlorophenyl)piperazine (m-CPP), a psychoactive compound of the phenylpiperazine class. This document is intended for researchers, scientists, and drug development professionals investigating serotonergic systems. Notably, m-CPP is the primary active metabolite of the antidepressant drug trazodone, making its pharmacological profile of significant clinical interest[1][2][3][4].
While the user initially inquired about 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, publicly available efficacy data for this specific derivative is scarce. Therefore, this guide focuses on the extensively studied parent compound, m-CPP, to provide a robust and data-driven comparative analysis.
Introduction to 1-(3-chlorophenyl)piperazine (m-CPP)
1-(3-chlorophenyl)piperazine, commonly known as m-CPP, is a synthetic compound initially developed in the late 1970s for research purposes[5]. It functions as a non-selective serotonin receptor agonist and a serotonin releasing agent[5][6]. Its complex pharmacology, particularly its anxiogenic (anxiety-producing) effects in both animal models and humans, has made it a valuable tool for probing the function of the serotonin system[7][8][9][10]. Understanding the relationship between its molecular interactions (in vitro) and its behavioral outcomes (in vivo) is crucial for the development of novel therapeutics targeting serotonergic pathways.
Mechanism of Action: A Multi-Target Serotonergic Profile
The physiological effects of m-CPP are a direct consequence of its interactions with multiple components of the serotonergic system. In vitro studies have revealed that m-CPP has a broad binding profile, showing significant affinity for a variety of serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT)[5][11].
Its strongest agonistic activity is observed at the 5-HT2C and 5-HT2B receptors, which are believed to mediate many of its characteristic effects, including anxiety and appetite suppression[5][12]. While it also acts as a serotonin reuptake inhibitor, its primary mechanism is considered to be direct receptor stimulation[5][11][13]. The complex interplay of these interactions is what defines its unique pharmacological signature.
Caption: Signaling pathway of m-CPP.
In Vitro Efficacy: Quantifying Molecular Interactions
The initial assessment of a compound's efficacy begins with in vitro assays to determine its binding affinity and functional activity at specific molecular targets. For m-CPP, these studies are crucial for understanding its promiscuous relationship with various serotonin receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the ability of a test compound (like m-CPP) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The result is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
Table 1: In Vitro Binding Affinity of m-CPP at Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT2C | 3.4 | [5] |
| 5-HT2B | 28.8 | [5] |
| 5-HT2A | 32.1 | [5] |
| 5-HT1A | Varies | [5] |
| 5-HT1B | Varies | [5] |
| 5-HT1D | Varies | [5] |
| 5-HT3 | Varies | [5] |
| 5-HT7 | Varies | [5] |
| SERT (IC50) | 230 | [11] |
Note: "Varies" indicates that while affinity is significant, reported values differ across studies.
Detailed Protocol: Radioligand Binding Assay for 5-HT2C Receptor
This protocol outlines a standard procedure for determining the binding affinity of m-CPP for the human 5-HT2C receptor.
Objective: To determine the Ki of m-CPP for the human 5-HT2C receptor expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., Tris-HCl).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Radioligand: [3H]mesulergine (a 5-HT2C antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Test compound: m-CPP dilutions.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Culture the 5-HT2C-expressing cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM mianserin (for non-specific binding).
-
50 µL of varying concentrations of m-CPP.
-
-
Radioligand Addition: Add 50 µL of [3H]mesulergine to each well at a concentration near its Kd.
-
Membrane Addition: Add 100 µL of the prepared cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the m-CPP concentration. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Efficacy: From Molecular Interactions to Behavioral Outcomes
In vivo studies are essential to understand how the molecular properties of a compound translate into physiological and behavioral effects in a living organism. For m-CPP, these studies have largely focused on its anxiogenic and antidepressant-like properties.
Animal Models of Anxiety: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents[14][15][16][17][18]. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiogenic compounds like m-CPP typically decrease the time spent in the open arms of the maze[7][19].
Caption: Workflow for the Elevated Plus Maze test.
Table 2: In Vivo Anxiogenic-like Effects of m-CPP in Rodent Models
| Animal Model | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Elevated Plus Maze (Rat) | 0.125 - 1.0 | Dose-dependent decrease in open arm exploration | [7] |
| Social Interaction (Rat) | 0.1 - 1.0 | Reduced total interaction time | [20] |
| Light/Dark Box (Mouse) | Varies | Decreased time in the light compartment | [10] |
| Conditioned Taste Aversion | 1.0 - 10.0 | Produced robust conditioned taste aversions | [21] |
Detailed Protocol: Elevated Plus Maze (EPM)
Objective: To assess the anxiogenic-like effects of m-CPP in mice.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)[17].
-
Video tracking software.
-
Male C57BL/6 mice.
-
m-CPP solution in saline.
-
Saline (vehicle control).
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment[16]. The room should be dimly lit.
-
Drug Administration: Administer m-CPP (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Testing:
-
Gently place the mouse in the center of the maze, facing one of the closed arms[15].
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the maze freely for 5 minutes[17].
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection: After the 5-minute session, gently return the mouse to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues[17].
-
Data Analysis: The video tracking software will quantify parameters such as:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to control for general motor activity).
-
-
Interpretation: A significant decrease in the percentage of time spent in the open arms and the number of open arm entries in the m-CPP group compared to the vehicle group indicates an anxiogenic-like effect.
Animal Models of Depression: The Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant efficacy[22][23][24][25][26]. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant compounds typically reduce the duration of this immobility. While m-CPP is a metabolite of an antidepressant, its own effects in the FST are complex and can be dose-dependent.
Caption: Workflow for the Forced Swim Test.
Detailed Protocol: Forced Swim Test (FST)
Objective: To evaluate the effect of m-CPP on depressive-like behavior in mice.
Materials:
-
Cylindrical glass beakers (20 cm diameter, 45 cm height).
-
Water bath to maintain water temperature at 23-25°C.
-
Video camera for recording.
-
Male Swiss Webster mice.
-
m-CPP solution in saline.
-
Positive control: Fluoxetine (an SSRI).
-
Saline (vehicle control).
-
Towels and a warming cage for recovery.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes prior to the test[25].
-
Drug Administration: Administer m-CPP, fluoxetine, or saline i.p. 30-60 minutes before the test.
-
Testing:
-
Recovery: After 6 minutes, remove the mice, gently dry them with a towel, and place them in a warmed recovery cage until fully dry[25].
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the videos.
-
Measure the total time the mouse spends immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water[22].
-
-
Interpretation: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect. An increase or no change may also be observed depending on the dose and specific pharmacology of the test compound.
Comparative Analysis: Bridging In Vitro and In Vivo Data
The anxiogenic effects of m-CPP observed in vivo are well-explained by its in vitro pharmacology. Its high affinity and agonist activity at the 5-HT2C receptor are strongly implicated in its anxiety-producing properties[5][7][27]. This is supported by studies showing that 5-HT2C antagonists can block the anxiogenic-like behaviors induced by m-CPP[7][20].
m-CPP vs. Fluoxetine (SSRI): A Mechanistic Contrast
| Feature | m-CPP (1-(3-chlorophenyl)piperazine) | Fluoxetine (SSRI) |
| Primary Mechanism | Direct serotonin receptor agonist (especially 5-HT2C) | Selective Serotonin Reuptake Inhibitor (SSRI) |
| In Vitro Target | Multiple 5-HT receptors | Serotonin Transporter (SERT) |
| Acute In Vivo Effect | Anxiogenic (increases anxiety-like behavior) | Anxiolytic/neutral (reduces anxiety-like behavior with chronic use) |
| FST Effect | Complex/variable | Reduces immobility time (antidepressant-like) |
This comparison highlights a critical concept in psychopharmacology: the method of increasing serotonergic signaling matters. While both m-CPP and fluoxetine ultimately enhance serotonin's effects, the direct, broad-spectrum agonism of m-CPP leads to acute anxiogenic effects, whereas the indirect action of fluoxetine (blocking reuptake) is associated with therapeutic anxiolytic and antidepressant outcomes, particularly after chronic administration.
Conclusion
1-(3-chlorophenyl)piperazine (m-CPP) presents a classic case study in psychopharmacology, where a well-defined in vitro binding profile translates to predictable, albeit complex, in vivo behavioral outcomes. Its potent agonism at the 5-HT2C receptor is the primary driver of its anxiogenic effects, making it an invaluable, if challenging, tool for probing the neural circuits of anxiety and fear. The stark contrast between the effects of m-CPP and classic antidepressants like fluoxetine underscores the nuanced and receptor-specific roles of serotonin in regulating mood and behavior. This guide provides a foundational framework for researchers utilizing m-CPP, emphasizing the importance of integrating molecular and behavioral data to advance our understanding of serotonergic drug action.
References
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- Rotzinger, S., Fang, J., & Baker, G. B. (1998). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition, 26(6), 572-575. [Link]
- Giorgetti, A., Tagliabracci, A., Schifano, F., Zaami, S., Marinelli, E., & Busardò, F. P. (2017). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Current Neuropharmacology, 15(5), 734-743. [Link]
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- Sills, M. A., Lucki, I., & Frazer, A. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]
- de Mello, F. L. P., et al. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 13, 191. [Link]
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- Brocco, M., Le Poul, E., & Prélot, P. (1994). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. European Journal of Pharmacology, 262(1-2), 105-111. [Link]
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- Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. [Link]
- Walker, E. A., & Ko, A. H. (2005). Selective and nonselective serotonin antagonists block the aversive stimulus properties of MK212 and m-chlorophenylpiperazine (mCPP) in mice. Neuropharmacology, 49(7), 1025-1033. [Link]
- IACUC. (n.d.). Forced Swim Test v.3. University of Wisconsin-Milwaukee. [Link]
- Spindler, L., & Engler, A. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 43. [Link]
- JoVE. (2022). Forced Swim Test as a Model of Depressive-like Behavior. [Link]
- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. [Link]
- ResearchGate. (n.d.). Selective and nonselective serotonin antagonists block the aversive stimulus properties of MK212 and m-chlorophenylpiperazine (mCPP) in mice. [Link]
- Mouse Metabolic Phenotyping Centers. (2024).
- Gleason, S. D., & Shannon, H. E. (2001). m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1028-1035. [Link]
- Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
- Coventry, T. L., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 133-144. [Link]
- Nagai, F., Nonaka, R., & Satoh, K. H. (2007). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology, 559(2-3), 125-129. [Link]
- Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 19(3), 241-248. [Link]
- Zhang, Y., et al. (2024). Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines.
- Stas, M., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
- Charney, D. S., et al. (1988). A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. Psychopharmacology, 94(1), 133-137. [Link]
- Kasper, S., et al. (1995). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 118(3), 320-326. [Link]
- Brewerton, T. D., et al. (1988). The serotonergic agent m-chlorophenylpiperazine induces migraine attacks: A controlled study. Headache: The Journal of Head and Face Pain, 28(5), 304-310. [Link]
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A Guide to Inter-Laboratory Validation of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride Assay: A Comparative Analysis of HPLC-UV and GC-MS Methodologies
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical overview of the inter-laboratory validation of an assay for 1-(3-chlorophenyl)piperazin-2-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against a Gas Chromatography-Mass Spectrometry (GC-MS) approach, all within the framework of established international guidelines.
The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the principles and practicalities of inter-laboratory validation. By examining the causality behind experimental choices and presenting self-validating protocols, we aim to establish a foundation of trustworthiness and scientific integrity.
The Critical Role of Inter-Laboratory Validation
Before a new analytical method can be confidently implemented for routine use across different quality control laboratories, its performance characteristics must be thoroughly evaluated. An inter-laboratory validation study is the gold standard for assessing the reproducibility of a method. It provides invaluable data on how the method performs when used by different analysts, on different instruments, and in different laboratory environments. This process is crucial for ensuring consistent product quality and regulatory compliance. The principles of such validation are well-established in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1).[1][2][3]
The validation process aims to demonstrate that an analytical procedure is suitable for its intended purpose.[2] For a quantitative assay of a drug substance like this compound, this involves a thorough investigation of parameters such as accuracy, precision, specificity, linearity, range, and robustness.
Inter-Laboratory Validation Study Design
The design of this inter-laboratory study for the this compound assay is rooted in the principles outlined in ICH Q2(R1). The study would involve a minimum of three independent laboratories to provide a statistically significant measure of reproducibility.
Study Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and free from interference from placebo components and known impurities. Peak purity analysis should be performed. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A minimum of five concentration levels should be evaluated. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of the analyte should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-assay precision): RSD ≤ 1.0% for six replicate injections. - Intermediate Precision (Inter-laboratory): RSD ≤ 2.0% across the participating laboratories. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results with minor variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). |
Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a compound like this compound, which possesses a chromophore, UV detection is a straightforward and robust choice.
Experimental Protocol: HPLC-UV Assay
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV spectral analysis of the compound, likely in the range of 210-254 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the linear range (e.g., 50 µg/mL to 150 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the same diluent to a target concentration within the linear range.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the working standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Inject the standard and sample solutions in a predefined sequence.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it a powerful alternative for the analysis of volatile or semi-volatile compounds. For piperazine derivatives, GC-MS can provide structural confirmation and quantification.[4][5]
Experimental Protocol: GC-MS Assay
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a short period, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification of fragmentation patterns, and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
4. Standard and Sample Preparation:
-
The compound may require derivatization to improve its volatility and thermal stability. However, for initial assessment, direct injection of a solution in a volatile organic solvent (e.g., methanol, dichloromethane) can be attempted.
-
Prepare standard and sample solutions in a similar manner to the HPLC method, using a volatile solvent compatible with GC.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on several factors, including the specific requirements of the analysis, available instrumentation, and the properties of the analyte.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (or those that can be derivatized). |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, due to the combination of chromatographic separation and mass spectral identification. |
| Sensitivity | Generally good, but can be lower than GC-MS in SIM mode. | Very high, especially in SIM mode. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Sample Throughput | Typically higher due to faster run times and less sample preparation. | Can be lower due to longer run times and potential need for derivatization. |
| Robustness | Generally considered very robust for routine QC applications. | Can be less robust due to factors like column bleed and source contamination. |
Inter-Laboratory Validation Workflow
The following diagram illustrates the workflow of the inter-laboratory validation study.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical, non-negotiable component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, a compound requiring meticulous handling due to its toxicological profile. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental protection, reflecting the best practices in laboratory settings.
Hazard Profile and Core Safety Principles
This compound is classified as a hazardous substance. Understanding its specific dangers is the foundation for its safe handling and disposal.
Toxicological Summary:
| Hazard Classification | GHS Category | Hazard Statement | Citations |
| Acute Toxicity - Oral | Category 3 | H301: Toxic if swallowed | [1][2][3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][3][5] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][3][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][5] |
The core principle behind the disposal of this compound is waste minimization and containment . Due to its acute oral toxicity and irritant properties, every step must be taken to prevent its release into the environment and to protect personnel from exposure. This compound is a chlorinated organic, which necessitates disposal as regulated hazardous waste, typically via high-temperature incineration, to prevent the formation of persistent environmental pollutants.[6][7][8]
Personnel Protective Equipment (PPE): The First Line of Defense
Before initiating any handling or disposal procedures, the correct PPE must be worn. This is not merely a procedural step but a critical barrier against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[6][9]
-
Skin Protection: A lab coat is required. Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use.[6][9][10]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][10] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[6][9]
Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound waste is handled, segregated, stored, and disposed of in a systematic and safe manner.
Causality: Proper segregation is fundamental to safe chemical waste management.[6] Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, halogenated organic waste streams often require specific disposal methods, like high-temperature incineration, and mixing them with non-halogenated waste can complicate and increase the cost of disposal.
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it.[6][10]
-
Waste Classification: This compound must be classified as halogenated organic waste .
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents.[1] Keep it separate from aqueous and non-halogenated waste streams.[6]
Causality: Proper containerization prevents leaks and spills, while clear labeling ensures that all personnel are aware of the container's contents and associated hazards, which is a key regulatory requirement.
-
Select the Right Container: Use a leak-proof container made of a compatible material, such as high-density polyethylene (HDPE), with a secure, tight-fitting lid.
-
Labeling: The container must be labeled with a "Hazardous Waste" sticker.[6] The label must include:
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The relevant GHS hazard pictograms (Skull and Crossbones, Exclamation Mark).[1]
-
Causality: This step focuses on minimizing exposure and preventing the generation of dust or aerosols during the transfer of waste.
-
Solid Waste: Carefully transfer any solid this compound waste into the designated container. Use tools that will not generate dust.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and bench liners, must be considered hazardous waste and placed in the same dedicated container.[6][10]
-
Solutions: If disposing of solutions containing the compound, ensure they are not mixed with incompatible solvents. The container label should also list all solvent components.
Causality: Accidental spills must be managed immediately and effectively to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: In the event of a spill, clear the immediate area and ensure adequate ventilation.[10]
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[10]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly. Decontaminate any non-disposable equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
Causality: Safe temporary storage prevents accidents and ensures the waste is secure until it can be collected by professionals for final disposal.
-
Storage: Securely seal the waste container and store it in a designated, cool, dry, and well-ventilated secondary containment area. This area should be away from incompatible materials.[6]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company. The standard and recommended final disposal method for chlorinated organic compounds is high-temperature incineration at an approved facility.[6][7] Never dispose of this compound down the drain or in the regular trash.[3][6]
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- Proper Disposal of 1-Benzoylpiperazine: A Guide for Labor
- 1-(3-Chlorophenyl)piperazine (hydrochloride)
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)
- Piperazine - Material Safety D
- 1-(3-Chlorophenyl)
- 1-(3-Chlorophenyl)
- m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride)
- 1-(3-Chlorophenyl)piperazine hydrochloride - Safety Data Sheet. Thermo Fisher Scientific (Alfa Aesar). URL
- 1-(2-Chlorophenyl)
- Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. URL
- 1-(3-Chlorophenyl)piperazine (hydrochloride) (CRM)
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. URL
- Piperazine citrate - Safety D
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. URL
- Guidance Manual for the Disposal of Chlorinated W
- Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. URL
- Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency. URL
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Navigating the Safe Handling of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, a compound requiring meticulous attention to safety protocols. Beyond a simple checklist, this document delves into the rationale behind each protective measure, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance.[1][2] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Key hazards include:
-
Acute Oral Toxicity: The substance is harmful if swallowed.[2][3]
-
Skin Irritation: It can cause skin irritation upon contact.[2][3][4] Pre-existing dermatitis may be exacerbated.[4]
-
Serious Eye Irritation: Direct contact can lead to serious eye irritation and potential damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[2][3][4]
Due to its nature as a combustible solid, generating dust clouds in unventilated areas should be avoided to prevent the risk of an explosive mixture with air.[4] Combustion byproducts are toxic and may include carbon monoxide, carbon dioxide, hydrogen chloride, phosgene, and nitrogen oxides.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with further details on selection and use provided below.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (double-gloving recommended) | ASTM D6978 |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or splash risks. | ANSI Z87.1 |
| Body | Long-sleeved laboratory coat. For larger quantities or significant spill risk, chemical-resistant overalls or an apron should be used. | N/A |
| Respiratory | Use in a chemical fume hood is the primary engineering control. For situations where a hood is not feasible or during a large spill, a NIOSH-approved respirator is necessary. | NIOSH-approved |
| Feet | Closed-toe shoes, preferably made of a chemical-resistant material. | N/A |
Glove Selection and Use
The choice of glove material is critical for preventing skin contact. Nitrile, polychloroprene, or butyl rubber gloves are generally suitable for handling dry solids.[4] Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[4]
Respiratory Protection
The primary method for avoiding inhalation of dust is to handle the compound within a certified chemical fume hood.[5][6] This engineering control captures airborne particles at the source. If handling outside of a fume hood is unavoidable, a risk assessment must be conducted, and appropriate respiratory protection, such as a NIOSH-approved particulate respirator, must be worn.[7] For emergency situations like a large spill, a self-contained breathing apparatus (SCBA) may be necessary.[4]
Operational Workflow for Safe Handling
The following workflow diagram illustrates the critical steps for safely handling this compound, from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound.
Spill Management and Emergency Procedures
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the location and nature of the hazard.[4]
-
Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE, including respiratory protection.
-
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and flush skin with running water.[4] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[5][9]
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][9] These containers should be clearly labeled with the words "Hazardous Waste" and the chemical contents.[10][11]
-
Cross-Contamination: Do not mix halogenated waste with non-halogenated organic waste, as this will necessitate the more expensive disposal method for the entire container.[10][11]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, acids, or bases in the same waste container.[4][9]
Disposal Procedure
-
Container Preparation: Obtain a designated and properly labeled hazardous waste container that is in good condition and has a secure, tight-fitting lid.[10]
-
Waste Collection: Collect all waste, including unused product, contaminated absorbent materials, and disposable PPE, in the designated halogenated waste container.
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[10] Ensure the container is closed at all times except when adding waste.[6]
-
Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[5]
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Santa Cruz Biotechnology. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride - Material Safety Data Sheet.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- Bucknell University. Hazardous Waste Segregation.
- Cornell University Environmental Health and Safety. Organic Solvents.
- Fisher Scientific. (2025). 1-(3-Chlorophenyl)piperazine hydrochloride - Safety Data Sheet.
- Molekula Ltd. 1-(3-Chlorophenyl)piperazine hydrochloride.
- LGC. (2021). m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride) - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 1-(3-Chlorophenyl)piperazine hydrochloride - Safety Data Sheet.
- Cayman Chemical. (2024). 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
